(4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Description
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Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFXALMOWDDZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696747 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865705-44-8 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
Introduction: The Strategic Importance of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride in Modern Drug Discovery
This compound is a crucial building block in the synthesis of a wide array of biologically active molecules, particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, provides medicinal chemists with a versatile scaffold for developing novel therapeutics. The hydrazine moiety is a key functional group that enables the construction of various heterocyclic systems, such as indoles, pyrazoles, and pyridazines, which are prevalent in many drug candidates. The presence of the halogen atoms allows for further synthetic modifications through cross-coupling reactions, enhancing the molecular diversity accessible from this starting material.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles and practical experimental considerations for researchers in drug development.
Core Synthesis Pathway: A Two-Step Approach from 4-Bromo-3-fluoroaniline
The most common and industrially scalable synthesis of this compound proceeds through a well-established two-step sequence starting from 4-bromo-3-fluoroaniline. This process involves:
-
Diazotization: The conversion of the primary aromatic amine (4-bromo-3-fluoroaniline) into a diazonium salt.
-
Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.
This pathway is favored for its reliability and the relatively low cost of the starting materials.
Caption: General workflow for the synthesis of this compound.
Part 1: Diazotization of 4-Bromo-3-fluoroaniline
Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid.[3] This reaction is highly sensitive to temperature and must be carried out at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.[3][4]
Mechanism and Rationale
The reaction begins with the protonation of nitrous acid by the strong mineral acid (e.g., hydrochloric acid) to form the nitrosonium ion (NO⁺), which is the active electrophile. The lone pair of electrons on the nitrogen atom of the primary amine then attacks the nitrosonium ion. A series of proton transfers and elimination of a water molecule leads to the formation of the diazonium salt.[4] The presence of a strong acid is crucial not only for generating the nitrosonium ion but also for preventing the newly formed diazonium salt from coupling with the unreacted aniline.
Detailed Experimental Protocol
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-bromo-3-fluoroaniline to a solution of concentrated hydrochloric acid and water.
-
Cooling: Cool the resulting slurry to 0–5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the reaction to ensure the stability of the diazonium salt.[5]
-
Nitrite Addition: Slowly add a solution of sodium nitrite in water dropwise to the cooled slurry while maintaining vigorous stirring. The rate of addition should be controlled to keep the temperature below 5 °C.[6]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0–5 °C for an additional 30-60 minutes to ensure complete diazotization. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).
Part 2: Reduction of the Diazonium Salt
The reduction of the diazonium salt to the corresponding hydrazine is the final step in the synthesis. Several reducing agents can be employed for this transformation, with sodium sulfite and stannous chloride being the most common.
Method A: Reduction with Sodium Sulfite
The use of sodium sulfite is a well-established method for the reduction of diazonium salts to hydrazines.[7] This method is often preferred due to the low cost and ready availability of the reducing agent.
The reduction with sodium sulfite proceeds through the formation of a diazosulfonate intermediate, which is then hydrolyzed and reduced to the hydrazine. The reaction is typically carried out in a neutral or slightly alkaline medium, followed by acidification to isolate the hydrazine as its hydrochloride salt.
-
Preparation of Sulfite Solution: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 5–10 °C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the sodium sulfite solution while maintaining the temperature below 10 °C. The pH of the reaction mixture should be monitored and adjusted to be between 7 and 9.[8]
-
Reduction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The color of the reaction mixture will typically change, indicating the progress of the reduction.
-
Acidification and Isolation: Slowly add concentrated hydrochloric acid to the reaction mixture. This will protonate the hydrazine and cause it to precipitate out of the solution as the hydrochloride salt. The mixture is often heated to complete the hydrolysis and ensure complete precipitation.[6]
-
Purification: The crude this compound can be collected by filtration, washed with a small amount of cold water, and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain a product of high purity.
Method B: Reduction with Stannous Chloride
Stannous chloride (SnCl₂) in concentrated hydrochloric acid is another effective reducing agent for the conversion of diazonium salts to hydrazines.[9] This method is known for its high efficiency and can often provide cleaner products.
Stannous chloride is a strong reducing agent that directly reduces the diazonium group to a hydrazine. The reaction is typically carried out in a highly acidic medium, which helps to stabilize the resulting hydrazine as its hydrochloride salt.
-
Preparation of Stannous Chloride Solution: Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.
-
Addition of Diazonium Salt: Cool the stannous chloride solution in an ice bath and slowly add the cold diazonium salt solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for a specified period, allowing it to slowly warm to room temperature.
-
Isolation: The this compound will precipitate from the reaction mixture. The solid product is then collected by filtration, washed with a small amount of a suitable solvent to remove any remaining impurities, and dried.
Comparative Analysis of Reduction Methods
| Parameter | Sodium Sulfite Method | Stannous Chloride Method |
| Cost | Generally lower | Higher |
| Environmental Impact | Lower | Higher (tin waste) |
| Yield | Good to excellent | Often higher and cleaner |
| Work-up | Can be more complex | Generally simpler |
| Safety | Fewer concerns | Tin compounds can be toxic |
Conclusion
The synthesis of this compound is a critical process for the pharmaceutical and agrochemical industries. The two-step diazotization-reduction sequence starting from 4-bromo-3-fluoroaniline is a robust and scalable method. The choice of reducing agent in the second step depends on a balance of factors including cost, desired purity, and environmental considerations. By carefully controlling the reaction conditions, particularly the temperature during diazotization, researchers can reliably produce high-quality this compound for use in the development of novel and impactful chemical entities.
References
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Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Organic & Biomolecular Chemistry, 13(33), 8759–8762. [Link]
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4-Bromo-3-Fluoroaniline - Multichem Exports. (n.d.). Retrieved from [Link]
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Scobie, M., & Fray, M. J. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 13(1), 123–126. [Link]
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Physical and chemical properties of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Foreword: The Strategic Importance of Halogenated Hydrazines in Modern Synthesis
In the landscape of drug discovery and materials science, the strategic incorporation of halogen atoms onto aromatic scaffolds is a cornerstone of molecular design. Halogens, particularly fluorine and bromine, offer a powerful toolkit for modulating a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability and binding affinity, while bromine provides a versatile synthetic handle for further elaboration via cross-coupling reactions. This compound emerges as a particularly valuable building block, combining the unique electronic properties of a fluorine substituent with the reactivity of a bromine atom, all centered around the versatile hydrazine functional group. This guide provides an in-depth examination of its core physical and chemical properties, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this compound in their synthetic endeavors.
Core Molecular Identity and Structural Elucidation
A precise understanding of a reagent's identity is the foundation of reproducible science. This compound is identified by a consistent set of molecular descriptors.
Table 1: Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 865705-44-8; 1420685-39-7 | [1][2][3] |
| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |
| Molecular Formula | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 241.49 g/mol | [1][3] |
| InChI | InChI=1S/C6H6BrFN2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | [1] |
| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=C(C=C1NN)F)Br.Cl | [1] |
The hydrochloride salt form is crucial for enhancing the compound's stability and aqueous solubility, facilitating its use in various reaction conditions.[1] The free base, (4-Bromo-3-fluorophenyl)hydrazine, is a distinct entity (CAS: 227015-68-1) with a molecular weight of 205.03 g/mol .[4][5]
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application requirements. While extensive experimental data for this specific molecule is not widely published, data from suppliers and analogous compounds provide a reliable profile.
Table 2: Summary of Physical Properties
| Property | Value | Notes |
| Appearance | Crystalline Powder, Light gray to light brown-beige | Based on data for similar brominated phenylhydrazines.[6] |
| Melting Point | 220-230 °C (decomposes) | This is a typical range for halogenated phenylhydrazine salts.[6][7] |
| Solubility | Soluble in water | The hydrochloride salt form significantly increases aqueous solubility.[1][6][8] |
| Storage | Room Temperature, Keep in a dark place, Sealed in dry, Inert atmosphere | Phenylhydrazines can be sensitive to air and light.[6][9][10] |
Spectroscopic Signature: An Application Scientist's Perspective
Spectroscopic analysis is non-negotiable for confirming the identity and purity of starting materials. While a dedicated spectrum for this compound is not publicly available, we can predict the key features a researcher should expect to observe based on its structure and data from close analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydrazine protons. The aromatic region will display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. The hydrazine protons (-NH-NH₂) will appear as broad signals, the chemical shift of which can be highly dependent on the solvent and concentration. Based on analogs like 3- and 4-fluorophenylhydrazine hydrochloride, signals for the hydrazine group can appear downfield, often above 8 ppm, with aromatic protons in the 6.7-7.3 ppm range.[11][12]
-
¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons. The carbon attached to the fluorine will exhibit a large C-F coupling constant, which is a hallmark of fluorinated aromatics.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include:
-
N-H stretching: Broad bands in the 3200-3400 cm⁻¹ region, characteristic of the hydrazine group.
-
Aromatic C-H stretching: Signals just above 3000 cm⁻¹.
-
Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-F and C-Br stretching: Absorptions in the fingerprint region, typically 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight. For the free base (after neutralization of the HCl salt), the mass spectrum would show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity at m/z 204 and 206.[5]
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from its three key functional regions: the hydrazine moiety, the bromine atom, and the fluorinated phenyl ring.
Caption: Key reaction pathways for the subject compound.
-
Condensation Reactions: The hydrazine group readily reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to the Fischer indole synthesis and for creating diverse molecular libraries with potential biological activity.[1]
-
Nucleophilic Substitution and Cross-Coupling: The bromine atom at the C4 position is a prime site for nucleophilic aromatic substitution or, more commonly, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of carbon, nitrogen, or oxygen-based substituents, providing a powerful method for molecular elaboration.
-
Influence of Fluorine: The fluorine atom at the C3 position exerts a strong electron-withdrawing inductive effect. This modifies the reactivity of the aromatic ring and can significantly influence the biological properties of the final molecule, often enhancing metabolic stability or receptor binding affinity.[13]
Synthesis Methodology
The synthesis of arylhydrazines is a well-established process in organic chemistry. A common and industrially viable method involves the diazotization of an aniline followed by reduction.
Protocol: Synthesis via Diazotization-Reduction
-
Diazotization: 4-Bromo-3-fluoroaniline is dissolved in concentrated hydrochloric acid and cooled. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt. This intermediate is typically used immediately without isolation.
-
Reduction: The cold diazonium salt solution is then added to a reducing agent. A common choice is tin(II) chloride in concentrated hydrochloric acid. The diazonium group is reduced to the hydrazine.
-
Isolation and Salt Formation: After the reaction is complete, the product is typically precipitated by adjusting the pH. The crude (4-Bromo-3-fluorophenyl)hydrazine free base is then isolated. To form the stable hydrochloride salt, the free base is dissolved in a suitable solvent and treated with hydrochloric acid, leading to the precipitation of the final product.[14]
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Drug Development
This compound is not an end-product but a high-value intermediate. Its utility is demonstrated in several key research areas:
-
Pharmaceutical Development: It serves as a precursor for synthesizing molecules targeting a range of diseases. The hydrazine functional group is a key component in many bioactive heterocyclic compounds. Research suggests its derivatives may have applications as antitumor agents or in neuropharmacology.[1] The unique substitution pattern may enhance biological activity compared to simpler analogs.[1]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on halogenated aromatic intermediates to create active ingredients with desired properties.[13]
-
Material Science: The defined structure and reactive sites make it a candidate for developing advanced materials with specific electronic or optical properties.[1]
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be consulted, the following guidance is based on data for structurally similar compounds.
Table 3: GHS Hazard Information (Based on Analogs)
| Hazard | Statement | Precautionary Measures | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection. | [10][15][16] |
| Skin Irritation | Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15][16][17] |
| Eye Irritation | Causes serious eye irritation/damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15][16][17] |
| Respiratory Irritation | May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air. | [15][16][17] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[17][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[16][17][18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[6][9]
Conclusion
This compound stands out as a strategically designed chemical intermediate. Its combination of a reactive hydrazine group, a versatile bromine handle for cross-coupling, and a modulating fluorine substituent makes it a powerful tool for medicinal chemists and material scientists. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for unlocking its full potential in the synthesis of novel, high-value molecules.
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Lead Sciences. (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. Available at: [Link]
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IndiaMART. 4-Bromo Phenyl Hydrazine Hydrochloride at ₹ 10000/kg. Available at: [Link]
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PubChemLite. (4-bromo-3-fluorophenyl)hydrazine (C6H6BrFN2). Available at: [Link]
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Kaya, B., et al. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents. PMC - NIH. Available at: [Link]
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(4-Bromo-3-fluorophenyl)hydrazine hydrochloride molecular structure and formula
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride: Structure, Synthesis, and Applications
Introduction
This compound is a halogenated arylhydrazine derivative that serves as a highly versatile and valuable building block in modern organic and medicinal chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific steric and electronic properties that are instrumental in the synthesis of complex molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in a variety of reaction conditions[1].
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its molecular structure, detail a robust synthetic protocol with mechanistic insights, explore its applications in pharmaceutical and materials science, and outline critical safety and handling procedures. The objective is to equip scientists with the foundational knowledge and practical insights required to effectively utilize this compound in their research and development endeavors.
Molecular Profile and Physicochemical Properties
A thorough understanding of a chemical reagent begins with its fundamental molecular and physical characteristics. These properties dictate its reactivity, handling requirements, and suitability for various synthetic transformations.
Chemical Identity
The key identifiers and molecular details for this compound are summarized in the table below. It is important to distinguish between the hydrochloride salt and its free base, as they have different molecular weights and CAS numbers.
| Property | Value | Reference |
| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 865705-44-8 | [1][2] |
| Alternate CAS | 1420685-39-7 | [3] |
| Molecular Formula | C₆H₇BrClFN₂ | [1][2] |
| Molecular Weight | 241.49 g/mol | [1][2] |
| SMILES | C1=CC(=C(C=C1NN)F)Br.Cl | [1] |
| InChI Key | XIFXALMOWDDZMO-UHFFFAOYSA-N | [1] |
Molecular Structure
The structure consists of a phenyl ring substituted at position 4 with a bromine atom, at position 3 with a fluorine atom, and at position 1 with a hydrazine group (-NHNH₂). The compound is supplied as a hydrochloride salt, where the hydrazine moiety is protonated.
Caption: 2D structure of this compound.
Physicochemical Properties
While specific experimental data for this exact compound is limited, properties can be inferred from its structure and data from close analogs like 4-bromophenylhydrazine hydrochloride.
| Property | Description | Reference |
| Appearance | Typically a beige, light gray, or off-white powder/crystalline solid. | [4][5] |
| Solubility | The hydrochloride salt form enhances solubility in water. | [1][5] |
| Stability | Stable under normal storage conditions. | [6] |
| Storage | Recommended to be stored in a cool, dry, well-ventilated area, often under an inert gas atmosphere. | [7] |
| Incompatibilities | Avoid strong oxidizing agents and strong bases. | [6] |
Synthesis and Mechanism
The reliable synthesis of this compound is crucial for its application. The most common and robust method involves a three-step sequence starting from the corresponding aniline: diazotization, reduction, and salification. This pathway is well-established for producing arylhydrazines.
Detailed Experimental Protocol: Synthesis via Diazotization-Reduction
This protocol is adapted from established procedures for synthesizing similar arylhydrazines, such as 4-bromophenylhydrazine hydrochloride[8]. The causality behind key experimental choices is explained to ensure reproducibility and safety.
Starting Material: 4-Bromo-3-fluoroaniline
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-bromo-3-fluoroaniline (1 equivalent).
-
Add concentrated hydrochloric acid (~37%, 3-4 volumes relative to the aniline) and cool the mixture to 0–5 °C using an ice-salt bath. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Prepare a solution of sodium nitrite (1.05 equivalents) in water.
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is maintained between 0–5 °C. Vigorous stirring is essential to ensure efficient heat dissipation and mixing.
-
After the addition is complete, continue stirring the reaction mixture at 0–5 °C for 1 to 1.5 hours to ensure the reaction goes to completion. The resulting solution contains the in situ generated 4-bromo-3-fluorobenzenediazonium chloride.
Step 2: Reduction
-
In a separate, larger reaction vessel, prepare a solution of stannous chloride (SnCl₂) (2.5-3 equivalents) in concentrated hydrochloric acid. Cool this reducing solution to 0–5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution. This is an exothermic reaction, and the temperature must be carefully controlled to remain below 10 °C to minimize side reactions.
-
After the addition, allow the mixture to stir for several hours, gradually warming to room temperature. A precipitate of the hydrazine salt complex will form.
-
Collect the solid precipitate by filtration and wash it with a small amount of cold water or brine.
Step 3: Liberation of Free Base and Salification
-
Suspend the crude solid from Step 2 in water and basify the mixture by slowly adding a concentrated sodium hydroxide solution until the pH is >10. This decomposes the tin complex and liberates the (4-bromo-3-fluorophenyl)hydrazine free base, which may be a solid or an oil.
-
Extract the free base into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude free base.
-
Dissolve the crude hydrazine base in a suitable solvent (e.g., isopropanol or ether) and add a solution of HCl in the same solvent (or bubble HCl gas through it) until precipitation of the hydrochloride salt is complete.
-
Collect the white to off-white solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product, this compound.
Synthesis Workflow
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic pathway from aniline to the final hydrochloride salt.
Applications in Research and Development
The utility of this compound stems from the reactivity of its functional groups, making it a cornerstone reagent in synthesizing a wide array of target molecules.
Core Utility in Organic Synthesis
-
Formation of Hydrazones and Heterocycles: The primary application of arylhydrazines is their condensation reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones[1]. These hydrazones are not merely derivatives but are crucial intermediates in famous named reactions like the Fischer indole synthesis, which provides access to a vast library of indole-containing compounds, many of which are biologically active.
-
Precursor for Bioactive Molecules: The unique combination of bromine and fluorine substituents makes this reagent particularly interesting. The fluorine atom can significantly enhance a drug candidate's metabolic stability and receptor binding affinity[9]. The bromine atom serves as a versatile handle for further functionalization, typically through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon skeletons.
Pharmaceutical and Agrochemical Development
-
Antitumor and Neuropharmacological Agents: Research indicates that compounds derived from this compound have been investigated for their potential as antitumor agents, with proposed mechanisms including the induction of apoptosis and inhibition of cell proliferation[1]. Furthermore, its derivatives have been studied for their interaction with neurotransmitter systems, suggesting potential applications in neuropharmacology[1].
-
Scaffold for Drug Discovery: Analogous compounds, such as 4-fluorophenylhydrazine hydrochloride, are key intermediates in the synthesis of tryptamine derivatives used to treat migraines[9]. This precedent highlights the potential of this compound to serve as a scaffold for developing new chemical entities targeting a range of therapeutic areas. The presence of the hydrazine moiety is also found in various antidiabetic and antimicrobial agents[10].
-
Agrochemicals: Phenylhydrazine derivatives are also used as precursors for active ingredients in crop protection products like herbicides and fungicides[9].
Application Pathways
Caption: Key synthetic transformations and products derived from the title compound.
Safety, Handling, and Storage
Given the reactivity of hydrazine derivatives, strict adherence to safety protocols is mandatory. The information below is based on data for structurally similar and hazardous phenylhydrazine compounds.
Hazard Identification
This compound should be handled as a hazardous substance.
| Hazard Class | Statement | Reference |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage. | [4][6] |
| Acute Toxicity | Harmful if swallowed. | [11] |
| Eye Damage/Irritation | Category 1: Causes serious eye damage. | [4][6] |
| Respiratory Irritation | May cause respiratory irritation. | [4][11] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. Work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors[7][12].
-
Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood. Emergency eyewash stations and safety showers must be readily accessible[12].
-
Safe Handling Practices: Avoid creating dust. Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling[7].
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases[6][7]. Storage under an inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent degradation.
-
Container Integrity: Protect containers from physical damage and check regularly for leaks[7].
Conclusion
This compound is a potent synthetic intermediate whose value is defined by its strategic combination of reactive functional groups. The hydrazine moiety provides a gateway to a rich chemistry of hydrazones and nitrogen-containing heterocycles, while the fluorinated and brominated phenyl ring offers opportunities for fine-tuning molecular properties and introducing further complexity. Its demonstrated and potential applications in the synthesis of pharmaceuticals and other advanced materials underscore its importance to the chemical sciences. By understanding its molecular properties, employing robust synthetic methods, and adhering to strict safety protocols, researchers can fully leverage the synthetic power of this versatile reagent.
References
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Lead Sciences. (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. Available at: [Link]
-
Sancus. 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Available at: [Link]
-
PubChem. (4-Bromo-2-fluorophenyl)hydrazine. National Center for Biotechnology Information. Available at: [Link]
-
SD Fine-Chem. 4-BROMOPHENYLHYDRAZINE HYDROCHLORIDE (FOR SYNTHESIS)(0-8°C). Available at: [Link]
- Google Patents. (CN103387515A). Preparation method of 4-bromophenylhydrazine hydrochloride.
-
ChemBK. 4-Bromo Phenyl Hydrazine Hydrochloride. Available at: [Link]
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LookChem. Cas 1177361-07-7, (4-broMo-3-chlorophenyl)hydrazine hydrochloride. Available at: [Link]
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Kaya, B., et al. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Center for Biotechnology Information. Available at: [Link]
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Technical Guide: (4-Bromo-3-fluorophenyl)hydrazine hydrochloride (CAS 865705-44-8) - Properties, Hazards, and Research Applications
Disclaimer: The following guide has been compiled from available scientific and technical sources. (4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a compound with limited publicly available research data. Therefore, some information, particularly regarding specific physical properties, detailed toxicology, and established biological mechanisms, has been extrapolated from data on structurally similar compounds. This guide is intended for informational purposes for research and development professionals and should not be substituted for a comprehensive Safety Data Sheet (SDS) or rigorous experimental validation.
Introduction
This compound, with CAS number 865705-44-8, is a halogenated phenylhydrazine derivative. Phenylhydrazines are a class of compounds that serve as important intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. The presence of bromine and fluorine atoms on the phenyl ring can significantly influence the compound's chemical reactivity and biological activity. This guide provides an overview of the known and extrapolated properties, potential hazards, and research applications of this compound, with a focus on its potential as an antitumor agent.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 865705-44-8 | N/A |
| Molecular Formula | C₆H₇BrClFN₂ | N/A |
| Molecular Weight | 241.49 g/mol | N/A |
| Appearance | Likely a solid powder | N/A |
| Solubility | Expected to have some solubility in water due to the hydrochloride salt form. | N/A |
Synthesis
A specific, detailed synthesis protocol for this compound is not published in readily accessible literature. However, a common method for the synthesis of similar phenylhydrazine hydrochlorides involves the diazotization of the corresponding aniline followed by reduction. The following is a representative protocol adapted from the synthesis of a structurally related compound.
Representative Synthesis Workflow
Caption: Representative synthesis of this compound.
Step-by-Step Methodology (Representative)
-
Diazotization: 4-Bromo-3-fluoroaniline is dissolved in a cooled, aqueous solution of hydrochloric acid. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for a short period to ensure complete formation of the diazonium salt.
-
Reduction: The resulting diazonium salt solution is then slowly added to a solution of a suitable reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or an aqueous solution of sodium sulfite (Na₂SO₃). The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Isolation: After the reduction is complete, the this compound product may precipitate from the reaction mixture. The solid is collected by filtration, washed with a cold solvent (such as a small amount of cold water or ethanol) to remove impurities, and then dried under vacuum.
Potential Biological Activity and Mechanism of Action
While specific studies on CAS 865705-44-8 are lacking, information from chemical suppliers suggests it may have potential as an antitumor agent. The proposed mechanism of action involves the induction of apoptosis and inhibition of cellular proliferation.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. The two main apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.
Caption: Generalized apoptotic pathways potentially induced by the compound.
Experimental Protocols for Biological Evaluation
To investigate the potential antitumor activity of this compound, the following standard in vitro assays can be employed.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
This compound
-
Cancer cell line of interest
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
-
Cell Treatment: Treat the cancer cells with this compound at concentrations around the determined IC₅₀ value for a specific time period. Include a positive control (e.g., a known apoptosis inducer like staurosporine) and a negative control (untreated cells).
-
Cell Lysis: Harvest the cells and lyse them using the cell lysis buffer to release the cellular contents, including caspases.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to the assay buffer. Add the caspase-3 substrate (DEVD-pNA) to each well. The substrate is cleaved by active caspase-3, releasing a chromophore (pNA).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is directly proportional to the caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in the treated cells to that in the control cells to determine the fold-increase in activity.
Hazards and Safety Precautions
GHS Hazard Statements (for the free base):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Precautions (extrapolated from related compounds):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Store locked up.
-
Conclusion
This compound is a chemical intermediate with potential applications in pharmaceutical research, particularly in the development of anticancer agents. While specific data for this compound is limited, its structural similarity to other biologically active phenylhydrazines suggests that it may induce apoptosis in cancer cells. The experimental protocols provided in this guide offer a starting point for researchers to investigate its biological effects. Due to the lack of a specific SDS, this compound should be handled with caution, adhering to the safety precautions outlined for structurally related hazardous materials. Further research is warranted to fully characterize the physical, chemical, and biological properties of this compound.
References
- (4-bromo-3-fluorophenyl)hydrazine. (n.d.). Chemical Label.
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Starting materials for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride synthesis
An In-Depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogen atoms, particularly fluorine and bromine, is a well-established method for modulating a molecule's pharmacokinetic and pharmacodynamic properties. This compound serves as a critical intermediate, providing a synthetically versatile scaffold that combines the unique electronic characteristics of a fluorine substituent with the reactive potential of a bromine atom. This compound is a key precursor in the synthesis of complex heterocyclic systems, such as indoles and pyrazoles, which form the core of numerous biologically active agents. For instance, it is an essential building block for creating certain kinase inhibitors and antiviral compounds.[1][2] This guide provides a detailed examination of the primary synthetic pathway to this compound, focusing on the underlying chemical principles and practical experimental considerations from the perspective of process development and optimization.
Core Synthetic Pathway: From Aniline to Hydrazine Hydrochloride
The most reliable and industrially scalable synthesis of this compound begins with the commercially available starting material, 4-bromo-3-fluoroaniline. The transformation is a classic two-step sequence rooted in foundational aromatic chemistry:
-
Diazotization: Conversion of the primary aromatic amine group of 4-bromo-3-fluoroaniline into a diazonium salt.
-
Reduction: Subsequent reduction of the diazonium intermediate to the target hydrazine, which is then isolated as a stable hydrochloride salt.
This pathway is favored due to the accessibility of the starting materials and the well-understood, robust nature of the reactions involved.
Caption: Overall workflow for the synthesis of the target compound.
Part 1: The Starting Material: 4-Bromo-3-fluoroaniline
The choice of starting material is the bedrock of any successful synthesis. 4-Bromo-3-fluoroaniline is the logical and most direct precursor for this process.
Properties and Sourcing
4-Bromo-3-fluoroaniline is a white to light brown crystalline solid.[2][3] Its structure provides the necessary arrangement of substituents from the outset, eliminating the need for complex and potentially low-yielding aromatic substitution or functional group interconversion steps later in the synthesis. It is readily available from various chemical suppliers.
| Property | 4-Bromo-3-fluoroaniline | This compound |
| CAS Number | 656-65-5[1][3] | 1420685-39-7 (representative)[4] |
| Molecular Formula | C₆H₅BrFN[1][3] | C₆H₇BrFN₂·HCl |
| Molecular Weight | 190.01 g/mol | 241.48 g/mol |
| Appearance | White to light brown crystalline solid[2][3] | Off-white to light red solid |
| Melting Point | 65-71 °C[3] | >200 °C (decomposes) |
Part 2: The Diazotization Reaction
The conversion of a primary aromatic amine to a diazonium salt is a cornerstone reaction in synthetic organic chemistry.[5]
Chemical Principle & Mechanistic Causality
Diazotization involves the reaction of 4-bromo-3-fluoroaniline with nitrous acid (HNO₂). Because nitrous acid is unstable, it is generated in situ by the careful addition of an aqueous solution of sodium nitrite (NaNO₂) to an acidic solution of the aniline, typically using hydrochloric acid (HCl).[6]
The reaction is performed at low temperatures (0–5 °C) for two critical reasons:
-
Stability of Nitrous Acid: Nitrous acid readily decomposes at higher temperatures.
-
Stability of the Diazonium Salt: Aromatic diazonium salts are notoriously unstable and can be explosive when isolated.[7] At low temperatures, they remain in solution and are sufficiently stable to be used immediately in the subsequent step, preventing decomposition that would lead to phenols and other impurities.[5][6]
The strong acid (HCl) serves a dual purpose: it protonates the aniline, making it soluble, and it reacts with sodium nitrite to generate the required nitrous acid.
Caption: Key steps in the formation of the diazonium salt.
Experimental Protocol: Diazotization
-
Aniline Solution: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 4-bromo-3-fluoroaniline (1.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes). Cool the resulting slurry to 0–5 °C using an ice-salt bath.
-
Nitrite Solution: Separately, prepare a solution of sodium nitrite (1.05 eq) in deionized water (approx. 2 volumes).
-
Reaction: Add the sodium nitrite solution dropwise to the cold aniline slurry over 1–1.5 hours, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.[8][9]
-
Completion: After the addition is complete, stir the reaction mixture for an additional 30-60 minutes at 0–5 °C. The formation of a clear solution or a fine, pale-yellow slurry indicates the formation of the (4-bromo-3-fluorophenyl)diazonium chloride intermediate. This solution should be used immediately in the next step.
Part 3: The Reduction to Hydrazine
With the unstable diazonium salt formed in solution, the next critical step is its immediate reduction to the corresponding hydrazine.
Choice of Reducing Agent & Rationale
Several reagents can accomplish this transformation, but a common and effective choice for laboratory and pilot-scale synthesis is stannous chloride (SnCl₂), also known as tin(II) chloride.[10] It is a powerful yet selective reducing agent for diazonium salts. The reaction is typically carried out in a strong acidic medium (concentrated HCl), which keeps the tin salts soluble and provides the acidic environment for the formation of the final hydrochloride product. Alternative reducing agents like sodium sulfite or sodium metabisulfite can also be used.[11]
Experimental Protocol: Reduction and Isolation
-
Reductant Solution: In a separate, larger reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, approx. 2.5-3.0 eq) in concentrated hydrochloric acid (approx. 3-4 volumes). Stir and cool this solution to 0–10 °C.
-
Addition: Slowly add the previously prepared cold diazonium salt solution to the stannous chloride solution via a dropping funnel. The temperature must be carefully controlled, typically below 15-20 °C, to manage the exothermic reaction.[9]
-
Reaction & Precipitation: After the addition is complete, allow the mixture to stir for 1-2 hours, letting it slowly warm to room temperature. The target this compound will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of a suitable solvent (e.g., cold dilute HCl or acetone) to remove residual tin salts and other impurities.[9]
-
Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to yield this compound as a stable solid.
Trustworthiness and Validation
The described protocol represents a self-validating system. Successful diazotization is visually indicated by the dissolution of the aniline starting material. The subsequent reduction yields a precipitate, which is the desired product salt. The purity of the final product can be readily assessed using standard analytical techniques such as HPLC, NMR spectroscopy, and melting point determination. The hydrochloride salt form confers enhanced stability, making it ideal for storage and downstream applications, in contrast to the often less stable free hydrazine base.[12]
Conclusion
The synthesis of this compound from 4-bromo-3-fluoroaniline is a robust and well-established process that relies on the fundamental principles of aromatic amine chemistry. By carefully controlling reaction parameters, particularly temperature, this valuable synthetic intermediate can be prepared efficiently and safely. This guide provides the necessary technical framework for researchers and drug development professionals to successfully implement this synthesis, enabling the creation of novel and complex molecules for a wide range of scientific applications.
References
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Multichem Exports. 4-Bromo-3-Fluoroaniline. [Link]
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Penghui, Z. Exploring 4-Bromo-3-chloro-2-fluoroaniline: Properties and Applications. [Link]
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
- Google Patents. CA2340442C - Process for preparing 3,5-difluoroaniline.
-
YouTube. Lec4 - Diazotization Reactions. [Link]
-
SD Fine-Chem. 4-bromophenylhydrazine hydrochloride (for synthesis)(0-8°c). [Link]
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PubChem. (4-Bromo-2-fluorophenyl)hydrazine. [Link]
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Doubtnut. The reduction of benzenediazonium chloride to phenyl hydrazine can be accomplished by. [Link]
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A Senior Application Scientist's Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride: A Strategic Precursor for Advanced Drug Discovery
Executive Summary
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a specialized aromatic hydrazine derivative that serves as a high-value building block in modern synthetic chemistry. Its strategic importance lies primarily in its utility as a precursor for the synthesis of complex, halogenated indole scaffolds via the Fischer indole synthesis. The unique substitution pattern—a bromine atom at the 4-position and a fluorine atom at the 3-position—offers a dual advantage for researchers in drug development. The fluorine atom provides a means to enhance metabolic stability and modulate the electronic properties of target molecules, while the bromine atom acts as a versatile synthetic handle for post-cyclization modifications, such as palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the compound's properties, core reactivity, detailed experimental protocols, and its profound potential in the discovery of novel therapeutics, particularly in oncology and neuropharmacology.
Core Compound Profile: Physicochemical Properties and Safety
A thorough understanding of the reagent's fundamental characteristics is paramount for its effective and safe implementation in any research workflow.
Physicochemical Data
The hydrochloride salt form of (4-Bromo-3-fluorophenyl)hydrazine is typically used in synthesis to improve its stability and solubility in polar protic solvents.[1][2]
| Property | Value | Reference |
| IUPAC Name | (4-bromo-3-fluorophenyl)hydrazine;hydrochloride | [1] |
| CAS Number | 865705-44-8 | [1] |
| Molecular Formula | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 241.49 g/mol | [1] |
| Appearance | Typically an off-white to beige crystalline powder | [3] |
| Solubility | Soluble in water | [4] |
Safety and Handling
As with all hydrazine derivatives, this compound requires careful handling in a well-ventilated chemical fume hood.
-
Hazards: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[5] Safety data sheets for analogous compounds indicate it can cause severe skin burns and eye damage.[3][4][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[3][4]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[6]
The Cornerstone Application: The Fischer Indole Synthesis
The most powerful and prevalent application of this compound is its use in the Fischer indole synthesis, a robust and reliable method for constructing the indole nucleus.[7][8][9] This reaction, discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[7][9]
Mechanistic Causality
The reaction proceeds through a well-defined, acid-catalyzed pathway. Understanding this mechanism is key to optimizing reaction conditions and predicting outcomes.
-
Hydrazone Formation: The reaction initiates with the condensation of the phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone intermediate.[8]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[7][8]
-
[10][10]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes the key bond-forming step: a cyclic[10][10]-sigmatropic rearrangement, which forms a new carbon-carbon bond and transiently disrupts the aromaticity of the phenyl ring.[7][8][11]
-
Rearomatization and Cyclization: The intermediate quickly rearomatizes, leading to a diimine, which then undergoes an intramolecular cyclization to form an aminoacetal (aminal).[7]
-
Ammonia Elimination: Under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), resulting in the formation of the stable, aromatic indole ring.[7][8]
The use of this compound in this synthesis directly yields a 6-bromo-7-fluoro-substituted indole , a scaffold primed for further elaboration.
Caption: Mechanism of the Fischer Indole Synthesis.
Strategic Value of the Substitution Pattern
The choice of this specific reagent is a deliberate design decision driven by modern medicinal chemistry principles:
-
Fluorine Atom: The 3-fluoro substituent translates to a 7-fluoro group on the indole ring. Fluorine is often incorporated into drug candidates to block sites of metabolism, increase binding affinity through favorable electronic interactions, and improve pharmacokinetic properties like membrane permeability.
-
Bromine Atom: The 4-bromo substituent becomes a 6-bromo group on the indole. This halogen serves as an exceptionally versatile synthetic "handle." It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse molecular fragments to build chemical libraries for structure-activity relationship (SAR) studies.[7][11]
Field-Proven Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol provides a self-validating workflow for the synthesis of a representative indole derivative using this compound and cyclohexanone.
Materials and Reagents
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes/Ethyl Acetate solvent system
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.41 g, 10 mmol).
-
Solvent and Reactant Addition: Add glacial acetic acid (e.g., 50 mL) to the flask. Stir the suspension, then add cyclohexanone (e.g., 1.08 g, 11 mmol) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The rationale for using acetic acid is that it serves as both the solvent and the Brønsted acid catalyst required for the reaction.[9]
-
Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a beaker of ice water. Carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Diversification from the core scaffold.
Advanced Organic Synthesis
Beyond direct applications, this reagent is valuable for methodological development. Researchers can explore its use in:
-
Three-Component Reactions: Integrating the Fischer indole synthesis into a one-pot, three-component reaction with nitriles and organometallic reagents can rapidly build molecular complexity. [10]* Flow Chemistry: Adapting the described protocols to continuous flow reactors can offer improved safety, scalability, and reaction control.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic tool for innovation in chemical and pharmaceutical research. Its inherent structural features provide a direct route to 6-bromo-7-fluoro-substituted indoles, a privileged scaffold endowed with a synthetic handle for diversification (the bromine) and a biophysical modulator (the fluorine). For researchers and drug development professionals, mastering the application of this compound through robust methodologies like the Fischer indole synthesis opens a gateway to novel chemical space and the potential discovery of next-generation therapeutic agents.
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Biological activity of halogenated phenylhydrazines
An In-depth Technical Guide to the Biological Activity of Halogenated Phenylhydrazines
Foreword: The Double-Edged Sword of Reactivity
Halogenated phenylhydrazines represent a fascinating and synthetically versatile class of compounds that have garnered significant attention in medicinal chemistry and drug development. Their core structure, a phenyl ring substituted with one or more halogens and bearing a hydrazine moiety, is a harbinger of potent biological activity. This activity, however, is a double-edged sword. The very chemical reactivity that confers therapeutic potential—antifungal, antibacterial, and enzyme-inhibiting properties—is also inextricably linked to their mechanisms of toxicity, most notably hematotoxicity. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of effects. It aims to provide a deep, mechanistic understanding of why these molecules behave as they do, exploring the intricate relationship between their structure, their therapeutic efficacy, and their toxicological profile. By understanding the causality behind their actions, we can better design and develop next-generation therapeutics that harness their power while mitigating their risks.
Core Mechanisms of Action: The Generation of Reactive Species
The biological activities of many halogenated phenylhydrazines are not exerted by the parent molecule itself but by the reactive intermediates and free radicals generated during its metabolism. This bioactivation is central to both their therapeutic and toxic effects.
A primary mechanism involves the interaction with heme-containing proteins, such as hemoglobin and cytochrome P-450. Phenylhydrazine can engage in an oxidative reaction, leading to the generation of destructive free radicals.[1] This process is believed to be a key driver of its biological effects. The initial step is often a bimolecular reaction, likely a two-electron transfer from the phenylhydrazine to an oxidized biological partner like oxyhemoglobin.[2]
This interaction triggers a cascade of events, including the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3] These highly reactive species can then inflict widespread cellular damage through lipid peroxidation of cell membranes and oxidative damage to proteins and nucleic acids, ultimately leading to cell death.[3][4] This pro-oxidant mechanism is fundamental to understanding their broad-spectrum activity and associated toxicities.
Spectrum of Biological Activities
The chemical properties of halogenated phenylhydrazines translate into a broad range of biological effects, with significant potential in treating infectious diseases.
Antifungal Activity
This is one of the most well-documented activities of this class of compounds. Halogen-substituted phenylhydrazines and their derivatives, particularly N-aroyl-N'-phenyl-hydrazines, exhibit strong, broad-spectrum fungistatic activity.[5] Research has demonstrated their effectiveness against various strains of Candida albicans, including those resistant to conventional antifungal agents like fluconazole.[6][7]
The mechanism is believed to be linked to the generation of free radicals and ROS within the fungal cells, which disrupts normal physiological processes and damages the mycelium morphology.[6][7]
Structure-Activity Relationship (SAR) Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is crucial. These groups can reduce the electron cloud density of the carbonyl group in N'-phenylhydrazide derivatives, promoting hydrolysis of the amide bond, which is a necessary step for the formation of free radicals.[6][7]
-
Halogen Position: The position of the halogen substituent significantly impacts activity. Compounds with halogen atoms at the meta or para positions often exhibit superior antifungal activity compared to those with substitutions at the ortho position or with electron-donating groups like methyl.[2][6][7][8]
| Compound Type | Target Fungi | Reported Activity (MIC80/EC50) | Reference |
| Halogenated N-aroyl-N'-phenyl-hydrazines | Candida albicans (Fluconazole-resistant) | MIC80 values as low as 1.9 µg/mL | [6][7] |
| Halogenated Phenylhydrazones | Rhizoctonia solani | EC50 value of 1.91 mg/L (comparable to drazoxolon) | [8] |
| 3,4-dichloro-phenyl-hydrazine derivatives | Various fungi | Moderate to strong fungistatic effect | [5] |
Antibacterial Activity
Halogenated derivatives have also shown promise as antibacterial agents, particularly against drug-resistant Gram-positive pathogens. Halogenated phenazines, which can be synthesized from phenylhydrazine precursors, are potent against Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant S. epidermidis (MRSE), and Vancomycin-resistant Enterococcus (VRE).[9] The activity extends to both free-floating (planktonic) bacteria and, crucially, to bacteria encased in biofilms, which are notoriously difficult to treat.[9]
The proposed mechanism for these compounds involves the inhibition of RNA and protein biosynthesis, while not affecting DNA biosynthesis.[9]
Enzyme Inhibition
The reactivity of phenylhydrazines allows them to act as inhibitors of various enzymes.
-
Heme Oxygenase: Phenylhydrazine is a potent inducer of microsomal heme oxygenase in the liver and kidney.[10][11] This is linked to the interaction of phenylhydrazine-derived free radicals with the heme moiety of cytochrome P-450.[10][11]
-
Multi-Kinase Inhibition: More complex hybrids incorporating halogenated benzylidenebenzohydrazide motifs have been developed as potential multi-targeted kinase inhibitors for cancer therapy, showing inhibitory activity against enzymes like EGFR, HER2, and CDK2.[12]
Toxicity Profile: Hematotoxicity
The primary concern and dose-limiting factor for phenylhydrazine derivatives is their hematotoxicity. The same oxidative mechanism that provides therapeutic benefits also leads to the destruction of red blood cells (hemolysis).[1][13]
Key Toxicological Events:
-
Oxidative Damage: Phenylhydrazine induces peroxidation of lipids in the red blood cell membrane.[3][4]
-
Methemoglobin Formation: The iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, forming methemoglobin, which cannot bind oxygen.[14]
-
Heinz Body Formation: Oxidative stress leads to the denaturation and precipitation of hemoglobin within red blood cells, forming inclusions known as Heinz bodies.[3][14]
-
Hemolytic Anemia: These damaged red blood cells are cleared from circulation by the spleen, leading to hemolytic anemia, characterized by a reduced red blood cell count, low hemoglobin, and resulting in secondary effects on the spleen and liver.[1][15]
Acute toxicity studies have established oral LD50 values in the range of 80-188 mg/kg body weight in various animal models.[1][14] This inherent toxicity necessitates careful consideration in drug design, often leading to the development of prodrug strategies to target the release of the active compound specifically at the site of infection.[16]
Key Experimental Protocols
To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of halogenated phenylhydrazines.
General Synthesis of Halogenated Phenylhydrazine Hydrochloride
This protocol describes a common method for synthesizing the hydrochloride salt, a stable precursor for many derivatives. The causality behind this choice is that the hydrochloride salt is often more stable and easier to handle than the free base.
Principle: This is a two-step process involving the diazotization of a substituted aniline followed by reduction. Aniline is reacted with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt, which is then reduced to the corresponding phenylhydrazine.[6][17]
Methodology:
-
Diazotization:
-
Dissolve the desired halogenated aniline (1.0 equiv.) in 20% v/v hydrochloric acid.
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 1 hour to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
To the cold diazonium salt solution, add a solution of stannous chloride (SnCl₂, 2.0 equiv.) in concentrated hydrochloric acid.
-
Continue stirring the reaction mixture for 2 hours at room temperature. A precipitate will form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold water or diethyl ether to remove impurities.
-
Dry the resulting halogenated phenylhydrazine hydrochloride product under vacuum.
-
In Vitro Antifungal Susceptibility Testing: Broth Microdilution (BMD)
This protocol determines the Minimum Inhibitory Concentration (MIC), a key metric for antifungal potency. The choice of the BMD method is based on its standardization (e.g., by CLSI), high-throughput nature, and quantitative results.
Principle: A serial dilution of the test compound is prepared in a 96-well plate and inoculated with a standardized suspension of the target fungus. Fungal growth is assessed after a defined incubation period to determine the lowest concentration of the compound that inhibits growth.[6]
Methodology:
-
Compound Preparation:
-
Dissolve the test compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Perform a serial two-fold dilution in a 96-well plate using RPMI 1640 medium to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL). The final DMSO concentration should be kept low (≤1%) to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., C. albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5–2.5 × 10³ cells/mL in the wells.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted compounds.
-
Include controls: a positive control (e.g., Fluconazole), a negative/growth control (inoculum in medium only), and a sterility control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
-
Data Analysis:
-
Determine the MIC visually or by using a spectrophotometer to read the optical density at 600 nm.
-
The MIC₈₀ is defined as the lowest compound concentration that causes an 80% reduction in growth compared to the growth control.[6]
-
Assessment of In Vivo Hematotoxicity
This protocol outlines a basic animal model to assess the hematotoxic potential of a candidate compound. The choice of an in vivo model is critical because hematotoxicity is a systemic effect involving multiple organs (bone marrow, spleen, liver) that cannot be fully replicated in vitro.
Principle: Phenylhydrazine is administered to rodents to induce hemolytic anemia. Blood parameters are then monitored over time to characterize the extent of the toxicity.[18]
Methodology:
-
Animal Model:
-
Use male Sprague-Dawley rats or Swiss albino mice. Allow animals to acclimate for at least one week before the experiment.
-
-
Dosing:
-
Administer the test compound (or phenylhydrazine as a positive control) orally or via intraperitoneal injection daily for a set period (e.g., 7 days).[18] A typical dose for inducing hematotoxicity with phenylhydrazine is 8 mg/kg body weight.[18]
-
Include a vehicle control group that receives only the solvent.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the tail vein or via cardiac puncture at baseline and specified time points post-treatment.
-
Use tubes containing an anticoagulant (e.g., EDTA).
-
Perform a Complete Blood Count (CBC) using an automated hematology analyzer. Key parameters to measure include:
-
Red Blood Cell (RBC) count
-
Hemoglobin (Hgb) concentration
-
Hematocrit (Hct)
-
Mean Corpuscular Volume (MCV)
-
Reticulocyte count (an indicator of new red blood cell production)
-
-
-
Data Interpretation:
-
A significant reduction in RBC, Hgb, and Hct, coupled with an increase in reticulocytes and MCV, is indicative of induced hemolytic anemia.[18] Compare the results from the test compound group to both the vehicle control and the phenylhydrazine-positive control to assess relative toxicity.
-
Conclusion and Future Perspectives
Halogenated phenylhydrazines are potent, biologically active molecules whose therapeutic utility, particularly as antifungal and antibacterial agents, is well-established. Their efficacy is mechanistically linked to their ability to undergo bioactivation and generate reactive oxygen species, a process that is significantly enhanced by halogen substitution. However, this same mechanism underpins their significant hematotoxicity, which remains the primary hurdle to their clinical development.
The future of this chemical class in drug discovery lies in intelligent molecular design. Strategies may include:
-
Prodrug Approaches: Designing molecules that release the active phenylhydrazine moiety only upon reaching the target site (e.g., via enzymes unique to the pathogen), thereby sparing host cells.[16]
-
SAR-Guided Optimization: Further refining the structure-activity and structure-toxicity relationships to identify substitutions that uncouple therapeutic efficacy from toxicity.
-
Combination Therapies: Using these compounds at lower, less toxic doses in combination with other antimicrobial agents to achieve synergistic effects.
By embracing a mechanistically-driven approach to drug design and evaluation, the scientific community can continue to exploit the therapeutic potential of halogenated phenylhydrazines while engineering solutions to overcome their inherent challenges.
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An In-depth Technical Guide to the Spectroscopic Data of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, a compound of significant interest in pharmaceutical and chemical research. In the absence of publicly available experimental spectra, this document synthesizes a detailed predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not only predicted spectral data but also detailed, field-proven protocols for the experimental acquisition and interpretation of such data. Our objective is to provide a robust, self-validating framework for the spectroscopic characterization of this and similar halogenated phenylhydrazine derivatives.
Introduction
This compound is a substituted aromatic hydrazine that serves as a versatile building block in organic synthesis. Its structural motifs, including the halogenated phenyl ring and the reactive hydrazine group, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. Consequently, unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic characteristics.
This guide delves into the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. Each section provides a detailed interpretation of the expected spectral features, underpinned by the electronic effects of the bromine and fluorine substituents. Furthermore, we present standardized, step-by-step protocols for acquiring high-quality spectroscopic data, ensuring that researchers can confidently validate their synthetic products.
Molecular Structure and Predicted Spectroscopic Overview
The molecular structure of this compound is presented below. The presence of a bromine atom at the C4 position and a fluorine atom at the C3 position on the phenyl ring, along with the protonated hydrazine group (-NHNH₃⁺), dictates the electronic environment of the molecule and, therefore, its spectroscopic behavior.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.
Predicted ¹H NMR Spectrum
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating hydrazine group. The hydrochloride salt form will result in exchangeable broad signals for the -NHNH₃⁺ protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 7.2 - 7.4 | Doublet of doublets (dd) | J(H2,H6) ≈ 2.5 Hz, J(H2,F) ≈ 9.0 Hz |
| H-5 | 7.0 - 7.2 | Doublet (d) | J(H5,H6) ≈ 8.5 Hz |
| H-6 | 6.8 - 7.0 | Triplet of doublets (td) or multiplet (m) | J(H6,H5) ≈ 8.5 Hz, J(H6,H2) ≈ 2.5 Hz, J(H6,F) ≈ 2.5 Hz |
| -NHNH₃⁺ | 8.0 - 10.0 | Broad singlet (br s) | N/A |
Causality behind Predictions: The fluorine atom at C3 will have a significant ortho-coupling to H-2 and a meta-coupling to H-6. The bromine at C4 will primarily influence the chemical shifts through its inductive effect. The hydrazine group, being ortho to H-2 and H-6, will also affect their chemical shifts. The expected multiplicities arise from these spin-spin couplings.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is expected to show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the attached substituents. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 145 - 150 |
| C-2 | 115 - 120 |
| C-3 (C-F) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |
| C-4 (C-Br) | 110 - 115 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
Causality behind Predictions: The carbon directly bonded to the electronegative fluorine (C-3) will be significantly deshielded and show a characteristic large coupling constant. The carbon bonded to bromine (C-4) will also be influenced. The remaining carbon shifts are predicted based on the additive effects of the substituents on the aromatic ring.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the hydrochloride salt may have limited solubility in CDCl₃).[1][2][3][4][5] Transfer the solution to a clean, dry 5 mm NMR tube.[1][3]
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Set the appropriate spectral width and acquisition time. Acquire a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.[1][4][5]
-
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform. Phase correct the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak as a reference. Integrate the signals and analyze the multiplicities and coupling constants.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.
Predicted IR Spectrum
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H stretching (from -NHNH₃⁺) | 3200 - 2800 | Strong, Broad |
| Aromatic C-H stretching | 3100 - 3000 | Medium |
| C=C aromatic ring stretching | 1600 - 1450 | Medium to Strong |
| N-H bending | 1620 - 1550 | Medium |
| C-F stretching | 1250 - 1150 | Strong |
| C-Br stretching | 600 - 500 | Medium to Strong |
Causality behind Predictions: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibrations in the protonated amine salt.[6] The aromatic C-H and C=C stretching bands confirm the presence of the phenyl ring. The strong absorption due to C-F stretching and the lower frequency C-Br stretching are indicative of the halogen substituents.[7]
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Caption: Predicted fragmentation pathway for (4-Bromo-3-fluorophenyl)hydrazine.
Experimental Protocol for GC-MS Data Acquisition
For a volatile compound like the free base of (4-Bromo-3-fluorophenyl)hydrazine, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. The hydrochloride salt is non-volatile and would require derivatization or direct infusion techniques. The following protocol is for the analysis of the free base.
Caption: Workflow for GC-MS data acquisition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the free base of (4-Bromo-3-fluorophenyl)hydrazine in a volatile organic solvent such as ethyl acetate or methanol.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from the solvent and any impurities on a capillary column (a non-polar column like a DB-5ms is a common choice). A temperature gradient will be used to elute the compound from the column.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method for generating fragments. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic analysis of this compound. By synthesizing data from fundamental principles and analogous compounds, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed, step-by-step experimental protocols provides a practical resource for researchers to acquire and interpret their own data, thereby ensuring the confident structural verification of this important synthetic building block. The self-validating nature of these combined spectroscopic techniques, when performed with the described methodologies, offers a high degree of certainty in the identity and purity of the compound.
References
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Kintek Solution. (n.d.). How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation. Retrieved from [Link]
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Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]
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Research Article. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
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Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
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Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone. Retrieved from [Link]
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PubMed. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]
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NIST. (n.d.). Phenylhydrazine hydrochloride. NIST WebBook. Retrieved from [Link]
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(n.d.). Sample Preparation. Retrieved from [Link]
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ResearchGate. (2017). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Retrieved from [Link]
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ResearchGate. (2017). Method for the determination of hydrazine in workplace air using gas chromatography-mass spectrometry (GC-MS). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
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MDPI. (n.d.). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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ResearchGate. (2015). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-fluorobenzene. Retrieved from [Link]
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PubChemLite. (n.d.). (4-bromo-3-fluorophenyl)hydrazine (C6H6BrFN2). Retrieved from [Link]
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SpectraBase. (n.d.). 1-Bromo-4-fluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). (4-Bromo-2-fluorophenyl)hydrazine. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Retrieved from [Link]
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YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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Commercial availability and suppliers of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
An In-Depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride: Commercial Availability, Synthesis, and Application
Introduction
This compound is a substituted aromatic hydrazine derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its unique structural features—a bromine atom at the para-position and a fluorine atom at the meta-position on the phenyl ring—confer specific reactivity and make it a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility, particularly in aqueous media, facilitating its use in a variety of chemical transformations.[1]
This guide provides a comprehensive overview of this compound, covering its commercial availability, key chemical properties, safety and handling protocols, and its applications in research and development. It is intended for researchers, chemists, and drug development professionals who require a technical understanding of this versatile reagent.
Chemical Properties and Identifiers
A clear understanding of the fundamental physicochemical properties of a reagent is critical for its proper handling, application, and the interpretation of experimental outcomes. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 865705-44-8 | [1][2] |
| Molecular Formula | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 241.49 g/mol | [1] |
| Appearance | White to off-white crystalline solid (Typical) | [3] |
| Purity | Typically >95% | [4] |
Below is the chemical structure of this compound.
Caption: Structure of this compound.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering primarily to the research and development market.[1] Availability can range from milligram and gram quantities for laboratory-scale synthesis to kilogram quantities for pilot-scale projects. When sourcing this chemical, it is imperative to request and review the Certificate of Analysis (CoA) to verify purity and identity.
| Supplier | Available Quantities | Purity | Notes |
| Smolecule | Custom | N/A | Catalog No. S989227.[1] |
| BLDpharm | Custom | N/A | Provides analytical data including NMR, HPLC, LC-MS.[2][5] |
| CymitQuimica | 50mg, 250mg, 1g | 95% | Intended for lab use only.[4] |
| AKSci | 100mg, 250mg, 1g, 5g, 10g | Min. 95% | For research and development use only; not sold to individuals.[6] |
| Aladdin | Custom | N/A | Supplier for life science research.[7] |
Note: The availability and specifications listed are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthetic Applications and Reactivity
The synthetic utility of this compound stems from the reactivity of its hydrazine functional group and the substituted aromatic ring.
-
Pharmaceutical and Agrochemical Synthesis: This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity.[1] While specific literature on this exact molecule is limited, its analogs, such as 4-fluorophenylhydrazine hydrochloride and 4-bromophenylhydrazine hydrochloride, are widely used in the preparation of tryptamines for migraine treatments and in the synthesis of indole-based structures found in many pharmaceuticals.[8][9] The presence of both fluorine and bromine atoms allows for selective and differential functionalization, a valuable strategy in medicinal chemistry.
-
Condensation Reactions: The hydrazine moiety readily reacts with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are stable intermediates that can be further elaborated or can themselves be the target molecules with applications in medicinal chemistry and materials science.[1]
-
Fischer Indole Synthesis: Phenylhydrazines are classic reagents in the Fischer indole synthesis, a powerful method for constructing the indole ring system. This reaction involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.
-
Nucleophilic Substitution: The bromine atom on the phenyl ring can be displaced by various nucleophiles, allowing for the introduction of new functional groups.[1]
Caption: Key synthetic pathways involving (4-Bromo-3-fluorophenyl)hydrazine.
Safety, Handling, and Storage
This compound and its analogs are classified as hazardous substances and must be handled with appropriate precautions.[10]
Hazard Identification:
-
Skin Corrosion/Irritation: Causes severe skin burns and irritation.[10][11]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[10][12]
-
Toxicity: Harmful if swallowed.[12]
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical within a certified chemical fume hood.[13]
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[13][14]
-
Avoid breathing dust. Use a NIOSH/MSHA-approved respirator if dust formation is likely.[14]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[13][14]
-
Store in a corrosives area, away from incompatible materials such as strong oxidizing agents and bases.[13]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10][13]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14]
Illustrative Experimental Protocol: Hydrazone Formation
This section provides a generalized, representative protocol for the formation of a hydrazone from this compound and a generic ketone. This protocol is for illustrative purposes and must be adapted and optimized for specific substrates and scales.
Objective: To synthesize a hydrazone via condensation of this compound with a ketone (e.g., acetophenone).
Materials:
-
This compound
-
Acetophenone
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Addition of Carbonyl: To the stirred solution, add acetophenone (1.0-1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux (e.g., ~80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly add the reaction mixture to a beaker of cold deionized water to precipitate the product.
-
Stir for 30 minutes to ensure complete precipitation.
-
-
Isolation:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with more cold water.
-
-
Drying and Characterization:
-
Dry the product under vacuum.
-
Determine the yield and characterize the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Caption: General workflow for the synthesis of a hydrazone.
Conclusion
This compound is a readily available and synthetically valuable reagent for researchers in organic chemistry and drug discovery. Its distinct substitution pattern provides a platform for creating diverse and complex molecular architectures. While its direct applications are still emerging in scientific literature, the established utility of its analogs points to a promising future. Adherence to strict safety protocols is essential when handling this compound to mitigate the associated risks. By leveraging the information provided by commercial suppliers and established chemical principles, researchers can effectively incorporate this building block into their synthetic strategies.
References
-
IndiaMART. 4-Bromo Phenyl Hydrazine Hydrochloride at ₹ 10000/kg. [Link]
-
ECHA. (4-bromo-3-fluorophenyl)hydrazine. [Link]
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PubChem. 4-Bromophenylhydrazine hydrochloride. [Link]
-
Aladdin. This compound. [Link]
-
PubChem. (4-Bromo-2-fluorophenyl)hydrazine. [Link]
- Google Patents. CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
- Google Patents. CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
-
Aldlab Chemicals. Hydrazine, (4-bromo-3-chlorophenyl)-. [Link]
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Methodological & Application
Application Notes and Protocols for the Condensation Reaction of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Introduction: The Strategic Importance of Substituted Indoles in Modern Drug Discovery
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity, making it a cornerstone in medicinal chemistry. The synthesis of specifically substituted indoles, such as those containing halogen atoms, is of paramount importance as these substituents can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Fischer indole synthesis, a venerable and powerful acid-catalyzed reaction, remains a highly relevant and widely employed method for constructing the indole nucleus from arylhydrazines and carbonyl compounds.[1][2] This application note provides a detailed protocol and technical guidance for the condensation reaction of (4-bromo-3-fluorophenyl)hydrazine hydrochloride, a key starting material for the synthesis of 6-bromo-7-fluoro-substituted indoles, which are valuable intermediates in the development of novel therapeutics.
Reaction Principle: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic organic reaction that transforms an arylhydrazine and an aldehyde or ketone into an indole under acidic conditions.[1][2] The reaction proceeds through a series of well-established steps:
-
Hydrazone Formation: The reaction initiates with the condensation of the arylhydrazine with a carbonyl compound to form a phenylhydrazone.[3]
-
Tautomerization: The hydrazone then tautomerizes to its enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: Under the influence of an acid catalyst, the enamine undergoes a[4][4]-sigmatropic rearrangement (a Claisen-like rearrangement) to form a di-imine intermediate.[1][2]
-
Cyclization and Aromatization: The intermediate then cyclizes and, with the elimination of a molecule of ammonia, aromatizes to yield the final indole product.
The use of this compound introduces the bromo and fluoro substituents at specific positions in the resulting indole, providing a direct route to compounds that might otherwise require more complex, multi-step syntheses. The hydrochloride salt form enhances the stability and handling of the hydrazine, which is liberated in situ under the reaction conditions.
Visualizing the Reaction Pathway and Workflow
To provide a clear overview of the process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: Experimental Workflow for Indole Synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of 6-bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purpose |
| This compound | 1420685-39-7 | 241.49 g/mol | Starting material |
| Cyclohexanone | 108-94-1 | 98.14 g/mol | Carbonyl component |
| Acetic Acid, Glacial | 64-19-7 | 60.05 g/mol | Solvent and catalyst |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | N/A | N/A | Neutralizing agent |
| Brine (Saturated NaCl Solution) | N/A | N/A | Washing agent |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | Drying agent |
| Silica Gel (for column chromatography) | 7631-86-9 | N/A | Stationary phase |
| Hexanes/Ethyl Acetate Mixture | N/A | N/A | Mobile phase |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.41 g, 10.0 mmol).
-
Addition of Reagents: Add glacial acetic acid (30 mL) to the flask, followed by cyclohexanone (1.08 g, 1.1 mL, 11.0 mmol, 1.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 118°C) with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture into a beaker containing 100 mL of ice-water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield the pure 6-bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion | Insufficient heating or reaction time. | Ensure the reaction is at a full reflux. Extend the reaction time and continue to monitor by TLC. |
| Inactive catalyst or wet reagents. | Use fresh, high-purity acetic acid. Ensure all glassware and reagents are dry. | |
| Formation of multiple by-products | Decomposition of starting material or product at high temperatures. | Consider lowering the reaction temperature and extending the reaction time. Alternatively, a milder Lewis acid catalyst like ZnCl₂ could be trialed. |
| Low yield after work-up | Incomplete extraction of the product. | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is fully neutralized before extraction. |
| Product is partially soluble in the aqueous phase. | Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. | |
| Difficulty in purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required. |
Safety and Handling Precautions
This compound is a hazardous substance and should be handled with appropriate safety precautions.[5][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.[4][6]
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[5][6]
-
Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
Acetic acid is corrosive and has a strong odor. Cyclohexanone is flammable. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.
Conclusion
The Fischer indole synthesis using this compound provides an efficient and direct route for the preparation of 6-bromo-7-fluoro-substituted indoles. This application note offers a comprehensive and practical guide for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and following the detailed protocol, scientists can reliably synthesize these valuable compounds for further investigation and development.
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-
Fischer indole synthesis - Wikipedia. Available from: [Link]
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New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. Available from: [Link]
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Application Notes & Protocols: The Strategic Utility of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride in Modern Pharmaceutical Synthesis
Abstract
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride has emerged as a pivotal intermediate in contemporary drug discovery and development. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, offers medicinal chemists a versatile scaffold for constructing complex heterocyclic systems. This guide provides an in-depth exploration of its chemical properties, strategic applications, and detailed protocols for its use, particularly focusing on the synthesis of indole-based cores common in targeted therapies. The content herein is designed for researchers, medicinal chemists, and process development scientists, offering both theoretical grounding and practical, field-tested methodologies.
Introduction: The Role of Halogenated Hydrazines in Medicinal Chemistry
In the landscape of pharmaceutical synthesis, substituted phenylhydrazines are indispensable building blocks, most notably for their central role in the Fischer indole synthesis—a cornerstone reaction for creating a privileged scaffold in drug design.[1][2] The strategic incorporation of halogens, such as bromine and fluorine, into these intermediates provides critical advantages. The fluorine atom can significantly enhance metabolic stability and receptor binding affinity, while the bromine atom serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions.[3]
This compound encapsulates these benefits, presenting a unique combination of functionalities that make it a valuable precursor for pharmaceuticals targeting a range of diseases, including cancer and neurological disorders.[4]
Compound Profile and Physicochemical Properties
(4-Bromo-3-fluorophenyl)hydrazine is typically supplied and used as its hydrochloride salt to improve stability and solubility in aqueous media.[4] Its structural attributes are directly linked to its synthetic utility.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 865705-44-8[5] |
| Molecular Formula | C₆H₇BrClFN₂[4] |
| Molecular Weight | 241.49 g/mol [4] |
| Appearance | White to off-white or brownish crystalline powder |
| Key Functional Groups | Hydrazine (-NHNH₂), Phenyl Ring, Bromine, Fluorine |
The hydrazine moiety is the primary reactive site for forming hydrazones, while the halogen substitutions provide avenues for late-stage functionalization and modulate the electronic properties of the aromatic ring.[4]
Core Application: The Fischer Indole Synthesis
The most prominent application of this compound is in the Fischer indole synthesis, a robust and reliable method for constructing indole rings.[1][6] This reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is formed in situ or in a preceding step from the phenylhydrazine and an appropriate aldehyde or ketone.[2]
The resulting 5-bromo-6-fluoroindole core is a key structural motif found in numerous kinase inhibitors and other biologically active molecules.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting and optimizing the reaction. The process unfolds through several key stages:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-bromo-3-fluorophenyl)hydrazine with a carbonyl compound (aldehyde or ketone) to form the corresponding phenylhydrazone.[2]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.[1]
-
[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated ene-hydrazine undergoes a concerted[7][7]-sigmatropic rearrangement, which transiently breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[2][6]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. Subsequent intramolecular attack by the terminal nitrogen atom forms a five-membered ring (an aminal).[1]
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[2]
Caption: Workflow of the Fischer Indole Synthesis.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
This protocol outlines a standard laboratory procedure for synthesizing the title compound from 4-bromo-3-fluoroaniline. The process involves a classical diazotization followed by reduction.
Materials:
-
4-Bromo-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-3-fluoroaniline (1.0 eq) in concentrated HCl and water.
-
Cool the mixture to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.[8][9]
-
Stir the resulting diazonium salt solution for 30-60 minutes at 0-5 °C.
-
-
Reduction:
-
In a separate, larger flask, prepare a solution of the reducing agent. A solution of stannous chloride dihydrate (approx. 3.0 eq) in concentrated HCl is commonly used.
-
Cool the reducing solution to 0 °C.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature.
-
-
Isolation and Purification:
-
The resulting precipitate, which is the hydrochloride salt of the hydrazine, is collected by vacuum filtration.
-
Wash the filter cake thoroughly with a small amount of cold water or a suitable organic solvent (e.g., acetone) to remove impurities.[10]
-
Dry the product under vacuum to yield this compound as a solid.
-
Caption: Synthesis of the title compound.
Protocol 2: Fischer Indole Synthesis using this compound
This protocol provides a general method for synthesizing a 5-bromo-6-fluoro-substituted indole.
Materials:
-
This compound (1.0 eq)
-
An appropriate ketone or aldehyde (1.0-1.2 eq)
-
Acid catalyst: Zinc chloride (ZnCl₂), polyphosphoric acid (PPA), or sulfuric acid (H₂SO₄)[1]
-
Solvent: Ethanol, acetic acid, or a high-boiling point solvent like toluene or xylene
Procedure:
-
Hydrazone Formation (Optional Pre-step or in situ):
-
Dissolve this compound and the carbonyl compound in ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating (40-60 °C) for 1-3 hours to form the phenylhydrazone. Often, this step is performed in situ with the cyclization catalyst.
-
-
Cyclization:
-
Add the acid catalyst to the mixture. The choice of catalyst and solvent is crucial and often requires optimization. Brønsted acids (like H₂SO₄) or Lewis acids (like ZnCl₂) are effective.[1][2]
-
Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.[7]
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using a strong acid, carefully quench the reaction by pouring it into a stirred mixture of ice and water, followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution).
-
The crude indole product often precipitates and can be collected by filtration. Alternatively, extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Case Study: Relevance to Kinase Inhibitor Synthesis
This compound is a key precursor for building heterocyclic cores used in the development of kinase inhibitors.[11] For instance, the core structure of many anaplastic lymphoma kinase (ALK) inhibitors, such as Crizotinib, features a substituted aromatic system that can be conceptually derived from intermediates like this.[12][13] The 5-bromo-6-fluoro substitution pattern allows for precise tuning of the molecule's interaction within the ATP-binding pocket of the target kinase. The bromine atom can be further functionalized via Suzuki or other cross-coupling reactions to introduce additional diversity and optimize potency and selectivity.[12]
Analytical Quality Control
Ensuring the purity of the intermediate is critical for the success of subsequent synthetic steps. A combination of analytical techniques should be employed.
| Technique | Purpose | Expected Results |
| HPLC | Purity assessment and quantification of impurities. | Purity ≥ 98%. A validated reverse-phase HPLC method can separate positional isomers and related impurities.[14] |
| ¹H NMR | Structural confirmation and identification of residual solvents. | Spectra should be consistent with the proposed structure, showing characteristic signals for the aromatic and hydrazine protons. |
| LC-MS | Confirmation of molecular weight. | The mass spectrum should show the expected molecular ion peak corresponding to the free base or fragments.[15] |
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate precautions.[16]
-
Hazards: Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[16][17]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[18][19]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Keep away from sources of ignition and incompatible materials like strong oxidizing agents.[18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[19]
Conclusion
This compound is a high-value intermediate that provides a strategic entry point for synthesizing complex, biologically active molecules. Its utility is most pronounced in the Fischer indole synthesis, enabling the construction of halogenated indole cores that are central to many modern therapeutics, particularly in oncology. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely leverage this versatile building block in their drug discovery programs.
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-
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Mac-Chem. 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. [Link]
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J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]
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ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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-
CentAUR. Triazines with thiomethylpyridine hinge binders as potent c-Met kinase inhibitors. [Link]
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MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]
-
PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]
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-
PMC - NIH. (2025, February 5). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
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PubMed. (2019, November 15). Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. [Link]
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Application of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride in Medicinal Chemistry: A Guide for Researchers
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride has emerged as a critical building block in medicinal chemistry, primarily serving as a versatile precursor for synthesizing a range of heterocyclic compounds with significant therapeutic potential. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, offers medicinal chemists precise control over molecular properties such as lipophilicity, metabolic stability, and target binding interactions. This guide provides an in-depth overview of its applications, complete with detailed protocols for the synthesis of key scaffolds.
The presence of the hydrazine functional group is central to its utility, enabling its participation in classic and powerful cyclization reactions to form stable aromatic heterocycles.[1][2] These scaffolds are at the core of numerous approved drugs and clinical candidates.[2] This compound is particularly valuable in the development of pharmaceuticals targeting cancer and neurological disorders.[1]
| Compound Property | Value |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
| Form | Typically a powder |
| Key Functional Groups | Hydrazine, Bromo, Fluoro |
| Primary Applications | Intermediate in pharmaceutical synthesis |
Core Synthetic Applications
The primary utility of this compound lies in its ability to serve as a synthon for constructing complex heterocyclic systems. Two of the most important transformations are the Fischer indole synthesis and the synthesis of pyrazole derivatives.
Fischer Indole Synthesis: Crafting Substituted Indoles
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, allowing for the creation of the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[3][4][5] The resulting indole scaffold is a privileged structure in medicinal chemistry, found in a vast array of bioactive natural products and synthetic drugs, including anti-migraine agents of the triptan class.[3]
The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole.[3][5][7]
Experimental Protocol: Synthesis of a 6-Bromo-7-fluoroindole Derivative
This protocol details the synthesis of a hypothetical 6-bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole from this compound and cyclohexanone, a common reaction in the synthesis of carbazole-based alkaloids.[8]
Materials:
-
This compound
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Standard laboratory glassware and reflux apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.
-
Add 1.1 equivalents of cyclohexanone to the solution.
-
Add a few drops of glacial acetic acid to catalyze the condensation.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC. The hydrazone intermediate is often a solid that precipitates from the solution.
-
Filter the solid hydrazone and wash with cold ethanol. Dry the product under vacuum.
-
-
Indolization (Cyclization):
-
Place the dried hydrazone into a round-bottom flask equipped with a reflux condenser.
-
Add a mixture of glacial acetic acid and a catalytic amount of concentrated hydrochloric acid.[8] Polyphosphoric acid or Lewis acids like zinc chloride can also be used as catalysts.[3][5]
-
Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
-
Work-up and Purification:
-
Carefully pour the cooled reaction mixture into a beaker of ice water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
The crude indole product will often precipitate as a solid. If not, extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude indole derivative by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Causality Behind Experimental Choices:
-
The hydrochloride salt form of the hydrazine enhances its stability and solubility.[1]
-
The use of an acid catalyst in both steps is crucial. A weak acid like acetic acid facilitates hydrazone formation, while a stronger acid (HCl, PPA, or Lewis acid) is required for the[6][6]-sigmatropic rearrangement and subsequent cyclization.[3][7]
-
The neutralization step is critical to remove the acid catalyst and allow for the extraction of the final product into an organic solvent.
Workflow for Fischer Indole Synthesis
Caption: Workflow of the Fischer Indole Synthesis.
Synthesis of Pyrazole Derivatives
Substituted hydrazines are fundamental precursors for pyrazoles, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[2][6] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antibacterial properties.[6][9] The most common synthetic route involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[9][10]
Experimental Protocol: Synthesis of a 1-(4-Bromo-3-fluorophenyl)pyrazole Derivative
This protocol outlines the synthesis of a substituted pyrazole from this compound and a 1,3-dicarbonyl compound, such as acetylacetone.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Sodium Acetate (if starting with the hydrochloride salt)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 1.0 equivalent of this compound and 1.1 equivalents of sodium acetate in ethanol. Stir for 15 minutes to liberate the free hydrazine base.
-
Add 1.0 equivalent of acetylacetone to the mixture.
-
The reaction can often be performed in ethanol or glacial acetic acid as the solvent. Acetic acid can also serve as the catalyst.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
-
Work-up and Purification:
-
If the product crystallizes upon cooling, it can be isolated by filtration and washed with cold ethanol.
-
If the product remains in solution, pour the reaction mixture into ice water to induce precipitation.
-
Collect the solid product by filtration.
-
If no solid forms, extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude pyrazole can be purified by recrystallization from ethanol or by column chromatography.
-
Causality Behind Experimental Choices:
-
The 1,3-dicarbonyl compound provides the three-carbon backbone required to form the five-membered pyrazole ring upon reaction with the two nitrogen atoms of the hydrazine.[9]
-
Using a base like sodium acetate is necessary when starting with the hydrochloride salt to generate the nucleophilic free hydrazine for the initial condensation step.
-
Heating the reaction mixture provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.
Application in Kinase Inhibitor Drug Discovery
A significant application of scaffolds derived from (4-bromo-3-fluorophenyl)hydrazine is in the development of protein kinase inhibitors for cancer therapy.[1] Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[11]
Indole and pyrazole cores are prevalent in many kinase inhibitors.[12][13] The 4-bromo and 3-fluoro substituents on the phenyl ring can be strategically utilized to:
-
Form key interactions: The fluorine atom can act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or serve as a handle for further chemical modification via cross-coupling reactions.[14]
-
Tune selectivity: The specific substitution pattern can help orient the molecule within the ATP-binding pocket of the target kinase, enhancing potency and selectivity against other kinases.[11][15]
For example, pyrazole-based compounds have been designed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[12][16] Inhibition of CDKs like CDK2 or CDK4/6 can lead to cell cycle arrest and apoptosis in cancer cells.[17][18]
CDK Inhibition Signaling Pathway
Caption: Inhibition of CDK signaling by pyrazole-based inhibitors.
Conclusion
This compound is a high-value starting material in medicinal chemistry. Its utility in constructing therapeutically relevant indole and pyrazole scaffolds makes it an indispensable tool for drug discovery researchers. The protocols and insights provided herein serve as a guide for harnessing its synthetic potential in the development of novel therapeutic agents, particularly in the realm of oncology and neuropharmacology. The strategic placement of halogen atoms on the phenyl ring provides a foundation for developing potent and selective drug candidates.
References
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Nova Science Publishers. (2023). Hydrazine Derivatives (Pyrazole, Pyridazine): A Source of Pharmaceutically Bioactive Drugs. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]
-
Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
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Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Journal of Applicable Chemistry. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(6), 2905-2909. Available at: [Link]
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Lücking, U., et al. (2013). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 23(17), 4944-4949. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(16), 4983. Available at: [Link]
-
Majd, N., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(49), 29334-29363. Available at: [Link]
-
Taylor & Francis Online. Phenylhydrazine – Knowledge and References. Available at: [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2458-2467. Available at: [Link]
-
Nasser, S. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 463-475. Available at: [Link]
-
Vertex Pharmaceuticals Incorporated. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Available at: [Link]
-
Chung, H., et al. (2025). Design and synthesis of novel cyclin-dependent kinase 4/6(CDK4/6) and histone deacetylase (HDAC) dual inhibitors: In vitro and in vivo anticancer activity. European Journal of Medicinal Chemistry, 285, 118192. Available at: [Link]
-
Sun, L., et al. (2003). Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis. Journal of Medicinal Chemistry, 46(7), 1116-1129. Available at: [Link]
-
Al-Warhi, T., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412. Available at: [Link]
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Wang, J. J., et al. (2016). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Journal of Pesticide Science, 41(2), 45-52. Available at: [Link]
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Al-Warhi, T., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Introduction: The Strategic Importance of Halogenated Heterocycles in Modern Drug Discovery
The incorporation of halogen atoms, particularly fluorine and bromine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2][5] Bromine, on the other hand, can serve as a versatile synthetic handle for further functionalization and can also participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding. The strategic placement of these halogens on a phenyl ring attached to a heterocyclic core can lead to compounds with enhanced therapeutic properties.
Indole and pyrazole moieties are "privileged scaffolds" in drug discovery, appearing in a wide array of approved drugs and clinical candidates, including potent kinase inhibitors for oncology.[6][7][8][9][10] The synthesis of novel substituted indoles and pyrazoles is therefore a critical endeavor for the development of new therapeutic agents.[6][7][8][10] This guide provides detailed protocols and scientific insights for the use of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride as a key starting material for the synthesis of such valuable heterocyclic compounds.
The Starting Material: this compound
This compound is a substituted hydrazine derivative that serves as a versatile building block for the synthesis of a variety of heterocyclic systems.[11] The presence of both a bromine and a fluorine atom on the phenyl ring offers unique opportunities for modulating the electronic and steric properties of the final products.
| Property | Value |
| Molecular Formula | C₆H₇BrClFN₂ |
| Molecular Weight | 241.49 g/mol |
| CAS Number | 1420685-39-7 |
| Appearance | Typically an off-white to beige solid |
| Solubility | The hydrochloride salt form enhances solubility in polar solvents. |
Safety Precautions: Substituted hydrazine derivatives and their hydrochloride salts should be handled with care. They are often classified as harmful if swallowed, and can cause skin and eye irritation.[12][13][14] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13][14]
Core Synthetic Application: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and highly versatile method for the construction of the indole ring system.[15][16][17] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with an aldehyde or a ketone.[15][16][17]
Reaction Mechanism
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions:[15][16][17][18]
-
Hydrazone Formation: this compound reacts with an aldehyde or ketone to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[19][19]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[19][19]-sigmatropic rearrangement, leading to the formation of a di-imine intermediate.
-
Aromatization and Cyclization: The di-imine rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.
-
Elimination of Ammonia: The final step involves the elimination of ammonia to yield the aromatic indole ring.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-2-methyl-1H-indole
This protocol describes the synthesis of a substituted indole using this compound and acetone as the carbonyl component.
Materials:
-
This compound
-
Acetone
-
Ethanol (or Acetic Acid)
-
Concentrated Sulfuric Acid (or Zinc Chloride)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10 mL per gram of hydrazine).
-
Hydrazone Formation: Add acetone (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the reaction mixture. Alternative catalysts like zinc chloride or polyphosphoric acid can also be used and may require different solvents and temperatures.[15]
-
Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 6-Bromo-7-fluoro-2-methyl-1H-indole.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
| Parameter | Condition | Rationale |
| Carbonyl Component | Acetone | A simple ketone leading to a 2-methyl substituted indole. Other ketones or aldehydes can be used for different substitutions. |
| Solvent | Ethanol / Acetic Acid | Protic solvents that facilitate hydrazone formation and the subsequent cyclization. |
| Catalyst | Conc. H₂SO₄ / ZnCl₂ | Strong Brønsted or Lewis acids are required to catalyze the[19][19]-sigmatropic rearrangement.[15] |
| Temperature | Reflux | Elevated temperatures are typically necessary to overcome the activation energy of the rearrangement and cyclization steps.[20] |
Exploratory Synthesis: Accessing Substituted Pyrazoles
This compound is also a valuable precursor for the synthesis of substituted pyrazoles, another important class of heterocyclic compounds with diverse biological activities.[21] The most common method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound.[21][22][23]
General Reaction Scheme
The reaction proceeds via a cyclocondensation reaction where the hydrazine derivative reacts with the two carbonyl groups of the 1,3-dicarbonyl compound to form the pyrazole ring.[21][22]
Protocol Outline: Synthesis of 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol provides a general procedure for the synthesis of a substituted pyrazole using acetylacetone as the 1,3-dicarbonyl compound.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
Sodium Acetate (optional, as a base)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or glacial acetic acid. If using the hydrochloride salt, a mild base like sodium acetate can be added to liberate the free hydrazine.
-
Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the specific substrates and solvent used. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, add water to the reaction mixture and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound is a readily accessible and highly valuable starting material for the synthesis of novel, halogenated heterocyclic compounds. The Fischer indole synthesis and pyrazole formation are just two examples of its synthetic utility. The resulting bromo- and fluoro-substituted indoles and pyrazoles are excellent candidates for screening in drug discovery programs, particularly in the search for new kinase inhibitors and other therapeutic agents.[6][7][8] The bromine atom in these structures also provides a reactive site for further diversification through cross-coupling reactions, opening up avenues for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.
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Application Note: A Guide to the Synthesis and Evaluation of IDO1 Enzyme Inhibitors Using (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Abstract: This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride as a key starting material for the development of potent enzyme inhibitors. We focus specifically on the synthesis and evaluation of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. This document outlines the underlying scientific rationale, provides detailed, field-tested protocols for chemical synthesis and biological evaluation, and offers expert insights into data interpretation and troubleshooting.
Introduction: The Strategic Importance of this compound in Immuno-Oncology
This compound is a versatile chemical intermediate increasingly recognized for its utility in pharmaceutical development, particularly in oncology and neuropharmacology.[1] Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, imparts distinct electronic properties that can enhance biological activity and metabolic stability in derivative compounds.[1]
A primary application of this building block is in the synthesis of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[2][3] In the context of cancer, tumor cells and surrounding stromal cells often overexpress IDO1. This enzymatic activity creates an immunosuppressive microenvironment through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5] By hijacking this metabolic pathway, tumors can effectively evade immune surveillance.[4]
Consequently, the inhibition of IDO1 has emerged as a major therapeutic strategy in immuno-oncology. Small molecule inhibitors can restore local tryptophan levels and reduce immunosuppressive kynurenine, thereby reactivating anti-tumor T-cell responses.[5] This application note provides an in-depth guide to leveraging this compound to construct novel indole-based IDO1 inhibitors via the robust Fischer indole synthesis and to subsequently characterize their biological activity using a validated cell-based assay.
Section 1: The Scientific Rationale - Targeting the IDO1 Pathway
The IDO1 pathway is a central regulator of immune tolerance.[3] Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the tumor microenvironment.[2] The resulting degradation of tryptophan starves cytotoxic T-lymphocytes and natural killer (NK) cells, leading to their arrest (anergy) and eventual apoptosis.[4] The accumulation of kynurenine acts as a ligand for the aryl hydrocarbon receptor (AHR), a transcription factor that further promotes an immunosuppressive phenotype.[5]
Targeting IDO1 with a small molecule inhibitor, such as one derived from (4-Bromo-3-fluorophenyl)hydrazine, directly interferes with this catalytic process. The hydrazine moiety of the parent compound is a known pharmacophore for interacting with the heme iron at the core of the IDO1 active site, which is a common mechanism for potent inhibition.[6] By blocking the enzyme, the inhibitor prevents tryptophan catabolism, reversing the local immunosuppressive state and rendering the tumor more susceptible to immune-mediated destruction.
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Application Notes & Protocols: Strategic Derivatization of (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride for Biological Screening Libraries
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. This versatile starting material serves as a critical building block for generating diverse libraries of heterocyclic compounds with significant potential for biological activity. We will explore the underlying chemical principles and provide detailed, field-proven protocols for synthesizing two key pharmacophores: indoles and pyrazoles. The rationale behind experimental choices, self-validating protocol design, and integration of authoritative references are central to this guide, ensuring scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
This compound is a substituted arylhydrazine that has garnered attention in medicinal chemistry as a precursor for novel chemical entities.[1] Its value stems from several key features:
-
The Hydrazine Moiety: The highly nucleophilic hydrazine group (-NHNH₂) is a reactive handle for constructing nitrogen-containing heterocycles. It readily participates in condensation reactions with carbonyl compounds to form hydrazone intermediates, which are pivotal for subsequent cyclization reactions.[1][2][3]
-
Halogen Substitution Pattern: The presence of both bromine and fluorine atoms on the phenyl ring is a deliberate design element.[1] These halogens modulate the electronic properties of the molecule and can significantly influence the pharmacokinetic and pharmacodynamic profile of the final derivatives. They can increase metabolic stability, enhance membrane permeability, and participate in halogen bonding with biological targets.
-
Access to Privileged Scaffolds: This reagent provides a direct route to synthesizing classes of compounds, such as indoles and pyrazoles, that are considered "privileged structures" in drug discovery.[4][5] These core motifs are found in numerous FDA-approved drugs and natural products, demonstrating their inherent ability to interact with a wide range of biological targets.[5]
Research has already indicated that derivatives of this compound possess potential antitumor and neuropharmacological activities, underscoring its utility in developing new therapeutic agents.[1] This guide will provide the practical methodologies to unlock this potential.
Derivatization Pathway 1: Fischer Indole Synthesis for Bioactive Indoles
The indole nucleus is a cornerstone of medicinal chemistry, appearing in drugs ranging from the anti-migraine triptans to anti-cancer agents.[4][6] The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and versatile methods for constructing this scaffold from an arylhydrazine.[6][7]
Mechanistic Rationale
The reaction proceeds through a well-established, acid-catalyzed mechanism. Understanding these steps is crucial for troubleshooting and optimization.
-
Hydrazone Formation: The process begins with the condensation of (4-bromo-3-fluorophenyl)hydrazine with an aldehyde or ketone to form the corresponding phenylhydrazone.[7] This is a standard imine formation reaction.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form, which is a critical step for the subsequent rearrangement.[6][7]
-
[8][8]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[8][8]-sigmatropic rearrangement, which breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[9]
-
Rearomatization & Cyclization: The intermediate quickly rearomatizes. The newly formed imine is then attacked by the aniline nitrogen in an intramolecular fashion to form a cyclic aminal.[7]
-
Ammonia Elimination: Under acidic conditions, the aminal eliminates a molecule of ammonia (NH₃), leading to the formation of the stable, aromatic indole ring.[6]
// Nodes Start [label="(4-Bromo-3-fluorophenyl)hydrazine\n+ Ketone/Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Condensation\n(Formation of Phenylhydrazone)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Phenylhydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Acid Catalysis\n([8][8]-Sigmatropic Rearrangement)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="Di-imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Cyclization & Aromatization\n(Ammonia Elimination)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Substituted Bromo-Fluoro-Indole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1 [label=" H⁺/Heat "]; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> End [label=" -NH₃ "]; }
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-2,3-dimethyl-1H-indole
This protocol details a representative synthesis using butan-2-one as the carbonyl partner.
Materials:
-
This compound
-
Butan-2-one (Methyl Ethyl Ketone)
-
Glacial Acetic Acid
-
Ethanol
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (20 mL).
-
Add butan-2-one (1.1 eq) to the suspension.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 2-3 hours. The formation of a precipitate often indicates successful hydrazone formation.
-
The intermediate hydrazone can be isolated by filtration, washed with cold ethanol, and dried, or used directly in the next step.
-
-
Cyclization and Indole Synthesis:
-
To the flask containing the phenylhydrazone, add polyphosphoric acid (PPA) (10x weight of hydrazine) or a mixture of acetic acid and sulfuric acid (10:1 v/v). Causality Note: Strong Brønsted acids like PPA or H₂SO₄ are required to catalyze the sigmatropic rearrangement and subsequent cyclization steps effectively.[6]
-
Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, allow the mixture to cool to room temperature.
-
-
Workup and Purification:
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure indole derivative.
-
Data Presentation: Diversification of the Indole Core
The true power of this method lies in its ability to generate a library of analogs by simply varying the carbonyl partner.
| Carbonyl Partner | Resulting Indole Derivative (Core Structure) | Potential Biological Relevance |
| Acetone | 6-Bromo-7-fluoro-2-methyl-1H-indole | General pharmacophore |
| Cyclohexanone | 10-Bromo-9-fluoro-1,2,3,4-tetrahydrocarbazole | CNS activity, anticancer[4] |
| Propiophenone | 6-Bromo-7-fluoro-2-methyl-3-phenyl-1H-indole | Anticancer, anti-inflammatory |
| Pyruvic Acid | 6-Bromo-7-fluoro-1H-indole-2-carboxylic acid | Antifungal, antidiabetic[10][11] |
Derivatization Pathway 2: Pyrazole Synthesis via Cyclocondensation
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is central to numerous pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[12] The most common synthetic route is the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[13][14]
Mechanistic Rationale
This reaction is a classic example of nucleophilic attack and dehydration to form a stable aromatic heterocycle.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the hydrazine nitrogens on one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This leads to a hemiaminal-type intermediate which quickly loses water to form a hydrazone.
-
Intramolecular Cyclization: The remaining free nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a second molecule of water, yielding the aromatic pyrazole ring. Causality Note: The choice of solvent is critical. Aprotic dipolar solvents (e.g., DMF) can lead to better results than protic solvents like ethanol for this type of condensation.[13]
// Nodes Start [label="(4-Bromo-3-fluorophenyl)hydrazine\n+ 1,3-Dicarbonyl Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Nucleophilic Attack\n(Initial Condensation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate1 [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Intramolecular Cyclization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Cyclic Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Step 3: Dehydration & Aromatization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Substituted Bromo-Fluoro-Pyrazole Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Step1 -> Intermediate1 [label=" -H₂O "]; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3 [label=" -H₂O "]; Step3 -> End; }
Caption: Workflow for Pyrazole Synthesis via Cyclocondensation.
Experimental Protocol: Synthesis of 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol uses acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-Pentanedione)
-
Dimethylformamide (DMF) or Ethanol
-
Hydrochloric Acid (HCl, catalytic amount)
-
Water
-
Diethyl Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) in DMF or ethanol (25 mL) in a 100 mL round-bottom flask. Note: If using the hydrochloride salt, the in-situ generated HCl is often sufficient for catalysis. If starting from the free base, a catalytic drop of concentrated HCl should be added.
-
Add acetylacetone (1.05 eq) to the solution dropwise with stirring.
-
-
Cyclocondensation:
-
Heat the reaction mixture to reflux (typically 80-120 °C depending on the solvent) for 4-6 hours.
-
Monitor the reaction for the disappearance of the starting materials using TLC.
-
-
Workup and Purification:
-
After cooling to room temperature, pour the reaction mixture into a beaker containing cold water (100 mL). A precipitate should form.
-
If a precipitate does not form, extract the aqueous solution with diethyl ether or ethyl acetate (3 x 50 mL).
-
If a solid was formed, collect it by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography to obtain the pure pyrazole derivative.
-
Data Presentation: Diversification of the Pyrazole Core
Varying the 1,3-dicarbonyl synthon provides rapid access to a library of pyrazole analogs with different substitution patterns.
| 1,3-Dicarbonyl Partner | Resulting Pyrazole Derivative (Core Structure) | Potential Biological Relevance |
| Dibenzoylmethane | 1-(4-Bromo-3-fluorophenyl)-3,5-diphenyl-1H-pyrazole | Anti-inflammatory, Anticancer |
| Ethyl Acetoacetate | 1-(4-Bromo-3-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one | Analgesic, Antipyretic |
| 1,1,1-Trifluoroacetylacetone | 1-(4-Bromo-3-fluorophenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Enzyme inhibition, Agrochemical |
Conclusion and Outlook
This compound is an exemplary scaffold for the efficient construction of compound libraries aimed at biological screening. The robust and well-documented Fischer indole synthesis and pyrazole cyclocondensation reactions provide reliable pathways to two of the most important heterocyclic cores in drug discovery. The protocols detailed herein are designed to be both reproducible and adaptable, allowing researchers to generate a wide array of novel derivatives by simply substituting the carbonyl or 1,3-dicarbonyl reaction partners. The resulting libraries of bromo-fluoro substituted heterocycles are primed for screening in a multitude of therapeutic areas, including oncology, infectious diseases, and neurology.
References
- Smolecule. (2023, August 16). Buy this compound | 865705-44-8.
- Wikipedia. Fischer indole synthesis.
- PubMed. A three-component Fischer indole synthesis.
- PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. The synthetic protocol for the derivatization agents 1a and 1b.
- PubMed. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Organic & Biomolecular Chemistry (RSC Publishing). (2024, September 10). Recent advances in the multicomponent synthesis of pyrazoles.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
- PMC - PubMed Central. Biological Activities of Hydrazone Derivatives.
- PMC - PubMed Central. A review exploring biological activities of hydrazones.
- Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.
- ResearchGate. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review.
- PubMed. (2024, January 15). Synthesis and biological evaluation of indole derivatives containing thiazolidine-2,4-dione as α-glucosidase inhibitors with antidiabetic activity.
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Role of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride in agrochemical research
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride as a key building block in modern agrochemical discovery.
Introduction: The Strategic Role of Fluorinated Hydrazines in Crop Protection
The relentless pursuit of novel agrochemicals—herbicides, insecticides, and fungicides—is driven by the dual needs of enhancing global food security and overcoming mounting resistance to existing treatments. In this landscape, the strategic design of active pharmaceutical ingredients (APIs) is paramount. This compound has emerged as a high-value synthetic intermediate, primarily due to the unique combination of its reactive hydrazine moiety and the bio-enhancing properties conferred by its substituted aromatic ring.
The incorporation of fluorine into bioactive molecules is a well-established strategy in both pharmaceutical and agrochemical design to improve metabolic stability, binding affinity, and bioavailability.[1][2] The strong carbon-fluorine bond resists metabolic degradation, prolonging the compound's activity in the target pest. Simultaneously, the hydrazine group provides a versatile handle for constructing complex heterocyclic scaffolds, which are the cornerstone of many successful agrochemicals.[3] This guide provides a detailed overview of the applications and experimental protocols involving this compound, offering field-proven insights for its effective utilization in research and development.
Physicochemical Properties and Safety Data
Before any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential. This compound is a substituted phenylhydrazine, and like many hydrazine derivatives, it requires careful handling.
| Property | Data | Reference(s) |
| Chemical Name | This compound | [4][5] |
| CAS Number | 1420685-39-7 | [5] |
| Molecular Formula | C₆H₇BrClFN₂ | [5] |
| Molecular Weight | 241.49 g/mol | [5] |
| Appearance | Typically a solid powder | [6] |
| Primary Hazard Class | Harmful if swallowed, skin/eye irritant | [7] |
Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes.[9] It is toxic if swallowed, in contact with skin, or if inhaled.[8] In case of exposure, immediate medical attention is required.[6]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere to prevent degradation.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Core Application: Synthesis of Pyrazole-Based Agrochemicals
A primary application of this compound is in the synthesis of N-aryl pyrazole derivatives. The pyrazole ring is a privileged scaffold in agrochemistry, forming the core of numerous highly effective insecticides and fungicides.[3][10] The most common and robust method for this is the Knorr pyrazole synthesis.
Causality of the Knorr Synthesis: The reaction leverages the nucleophilic nature of the hydrazine nitrogens. It proceeds via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. The terminal nitrogen of the hydrazine typically initiates a nucleophilic attack on one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the stable, aromatic pyrazole ring.[11][12] The specific substitution on the phenyl ring of the hydrazine directly translates to the substitution pattern on the final pyrazole product, allowing for precise tuning of the agrochemical's properties.
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocols
The following protocols are presented as foundational methods. Researchers should adapt them based on the specific substrate, scale, and available laboratory equipment.
Protocol 1: Synthesis of a Model Pyrazole Agrochemical Scaffold
This protocol details the synthesis of 1-(4-bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole from this compound and acetylacetone, a common 1,3-dicarbonyl.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (saturated solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq) and ethanol (20-30 mL). Stir until the solid is mostly dissolved.
-
Addition of Reagents: Add acetylacetone (1.1 eq) to the mixture, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.[13] The acid facilitates the initial condensation step.
-
Reflux: Attach the reflux condenser and heat the reaction mixture to reflux (approximately 80°C for ethanol). Maintain reflux for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the starting hydrazine spot indicates reaction completion.
-
-
Workup - Neutralization: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to the reaction mixture until the effervescence ceases. This step neutralizes the hydrochloric acid and the acetic acid catalyst.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the pure pyrazole product.
Protocol 2: Synthesis of this compound
This compound is typically synthesized from its corresponding aniline precursor, 4-bromo-3-fluoroaniline, via a two-step diazotization and reduction sequence.
Caption: Synthetic pathway for the target hydrazine.
Step-by-Step Methodology:
-
Diazotization: Dissolve 4-bromo-3-fluoroaniline (1.0 eq) in concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5°C.[14] Stir for 1 hour to form the diazonium salt.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt from decomposing.
-
-
Reduction: In a separate flask, prepare a solution of a reducing agent, such as sodium metabisulfite in an alkaline solution.[15] Cool this solution and slowly add the previously prepared diazonium salt solution, maintaining a controlled temperature and pH.[15]
-
Isolation of Free Base: After the reduction is complete (monitor by TLC), the resulting (4-bromo-3-fluorophenyl)hydrazine free base can be isolated.
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., diethyl ether or isopropanol) and carefully add concentrated hydrochloric acid. The hydrochloride salt will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Conclusion and Future Outlook
This compound is a powerful and versatile building block in agrochemical research. Its utility in constructing complex, biologically active heterocyclic systems like pyrazoles makes it an indispensable tool for lead generation and optimization. The protocols and insights provided herein serve as a guide for researchers to harness the potential of this synthon. Future research will likely focus on employing this and similar fluorinated hydrazines to access novel chemical spaces, leading to the development of next-generation crop protection agents with improved efficacy, selectivity, and environmental profiles.
References
- BenchChem. (n.d.). Application of 2-Fluoro-5-phenylpyrazine Derivatives in Agrochemical Research. Retrieved from a URL provided by the grounding tool.
- Dakenchem. (n.d.). 4-Fluorophenylhydrazine HCl: Synthesis Applications for Pharma & AgChem. Retrieved from a URL provided by the grounding tool.
-
ResearchGate. (n.d.). Pyrazole derivatives used in drugs, agrochemicals, and materials. Retrieved from [Link]
- Chemical Label. (n.d.). (4-bromo-3-fluorophenyl)hydrazine. Retrieved from a URL provided by the grounding tool.
-
LookChem. (n.d.). Cas 1177361-07-7, (4-broMo-3-chlorophenyl)hydrazine hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromophenylhydrazine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. Retrieved from [Link]
- ScienceDirect. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from a URL provided by the grounding tool.
-
NIH National Library of Medicine. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PubMed Central. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Retrieved from [Link]
- DergiPark. (n.d.). Synthesis of Some New Pyrazoles. Retrieved from a URL provided by the grounding tool.
- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
PubChem. (n.d.). (4-Bromo-2-fluorophenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. 865705-44-8|Hydrazine, (4-bromo-3-fluorophenyl)-, hydrochloride (1:x)|BLD Pharm [bldpharm.com]
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- 12. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
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- 15. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Products in the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Welcome to the technical support guide for the synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction chemistry, focusing on the identification, mitigation, and troubleshooting of common side products. By understanding the causality behind impurity formation, you can optimize your synthesis for higher purity, yield, and reproducibility.
The standard and most reliable method for preparing aryl hydrazines, including this compound, involves a two-step process: the diazotization of the parent aniline followed by a controlled reduction of the resulting diazonium salt.[1][2][3] While robust, each stage of this synthesis presents opportunities for side reactions that can complicate purification and impact final product quality.
The Synthetic Pathway at a Glance
The core transformation follows a well-established route in aromatic chemistry. The initial step is the conversion of 4-Bromo-3-fluoroaniline into a highly reactive diazonium salt intermediate, which is then reduced to the target hydrazine.
Caption: Core workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, linking observable problems to specific chemical side products and providing actionable solutions.
Q1: My reaction mixture turned dark brown/black during diazotization, and my final yield is very low. What is the cause?
A: This is a classic sign of diazonium salt decomposition. Aromatic diazonium salts are notoriously unstable at elevated temperatures.[4][5] If the reaction temperature rises above the recommended 0-5 °C, the diazonium group (-N₂⁺) can be lost as nitrogen gas, leading to the formation of undesired side products.
-
Primary Culprit: 4-Bromo-3-fluorophenol. In the aqueous acidic medium, water can act as a nucleophile, attacking the aromatic ring and displacing the diazonium group to form the corresponding phenol. This process is often accompanied by the evolution of N₂ gas.
-
Preventative Measures:
-
Strict Temperature Control: Ensure your reaction vessel is submerged in an efficient ice/salt bath to maintain an internal temperature of 0-5 °C throughout the addition of sodium nitrite.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly, allowing the cooling bath to dissipate the heat generated from the exothermic diazotization reaction.
-
Immediate Use: Do not allow the prepared diazonium salt solution to warm up or stand for extended periods. Proceed to the reduction step as quickly as possible.[6]
-
Q2: The color of my crude product is distinctly yellow or orange, and it's difficult to purify. What impurity might be responsible?
A: A persistent yellow or orange hue that is difficult to remove by simple washing often indicates the presence of an azo compound . This side product is formed when the electrophilic diazonium salt couples with a nucleophilic aromatic ring.
-
Primary Culprit: Diazoamino Compound (Azo Dimer). The most common nucleophile available for this side reaction is the unreacted starting material, 4-bromo-3-fluoroaniline. This coupling reaction is highly favored if the reaction medium is not sufficiently acidic.[5] In less acidic conditions (pH > 2), a significant concentration of the free aniline base exists, which is strongly nucleophilic and readily attacks the diazonium cation.
-
Preventative Measures:
-
Maintain High Acidity: Ensure a sufficient excess of concentrated hydrochloric acid is used to keep the aniline fully protonated as its hydrochloride salt. This protonation deactivates the aromatic ring towards electrophilic attack and minimizes the concentration of the free aniline nucleophile.
-
Order of Addition: Adding the aniline solution to the acidic nitrite solution (reverse addition) can sometimes minimize local areas of high aniline concentration, though this is less common. The key is maintaining a strongly acidic environment throughout.
-
Q3: My NMR analysis shows signals for my desired product, but also a significant amount of the starting 4-bromo-3-fluoroaniline. Why is the conversion incomplete?
A: The presence of unreacted starting material is one of the most common issues and can stem from problems in either the diazotization or reduction step.
-
Cause 1: Incomplete Diazotization. The stoichiometry of sodium nitrite is critical. An insufficient amount will naturally lead to unreacted aniline. Furthermore, nitrous acid (formed from NaNO₂ and HCl) is unstable and can decompose if the addition is too slow or the temperature is too high.
-
Cause 2: Over-reduction. While less common with a controlled SnCl₂ reduction, it is mechanistically possible for the hydrazine to be further reduced back to the aniline. A more likely cause is hydrodediazoniation, where the diazonium group is replaced by a hydrogen atom, yielding 1-bromo-2-fluorobenzene. However, the most frequent reason for seeing the starting material is simply an incomplete initial reaction.
-
Troubleshooting & Validation:
-
Verify Nitrite Stoichiometry: Use a slight excess (e.g., 1.05-1.10 equivalents) of high-purity sodium nitrite.
-
Test for Excess Nitrous Acid: After the NaNO₂ addition is complete, you can confirm the presence of excess nitrous acid, which indicates the aniline has been consumed. To do this, touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color confirms that nitrous acid is present and the diazotization is complete.
-
Controlled Reduction: Ensure the temperature during the stannous chloride addition is kept low (<10 °C) to prevent unwanted side reactions.
-
Q4: After workup, I have a fine, white inorganic solid mixed with my product. What is it and how do I remove it?
A: When using stannous chloride (SnCl₂) as the reducing agent, the tin is oxidized from Sn(II) to Sn(IV), forming stannic chloride (SnCl₄).[7][8] In the aqueous acidic environment, this can form various tin hydroxides or oxychlorides, which are often sparingly soluble.
-
Primary Culprit: Tin(IV) Salts. These inorganic salts co-precipitate with your product's hydrochloride salt.
-
Removal & Prevention:
-
Thorough Washing: After filtering the crude product, wash the filter cake thoroughly with cold, concentrated HCl. The desired hydrazine hydrochloride salt has limited solubility in concentrated HCl, while many of the tin salts will be washed away.
-
Recrystallization: The most effective method for removal is recrystallization. Dissolving the crude product in a minimal amount of hot water or ethanol/HCl and allowing it to cool slowly will typically leave the inorganic impurities behind. See Protocol 4.3 for a detailed procedure.
-
In-Depth Analysis of Side Product Formation
The following diagram illustrates the primary synthetic route and the critical junctures where side reactions can occur, leading to the formation of key impurities.
Caption: Reaction map showing the desired synthesis and pathways to common impurities.
Table of Key Compounds
For quick reference during analysis (e.g., TLC, LC-MS), the properties of the key species are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State/Appearance |
| 4-Bromo-3-fluoroaniline (Starting Material) | C₆H₅BrFN | 190.01[9] | Off-white to light brown solid or oil |
| (4-Bromo-3-fluorophenyl)hydrazine HCl (Product) | C₆H₇BrClFN₂ | 241.49[10] | White to off-white crystalline solid |
| 4-Bromo-3-fluorophenol (Side Product) | C₆H₄BrFO | 190.99 | Solid |
| 1-Bromo-2-fluorobenzene (Side Product) | C₆H₄BrF | 175.00 | Colorless liquid |
| Azo Dimer (Side Product) | C₁₂H₈Br₂F₂N₂ | 386.02 | Yellow to orange solid |
Validated Protocols for Minimizing Impurities
Adherence to optimized and validated protocols is the primary strategy for ensuring high product quality.
Protocol 4.1: Optimized Diazotization
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-bromo-3-fluoroaniline (1.0 eq) and water (approx. 2 mL per g of aniline).
-
Acidification: Cool the flask in an ice/salt bath. Slowly add concentrated hydrochloric acid (3.0 eq) while stirring. A thick slurry of the aniline hydrochloride salt should form. Maintain the temperature below 5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in water (approx. 2 mL per g of NaNO₂).
-
Diazotization: Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Validation: After the addition is complete, stir for an additional 15 minutes. Test for completion by spotting the solution onto starch-iodide paper. A positive test (immediate blue-black color) confirms the reaction is complete. The resulting clear, yellowish solution of the diazonium salt should be used immediately.
Protocol 4.2: Controlled Reduction with Stannous Chloride
-
Reducing Solution: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in concentrated hydrochloric acid (2.5 eq). Cool this solution in an ice bath to below 10 °C.
-
Reduction: Slowly add the freshly prepared, cold diazonium salt solution to the cold, stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride should form. Maintain the temperature below 10 °C during this addition.
-
Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes to ensure the reduction is complete.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with a small amount of ice-cold concentrated HCl to remove residual tin salts, followed by a wash with a minimal amount of cold water or an appropriate solvent like acetone to aid drying.[11]
Protocol 4.3: Purification by Recrystallization
-
Dissolution: Transfer the crude, dried this compound to a clean Erlenmeyer flask. Add a minimal amount of a suitable solvent system (e.g., ethanol/water or isopropanol) and heat gently with stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added. Swirl for a few minutes, then remove the charcoal by hot filtration through a pad of celite.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- Google Patents. (CN102910670A). Method for reducing stannic chloride.
-
Chemistry Stack Exchange. (2016). Does this reduction mechanism of a diazonium via stannic chloride sense? Available at: [Link]
-
Scribd. All Name Reactions of Chemistry Class 12th Cbse & Isc PDF. Available at: [Link]
-
Unacademy. Synopsis on Reduction of Arylsulfonyl Hydrazine/Hydrazones to Alkanes. Available at: [Link]
- Google Patents. (CN102382010A). Preparation process for 4- bromo phenyl hydrazine.
-
Saha, A., et al. Study Guide to Organic Chemistry - Volume 4. Available at: [Link]
- Google Patents. (US4352941A). Process for purification of phenylhydrazine.
- Google Patents. (CN103387515A). Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]
-
PubMed Central. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Available at: [Link]
-
PubChem. 4-Bromo-3-fluoroaniline. Available at: [Link]
-
ResearchGate. (2025). Efficient Synthesis of Aryl Hydrazines Using Copper-Catalyzed Cross-Coupling of Aryl Halides with Hydrazine in PEG-400. Available at: [Link]
-
Wikipedia. Hydrazines. Available at: [Link]
Sources
- 1. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing the Fischer Indole Synthesis with Substituted Hydrazines
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this powerful reaction, particularly when working with substituted hydrazines. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthetic strategies effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the primary causes and how can I systematically troubleshoot this?
A low or non-existent yield in a Fischer indole synthesis is a common but solvable issue. The root cause often lies in one of three areas: the acid catalyst, the reaction temperature, or the electronic properties of your specific substrates. The reaction is a multi-step process, and failure at any stage will halt the entire sequence.[1][2]
Causality Behind the Problem:
The Fischer indole synthesis proceeds through several key steps: (1) formation of a phenylhydrazone, (2) tautomerization to an ene-hydrazine, (3) a crucial acid-catalyzed[3][3]-sigmatropic rearrangement, and (4) cyclization with the elimination of ammonia to form the aromatic indole.[4][5] The energy barrier for the sigmatropic rearrangement is often the highest, and insufficient catalytic activity or thermal energy can cause the reaction to stall.[6] Furthermore, the electronic nature of substituents on the phenylhydrazine ring can dramatically influence the reaction's success.[7]
Troubleshooting Workflow:
Data-Driven Catalyst Selection:
The choice of acid catalyst is critical and substrate-dependent.[8][9] Brønsted acids are generally harsher, while Lewis acids can be milder and are often beneficial for sensitive substrates.[10]
| Catalyst Type | Examples | Strengths & Common Applications | Considerations |
| Brønsted Acids | H₂SO₄, HCl, p-TsOH, Polyphosphoric Acid (PPA) | Strong, effective for many simple substrates. PPA is often highly effective for driving cyclization.[4][11] | Can cause degradation, charring, or side reactions with sensitive functional groups.[1][12] |
| Lewis Acids | ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃ | Milder conditions, can improve yields for substrates with electron-donating groups that are prone to side reactions.[9][10] Can influence regioselectivity. | Must be anhydrous. Stoichiometric amounts are often required. |
| Acidic Solvents | Glacial Acetic Acid | Can serve as both a protic acid catalyst and a solvent, offering mild conditions.[9][11] | May not be acidic enough for less reactive substrates. |
Q2: My reaction is messy, producing a tar-like substance and multiple unidentified spots on my TLC plate. What are the likely side reactions, and how can they be minimized?
The formation of tar and multiple byproducts is typically a sign of substrate or intermediate degradation under harsh reaction conditions, or of competing reaction pathways becoming dominant.[2][12]
Causality Behind the Problem:
-
Thermal Degradation: High temperatures, especially in the presence of strong Brønsted acids, can lead to polymerization and decomposition of starting materials, intermediates, or the final indole product.[1]
-
Competing N-N Bond Cleavage: For phenylhydrazines bearing strong electron-donating groups (e.g., -OMe, -NMe₂), an alternative pathway exists. Instead of the desired concerted[3][3]-sigmatropic rearrangement, the protonated ene-hydrazine intermediate can undergo heterolytic cleavage of the weak N-N bond.[7] This generates an aniline byproduct and a stabilized iminyl carbocation, which leads to a cascade of undesired products instead of the indole.[7][13]
-
Aldol/Friedel-Crafts Side Reactions: The acidic conditions can promote unwanted aldol-type condensations of the carbonyl component or Friedel-Crafts reactions on electron-rich aromatic rings.[6][12]
Experimental Protocols for a Cleaner Reaction:
Protocol 1: Two-Step Procedure with Hydrazone Isolation
If a one-pot reaction is messy, isolating the phenylhydrazone intermediate before cyclization can dramatically improve the outcome by removing excess reagents and water.
-
Hydrazone Formation: Dissolve the substituted phenylhydrazine (1.0 eq) and the ketone/aldehyde (1.0 eq) in ethanol or acetic acid.[3]
-
Heat the mixture at a moderate temperature (e.g., 60-80 °C) and monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture, often in an ice bath, to precipitate the hydrazone.
-
Collect the solid hydrazone by vacuum filtration, wash with cold solvent, and dry thoroughly.
-
Cyclization: Subject the purified, dry hydrazone to the acidic cyclization conditions. This ensures a clean starting point for the critical indolization step.
Protocol 2: Condition Optimization to Minimize Degradation
-
Temperature Control: Do not assume reflux is optimal. Start at a lower temperature (e.g., 80 °C) and slowly increase it, monitoring the reaction for product formation versus byproduct accumulation.[9]
-
Catalyst Choice: If using a strong Brønsted acid like H₂SO₄ results in tar, switch to a milder Lewis acid like ZnCl₂ or use p-toluenesulfonic acid (p-TsOH).[6][10]
-
Inert Atmosphere: For particularly sensitive substrates, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that contribute to decomposition.
Q3: I am using an unsymmetrical ketone, and the reaction is yielding a mixture of regioisomers. How can I control the direction of the cyclization?
Regioselectivity is a well-known challenge when using unsymmetrical ketones like 2-pentanone or substituted cyclohexanones. The direction of cyclization (i.e., which of the two possible ene-hydrazine tautomers is formed and undergoes rearrangement) is influenced by a combination of steric and electronic factors, which can be manipulated.[12]
Causality Behind the Problem:
The key[3][3]-sigmatropic rearrangement occurs through one of two possible ene-hydrazine intermediates. The reaction will preferentially proceed via the more stable or more rapidly formed ene-hydrazine.
-
Thermodynamic Control: Under strongly acidic conditions and higher temperatures, the reaction tends to favor the formation of the more thermodynamically stable (more substituted) double bond in the ene-hydrazine, leading to cyclization at the more hindered carbon.
-
Kinetic Control: Milder acids and lower temperatures can favor the kinetic product, which often results from the deprotonation of the less sterically hindered α-carbon.[14]
Strategies for Controlling Regioselectivity:
-
Acid Strength: The strength of the acid catalyst is a primary tool. Higher acidity generally favors cyclization toward the less substituted carbon atom.[15][16] Therefore, switching from a mild acid like acetic acid to a stronger one like PPA or H₂SO₄ can sometimes reverse or improve the isomeric ratio.
-
Steric Hindrance: Bulky substituents on either the hydrazine or the ketone can create a strong steric bias, favoring the formation of the ene-hydrazine away from the bulky group. This is a powerful and often predictable way to direct the cyclization.
-
Buchwald Modification: For cases where classical methods fail to provide selectivity, modern palladium-catalyzed methods, such as the Buchwald modification, can be employed. These methods involve the cross-coupling of aryl bromides and pre-formed hydrazones and can offer different regiochemical outcomes.[4]
Q4: Are there specific substituted hydrazines or carbonyl compounds that are known to be problematic?
Yes, certain substitution patterns are notoriously difficult. The classic example is the inability to synthesize the parent, unsubstituted indole using acetaldehyde directly, as it tends to polymerize under acidic conditions.[2][12]
Problematic Substrates & Solutions:
| Problematic Substrate Class | Reason for Failure | Recommended Solution |
| Acetaldehyde | Prone to acid-catalyzed polymerization and aldol condensation.[12] | Use a precursor that can be decarboxylated. Reacting phenylhydrazine with pyruvic acid gives 2-indolecarboxylic acid, which can be heated to lose CO₂ and yield indole.[3][6] |
| Hydrazines with Strong Electron-Donating Groups (EDGs) | As discussed in Q2, these substrates promote undesired N-N bond cleavage, competing with the sigmatropic rearrangement.[7][13] | Use milder Lewis acid catalysts (e.g., ZnCl₂, ZnBr₂) which are more effective at promoting the desired cyclization for these substrates.[13] Avoid excessively high temperatures. |
| Hydrazines with Strong Electron-Withdrawing Groups (EWGs) | EWGs deactivate the aromatic ring, making the key C-C bond-forming step ([3][3]-sigmatropic rearrangement) and subsequent electrophilic cyclization more difficult.[11] | Harsher reaction conditions are typically required: stronger acids (PPA is common) and higher temperatures are needed to overcome the higher activation energy.[11] |
| α,β-Unsaturated Ketones | These substrates can lead to side reactions, such as Michael additions, rather than the desired hydrazone formation.[3] | Protect the double bond or choose an alternative synthetic route to the target indole. |
Q5: What modern techniques can I use to optimize the Fischer indole synthesis, especially for challenging substrates?
Microwave-assisted organic synthesis (MAOS) has become a transformative tool for optimizing classical reactions, including the Fischer indole synthesis. It offers significant advantages over conventional heating.[17][18]
Causality Behind the Advantage:
Microwave irradiation uses dielectric heating to transfer energy directly to polar molecules (reactants, solvent) in the mixture.[18] This leads to rapid, uniform, and efficient heating that can dramatically accelerate reaction rates, often reducing reaction times from many hours to mere minutes.[17][19] This rapid heating can also minimize the formation of thermal degradation byproducts and, in some cases, improve yields for difficult transformations.[20]
Protocol 3: General Procedure for Microwave-Assisted Fischer Indole Synthesis
Disclaimer: This is a general guideline. All microwave synthesis reactions should be performed in dedicated microwave reactors with appropriate safety precautions. Reaction conditions must be optimized for each specific substrate.
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the substituted phenylhydrazine (1.0 mmol) and the ketone/aldehyde (1.0 mmol).[17]
-
Catalyst/Solvent Addition: Carefully add the chosen acid catalyst and solvent. A common and effective system is p-toluenesulfonic acid (p-TsA) in a high-boiling solvent, or a reagent like Eaton's Reagent (P₂O₅ in MeSO₃H).[17][19]
-
Reaction: Seal the vial and place it in the microwave reactor cavity. Irradiate the mixture with stirring at a set temperature (e.g., 150-170 °C) for a short time (e.g., 5-15 minutes).[17]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully quench the reaction mixture by pouring it onto crushed ice or a saturated sodium bicarbonate solution to neutralize the acid.[17]
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography or recrystallization.[17][21]
References
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Fischer indole synthesis - Wikipedia. (n.d.). Retrieved January 1, 2026, from [Link]
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (n.d.). Retrieved January 1, 2026, from [Link]
-
Fischer Indole Synthesis: Mechanism, Features, Drawbacks - Science Info. (2024, April 10). Retrieved January 1, 2026, from [Link]
-
Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (2020, September 19). Retrieved January 1, 2026, from [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. (2010, April 8). Retrieved January 1, 2026, from [Link]
-
Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (n.d.). Retrieved January 1, 2026, from [Link]
-
Recent development in the technology of Fischer indole synthesis - ResearchGate. (2025, August 7). Retrieved January 1, 2026, from [Link]
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Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A. (2017, November 15). Retrieved January 1, 2026, from [Link]
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Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J. (2022, May 11). Retrieved January 1, 2026, from [Link]
-
Methods of indole synthesis: Part III (Fischer indole synthesis) - YouTube. (2018, December 18). Retrieved January 1, 2026, from [Link]
-
Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU. (n.d.). Retrieved January 1, 2026, from [Link]
-
Fischer indole synthesis – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 1, 2026, from [Link]
-
Indole synthesis: a review and proposed classification - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
One-Pot-One-Step, Microwave-Assisted Fischer Indole Synthesis | Request PDF. (2025, August 7). Retrieved January 1, 2026, from [Link]
-
A MICROWAVE-ASSISTED, TWO-STEP SYNTHESIS OF INDOLO[3,2-c] QUINOLINES VIA FISCHER INDOLIZATION AND OXIDATIVE AROMATIZATION Sezgin. (2022, August 4). Retrieved January 1, 2026, from [Link]
- US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
-
MICROWAVE ASSISTED SYNTHESIS AND EVALUATION OF INDOLE DERIVATIVES - ijrpr. (n.d.). Retrieved January 1, 2026, from [Link]
-
Optimization of the Fischer indole reaction in the synthesis of compound 3. - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. | Semantic Scholar. (n.d.). Retrieved January 1, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? | Journal of the American Chemical Society. (2011, March 28). Retrieved January 1, 2026, from [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (n.d.). Retrieved January 1, 2026, from [Link]
-
Why Do Some Fischer Indolizations Fail? - PMC - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - NIH. (n.d.). Retrieved January 1, 2026, from [Link]
-
A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed - ResearchGate. (n.d.). Retrieved January 1, 2026, from [Link]
-
Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved January 1, 2026, from [Link]
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (2025, October 10). Retrieved January 1, 2026, from [Link]
-
The Synthesis of 2- and 3-Substituted Indoles - CORE. (n.d.). Retrieved January 1, 2026, from [Link]
-
Fischer Indole Synthesis - YouTube. (2021, August 5). Retrieved January 1, 2026, from [Link]
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Technical Support Center: Troubleshooting Guide for Reactions Involving Phenylhydrazine Hydrochloride
A Resource for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've designed this technical support center to address the common and often complex challenges encountered when working with phenylhydrazine hydrochloride. This guide moves beyond simple procedural lists to provide in-depth, scientifically grounded explanations and solutions. Our goal is to empower you with the expertise to not only troubleshoot your current reactions but to proactively design more robust experiments in the future.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Fischer indole synthesis, a cornerstone reaction for creating indole scaffolds, can be frustrating.[1][2][3] The issue often lies in one or more of the following critical areas:
-
Purity of Starting Materials: Ensure the arylhydrazine and the carbonyl compound are pure. Impurities can lead to side reactions and lower the yield. It is advisable to use freshly distilled or recrystallized starting materials.[4]
-
Acid Catalyst Choice and Concentration: The type and concentration of the acid catalyst are crucial.[5] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are commonly used.[2][3] The optimal acid may vary depending on the specific substrates. It is recommended to screen a few different acid catalysts. Polyphosphoric acid (PPA) is often an effective catalyst.[1][2]
-
Reaction Temperature and Time: The reaction often requires elevated temperatures to proceed. However, excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and products, resulting in lower yields.[4] Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.
-
Solvent Selection: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMSO and acetic acid are often used. In some cases, running the reaction neat (without a solvent) can be effective.[4]
-
Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[4]
-
Substrate Suitability: Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail in this reaction.[6] Additionally, hydrazones with strong electron-donating substituents on the carbonyl-derived portion can lead to a competing side reaction of N-N bond cleavage.[7][8]
Q2: I am observing the formation of a dark, tarry substance in my reaction. What is causing this and how can I prevent it?
The appearance of dark, insoluble materials is a common problem, often due to the inherent reactivity of phenylhydrazine.
Primary Causes:
-
Oxidation: Phenylhydrazine is highly sensitive to oxidation, a process that can be initiated by air, metal cations, or other oxidizing agents present in the reaction mixture.[9][10] This leads to the formation of complex, colored byproducts.
-
Thermal Decomposition: Phenylhydrazine and its hydrochloride salt can decompose at elevated temperatures.[11][12] This is particularly problematic in reactions requiring prolonged heating.
-
Inappropriate Acidic Conditions: While an acid catalyst is necessary for reactions like the Fischer indole synthesis, excessively strong acids or high concentrations can promote side reactions and polymerization, leading to tar formation.
Preventative Measures:
| Strategy | Rationale |
| Use an Inert Atmosphere | Running the reaction under nitrogen or argon minimizes contact with atmospheric oxygen, a primary oxidant. |
| Purify Reagents | Use purified phenylhydrazine hydrochloride to remove any metal impurities that could catalyze oxidation. |
| Optimize Temperature | Carefully control the reaction temperature to the minimum required for the desired transformation, avoiding excessive heat. |
| Screen Acid Catalysts | Experiment with different Brønsted or Lewis acids to find one that promotes the desired reaction efficiently without causing significant degradation.[5] |
Troubleshooting Specific Reactions
Problem: My osazone formation reaction is not yielding crystals or the product is impure.
The formation of osazones from reducing sugars is a classic analytical technique, but achieving clean crystallization can be tricky.[13]
Underlying Issues and Solutions:
-
Incorrect Stoichiometry: The reaction requires three equivalents of phenylhydrazine for each equivalent of a reducing sugar.[14] One molecule forms the hydrazone, the second oxidizes the adjacent alcohol to a ketone, and the third forms the final osazone.
-
pH Control: The reaction is typically performed in a solution buffered with sodium acetate. This maintains a weakly acidic environment, which is optimal for the reaction.[15]
-
Crystallization Induction: If crystals do not form upon cooling, the solution may be supersaturated. Scratching the inside of the flask with a glass rod can initiate crystallization.
-
Purification: Impurities can inhibit crystallization or cause the product to oil out. Recrystallization from a suitable solvent, such as aqueous ethanol, is often necessary to obtain pure, sharp-melting crystals.[16][17]
Experimental Protocol for Osazone Formation:
-
Dissolve 1 g of the reducing sugar in 15 mL of distilled water in a test tube.
-
Add 2 g of phenylhydrazine hydrochloride and 3 g of sodium acetate.
-
Loosely plug the test tube with cotton wool and heat it in a boiling water bath for approximately 30 minutes.[17]
-
Allow the solution to cool slowly.
-
If crystals do not form, scratch the inside of the test tube with a glass rod.
-
Collect the crystals by filtration and wash them with a small amount of cold water.
-
Recrystallize the crude product from aqueous ethanol to obtain pure osazone crystals.
Visualizing Reaction Mechanisms and Troubleshooting
Understanding the reaction pathway is key to effective troubleshooting. The following diagram illustrates the mechanism of the Fischer indole synthesis.
Caption: Key steps in the Fischer indole synthesis.
This next diagram provides a logical workflow for addressing reactions that result in multiple products, as observed by TLC.
Caption: A systematic approach to reaction optimization.
Safety First: Handling Phenylhydrazine Hydrochloride
Phenylhydrazine hydrochloride is a hazardous substance and must be handled with appropriate safety precautions.[11][18][19]
-
Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[18][19] It is also a suspected carcinogen and mutagen.[11][18]
-
Personal Protective Equipment (PPE): Always wear gloves, a lab coat, and chemical safety goggles when handling this compound.[19][20]
-
Ventilation: All work with phenylhydrazine hydrochloride should be conducted in a certified chemical fume hood.[11][19]
-
Disposal: Dispose of all waste containing phenylhydrazine hydrochloride as hazardous chemical waste, following your institution's guidelines.
Always consult the Safety Data Sheet (SDS) for comprehensive safety information before beginning any experiment.[11][18]
References
-
Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
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Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Published April 10, 2024. Available from: [Link]
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
J&K Scientific LLC. Fischer Indole Synthesis. Published February 23, 2025. Available from: [Link]
-
Misra HP, Fridovich I. The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. 1976 Feb 10;15(3):681-7. Available from: [Link]
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Environmental Health & Safety, University of Wisconsin-Madison. Procedure for Working with Phenyl Hydrazine and Phenyl Hydrazine Hydrochloride. Available from: [Link]
-
NCI at Frederick. Chemical Safety Practices Recommendations PhenylHydrazine HCl (Hydrazinobenzene, PhNHNH2). Available from: [Link]
-
Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. Published September 19, 2020. Available from: [Link]
-
New Jersey Department of Health. PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. Available from: [Link]
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-
Aakash Institute. Definition, Formation, Tests of Osazone, Practice Problems and FAQ. Available from: [Link]
-
Organic Syntheses. PHENYLHYDRAZINE. Available from: [Link]
-
Prochazka MP, Carlson R. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica. 1989;43:651-659. Available from: [Link]
-
Hardie RL, Thomson RH. The Oxidation of Phenylhydrazine. Journal of the Chemical Society. 1957:2512. Available from: [Link]
-
Aylward JB. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic. 1966:1494-1497. Available from: [Link]
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Semantic Scholar. The oxidation of phenylhydrazine: superoxide and mechanism. Available from: [Link]
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Taylor & Francis Online. Phenylhydrazine – Knowledge and References. Available from: [Link]
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Scribd. Purification Phenylhydazine | PDF. Available from: [Link]
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Hughes DL. Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry. 2011;76(11):4428-36. Available from: [Link]
-
StudySmarter. Osazone: Formation, Technique & Glucose Test. Published October 21, 2023. Available from: [Link]
-
Wang Y, Zhang Y, Li Y, et al. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Water. 2019;11(4):608. Available from: [Link]
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Reddit. Problems with Fischer indole synthesis. Published December 9, 2021. Available from: [Link]
-
Vedantu. Osazone formation involves only 2 carbon atoms of glucose class 11 chemistry CBSE. Available from: [Link]
-
Hughes DL, Marks T, Sowinski J, et al. Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. 2011;133(18):7042-5. Available from: [Link]
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University of Calgary. On the Mechanism of Osazone Formation. Available from: [Link]
-
Journal of Applicable Chemistry. Osazone Formation of Sugars: A Green Chemistry Strategy for the Undergraduate Laboratory. 2023;12(5):981-987. Available from: [Link]
-
Microbe Notes. Osazone Test- Definition, Principle, Procedure, Result, Uses. Published June 19, 2022. Available from: [Link]
-
YouTube. Mechanism of Osazone Formation || Carbohydrates || Lecture -5. Published November 29, 2020. Available from: [Link]
-
CK-12 Foundation. What are osazones?. Available from: [Link]
-
MDPI. Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Published March 24, 2019. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
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Technical Support Center: (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Welcome to the technical support center for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the stability and successful application of this reagent in your experiments.
Introduction to this compound Stability
This compound is a valuable reagent in organic synthesis, particularly in the formation of hydrazones and other heterocyclic compounds. However, like many arylhydrazines, it is susceptible to oxidation, which can compromise its purity and reactivity. This guide will provide a comprehensive overview of the factors contributing to its degradation and practical steps to mitigate these issues.
The structure of this compound, with electron-withdrawing bromine and fluorine atoms on the phenyl ring, inherently provides a degree of stability against oxidation compared to unsubstituted or electron-rich arylhydrazines. Electron-withdrawing groups decrease the electron density on the hydrazine moiety, making it less susceptible to oxidation. However, improper handling and storage can still lead to significant degradation.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed color from off-white to a yellowish or brownish tint. What does this indicate?
A1: A color change in the solid material is a primary indicator of oxidation. Arylhydrazines and their salts can oxidize upon exposure to air, light, and trace metal impurities, leading to the formation of colored byproducts. While a slight discoloration may not render the entire batch unusable for all applications, it signals that degradation has occurred and the purity is compromised. For sensitive reactions, using discolored reagent is not recommended.
Q2: I've observed poor reactivity or unexpected side products in my reaction. Could oxidation of the this compound be the cause?
A2: Yes, this is a strong possibility. The oxidation of the hydrazine moiety to a diazene or other species alters its chemical nature, rendering it inactive for the desired reaction (e.g., hydrazone formation). Furthermore, the degradation products can sometimes participate in unwanted side reactions, leading to a complex reaction mixture and reduced yield of the target molecule.
Q3: What are the optimal storage conditions for this compound to ensure its long-term stability?
A3: To maximize the shelf-life of this compound, it is crucial to store it under conditions that minimize exposure to pro-oxidative factors.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[1][2] | Reduces the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen)[1] | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vial or stored in the dark | Minimizes light-induced degradation. |
| Container | Tightly sealed container | Prevents moisture and air ingress. |
| Purity | High purity, free of metal contaminants | Trace metals can catalyze oxidation. |
Q4: How do the bromo and fluoro substituents affect the stability of the molecule?
A4: The bromine and fluorine atoms are electron-withdrawing groups. They reduce the electron density on the phenyl ring and, through inductive effects, on the hydrazine functional group. This deactivation makes the hydrazine less susceptible to oxidation compared to unsubstituted phenylhydrazine. However, this does not make the compound immune to oxidation, and proper handling is still essential.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to the oxidation of this compound.
Visualizing the Problem: The Oxidation Pathway
The oxidation of arylhydrazines can proceed through a radical mechanism, particularly in the presence of oxygen and metal catalysts. The following diagram illustrates a simplified potential oxidation pathway.
Caption: Simplified oxidation pathway of an arylhydrazine.
Step-by-Step Protocol for Preparing a Stock Solution of this compound
To minimize oxidation during solution preparation, it is critical to work under an inert atmosphere and use deoxygenated solvents.
Materials:
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., ethanol, methanol, DMF)
-
Schlenk flask or a vial with a septum
-
Nitrogen or Argon gas line with a manifold
-
Syringes and needles
-
Optional: Antioxidant (e.g., BHT, Ascorbic Acid)
Procedure:
-
Prepare the Solvent: Deoxygenate the required volume of solvent by bubbling with nitrogen or argon for at least 30 minutes.
-
Set up the Apparatus: Flame-dry a Schlenk flask or vial under vacuum and backfill with an inert gas.
-
Weigh the Reagent: Quickly weigh the required amount of this compound and add it to the flask under a positive flow of inert gas.
-
Add the Solvent: Using a syringe, add the deoxygenated solvent to the flask.
-
Dissolution: Gently swirl or stir the solution until the solid is fully dissolved. Maintain a positive pressure of inert gas throughout this process.
-
(Optional) Add Antioxidant: If desired, a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid can be added to the solution to further inhibit oxidation. A typical concentration for BHT is 0.01-0.1%.
-
Storage of the Solution: If the solution is to be stored, keep it in a tightly sealed container (e.g., a septum-capped vial) under an inert atmosphere and refrigerated (2-8°C). Wrap the container in aluminum foil to protect it from light. Use the solution as soon as possible after preparation for best results.
Visual Workflow for Minimizing Oxidation
The following diagram outlines the key decision points and actions to prevent the oxidation of this compound.
Sources
Technical Support Center: Catalyst Selection for Reactions with (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions (FAQs) for catalyst selection in reactions involving (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. The unique electronic properties of this substrate, characterized by the electron-withdrawing nature of the bromine and fluorine atoms, present specific challenges and opportunities in catalyst and reaction condition selection. This document is designed to provide both foundational knowledge and practical, field-proven insights to navigate these complexities.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone reaction for creating indole scaffolds from phenylhydrazines. The choice of an acid catalyst is paramount and is significantly influenced by the electronic nature of the substituents on the phenylhydrazine ring. For (4-Bromo-3-fluorophenyl)hydrazine, the electron-withdrawing halogen substituents can deactivate the ring, potentially requiring more forcing conditions or a stronger acid catalyst for efficient cyclization.[1]
Frequently Asked Questions (FAQs): Fischer Indole Synthesis
Q1: What are the best acid catalysts for the Fischer indole synthesis with an electron-deficient substrate like (4-Bromo-3-fluorophenyl)hydrazine?
A1: Both Brønsted and Lewis acids are effective, but their strengths and applications vary.[2] For electron-deficient hydrazines, stronger acids are often necessary to promote the key[3][3]-sigmatropic rearrangement.[4]
-
Brønsted Acids: Polyphosphoric acid (PPA) is a powerful choice as it serves as both a catalyst and a solvent, often driving the reaction to completion at elevated temperatures. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are also effective.[1]
-
Lewis Acids: Zinc chloride (ZnCl₂) is a very common and versatile Lewis acid for this synthesis.[3][5] Boron trifluoride etherate (BF₃·OEt₂) is another strong option. For substrates sensitive to very strong acids, milder Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) can be considered.[1][6]
Q2: How do the bromo and fluoro substituents affect the reaction?
A2: The bromine and fluorine atoms are electron-withdrawing, which can slow down the rate-determining rearrangement step. This may necessitate higher reaction temperatures or longer reaction times. However, these substituents also direct the regioselectivity of the cyclization. With an unsymmetrical ketone, cyclization will be directed by the steric and electronic environment established by the ketone's substituents.
Q3: My reaction is not proceeding. What are the likely causes?
A3: Reaction failure can often be attributed to several factors:
-
Insufficiently Strong Catalyst: The catalyst may not be acidic enough to overcome the deactivating effect of the halogen substituents. Consider switching to a stronger acid like PPA.
-
Low Temperature: The activation energy for the rearrangement of the hydrazone from an electron-deficient hydrazine is higher. Gradually increasing the temperature should be explored.
-
Hydrazone Stability: The initial hydrazone formed may be too stable to tautomerize to the necessary ene-hydrazine intermediate. Microwave irradiation can sometimes promote this step.[5]
Troubleshooting Guide: Fischer Indole Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive or too weak of a catalyst. | Switch to a stronger acid (e.g., from ZnCl₂ to PPA). Ensure Lewis acids are anhydrous. |
| Low reaction temperature. | Incrementally increase the reaction temperature, monitoring by TLC. | |
| Multiple Byproducts | Side reactions due to harsh conditions. | Consider a milder Lewis acid (e.g., FeCl₃) or run the reaction at a lower temperature for a longer duration. |
| N-N bond cleavage. | This can be a competing pathway with electron-deficient hydrazines. Ensure the reaction is run under an inert atmosphere to minimize oxidative degradation. | |
| Poor Regioselectivity | Use of an unsymmetrical ketone. | The choice of acid can sometimes influence regioselectivity.[7] It may be necessary to screen different acid catalysts. |
Comparative Guide to Lewis Acid Catalysts
| Lewis Acid | Typical Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) ** | 1-2 equivalents, often in acetic acid or neat, 80-140 °C. | Widely available, effective for many substrates.[3] | Can require high temperatures; must be anhydrous. |
| Boron Trifluoride Etherate (BF₃·OEt₂) ** | Catalytic to stoichiometric amounts, often in acetic acid or CH₂Cl₂, RT to reflux. | Strong catalyst, can be effective at lower temperatures. | Moisture sensitive, corrosive. |
| Polyphosphoric Acid (PPA) | Used as solvent/catalyst, >100 °C. | Very strong, good for deactivated substrates. | Viscous, workup can be challenging. |
| Iron(III) Chloride (FeCl₃) | Catalytic amounts, various solvents. | Milder than ZnCl₂, inexpensive. | May be less effective for highly deactivated substrates.[6] |
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydrocarbazole
This protocol describes the synthesis of a substituted indole from this compound and cyclohexanone.
-
Hydrazone Formation:
-
To a solution of this compound (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add cyclohexanone (1.05 eq) and continue stirring at room temperature for 1-2 hours, monitoring by TLC until the starting hydrazine is consumed.
-
The resulting hydrazone can be isolated by precipitation with water and filtration, or used directly in the next step.
-
-
Cyclization:
-
To the crude hydrazone, add glacial acetic acid and a catalytic amount of zinc chloride (1.2 eq).
-
Heat the mixture to reflux (around 118 °C) and monitor the reaction by TLC for the formation of the indole product.
-
Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize with a solution of sodium hydroxide until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The 4-bromo position of this compound is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The success of these reactions is highly dependent on the choice of the palladium catalyst, ligand, and base.
Catalyst Selection Logic for Cross-Coupling
Caption: Catalyst selection workflow for cross-coupling reactions.
Frequently Asked Questions (FAQs): Cross-Coupling Reactions
Q1: Which palladium catalysts and ligands are recommended for Buchwald-Hartwig amination with (4-Bromo-3-fluorophenyl)hydrazine?
A1: For coupling an aryl bromide with an amine, especially a potentially challenging substrate like a hydrazine, bulky electron-rich phosphine ligands are generally preferred. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[8] Recommended ligands include XPhos, RuPhos, and BrettPhos, often used with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂.[9]
Q2: What are the key considerations for Suzuki coupling with this substrate?
A2: The Suzuki reaction is generally robust, but for electron-deficient aryl bromides, the choice of ligand and base is still important.
-
Ligands: Buchwald-type biarylphosphine ligands like SPhos and XPhos are highly effective. For less demanding couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used.[10]
-
Bases: Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are commonly used.[11][12] The base is crucial for activating the boronic acid partner.
Q3: Can I perform a Heck reaction on the bromine position?
A3: Yes, the Heck reaction is a viable method for coupling the aryl bromide with an alkene.[6][13] Palladium acetate (Pd(OAc)₂) is a common catalyst, often used with a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (PPh₃).[14][15] In some cases, the reaction can proceed without a phosphine ligand. An organic base like triethylamine (Et₃N) is typically used to neutralize the HBr formed during the reaction.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Catalyst Deactivation: Oxygen can poison the Pd(0) catalyst. | Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar). |
| Inefficient Ligand: The chosen ligand may not be suitable for the substrate. | For aryl bromides, especially electron-deficient ones, switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to XPhos). | |
| Homocoupling of Boronic Acid (Suzuki) | Reaction conditions are too harsh, or oxygen is present. | Degas the reaction mixture thoroughly. Consider a milder base or lower reaction temperature. |
| Hydrodehalogenation (Loss of Bromine) | Presence of a hydrogen source and catalyst decomposition. | Ensure anhydrous conditions. A different ligand/base combination may suppress this side reaction. |
| Poor Solubility of Base (Buchwald-Hartwig) | The inorganic base is not soluble in the reaction solvent. | Switch to a different solvent (e.g., from toluene to dioxane) or consider a soluble organic base in combination with a weaker inorganic base. |
Recommended Catalyst Systems for Cross-Coupling Reactions
| Reaction | Palladium Source | Recommended Ligand | Typical Base | Solvent |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ | SPhos, XPhos, PPh₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |
| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃, PPh₃, None | Et₃N, K₂CO₃ | DMF, Acetonitrile |
Experimental Protocol: Suzuki Coupling of (4-Bromo-3-fluorophenyl)hydrazine derivative with Phenylboronic Acid
Note: The hydrazine moiety may need to be protected (e.g., as a hydrazone) prior to the cross-coupling reaction to avoid side reactions.
-
Setup: To a dry Schlenk flask, add the protected (4-Bromo-3-fluorophenyl)hydrazine derivative (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1).
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Hydrazone Formation
The initial step in the Fischer indole synthesis is the formation of a hydrazone from the phenylhydrazine and a carbonyl compound (aldehyde or ketone). This reaction is typically straightforward but can be catalyzed to improve rates and yields.
Troubleshooting Hydrazone Formation
Caption: Troubleshooting workflow for hydrazone formation.
Experimental Protocol: General Procedure for Hydrazone Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol. If starting from the hydrochloride salt, add one equivalent of a base like sodium acetate to liberate the free hydrazine.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0-1.1 eq) to the hydrazine solution.
-
Catalysis (Optional): A catalytic amount of glacial acetic acid can be added to accelerate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Gentle warming may be applied if the reaction is sluggish.
-
Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling or after the addition of water. The solid can be collected by filtration and washed with a cold solvent.
References
- Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews, 122(11).
- A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. (2025). Benchchem.
- Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols. (2025). Benchchem.
- Fischer indole synthesis applied to the total synthesis of n
- Technical Support Center: Troubleshooting Halogenated Aniline Reactions. (2025). Benchchem.
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. (n.d.). Journal of the American Chemical Society.
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021).
- Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
- Help troubleshooting a Buchwald-Hartwig amin
- Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
- Fischer Indole Synthesis. (2025). J&K Scientific LLC.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. (2022). Pearson.
- Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (n.d.). The University of Liverpool Repository.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. (n.d.).
- Heck reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Buchwald-Hartwig coupling troubleshooting. (2022). Chemistry Stack Exchange.
- Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a compar
- (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2025).
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... (n.d.).
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI.
- New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2495-2504.
- Buchwald–Hartwig amin
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Catalytic amination of 2-substituted pyridines with hydrazine deriv
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.).
- Citric acid as an e cient and trifunctional organo catalyst for one-pot synthesis of new indolenines by Fischer's method at re ux condition in ethanol. (2014). Scientia Iranica C, 21(6), 2059-2065.
- (PDF) Fischer Indole Synthesis. (2021).
- Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (n.d.). Molecules, 20(10), 18451–18460.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins. (n.d.).
- (4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. (n.d.). Sigma-Aldrich.
- (4-Bromo-2-fluorobenzylidene)hydrazine. (n.d.). BLD Pharm.
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. mdpi.com [mdpi.com]
Managing temperature and pressure in (4-Bromo-3-fluorophenyl)hydrazine hydrochloride synthesis
Technical Support Center: Synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
A Guide for Researchers and Drug Development Professionals
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Question: My diazotization reaction is foaming excessively, and I'm observing significant gas evolution, leading to low yields. What is happening and how can I fix it?
Answer: This is a classic sign of diazonium salt decomposition, which is highly sensitive to temperature. The diazonium functional group is inherently unstable and will readily decompose to liberate nitrogen gas (N₂) at temperatures above 5 °C.[1][2] This decomposition is often explosive if not controlled.[2] The reaction to form the diazonium salt from 4-bromo-3-fluoroaniline is also highly exothermic.[1]
Root Cause Analysis & Solution:
-
Inadequate Temperature Control: The primary cause is a reaction temperature exceeding the critical 0–5 °C range.[1][3][4][5] The heat generated by the exothermic reaction is not being dissipated effectively, causing the local temperature to rise and decompose the newly formed product.
-
Incorrect Reagent Addition: Adding the sodium nitrite solution too quickly to the acidic solution of the aniline exacerbates the exotherm.
Corrective Actions:
-
Immediate: If the reaction is currently underway, immediately cease the addition of sodium nitrite and ensure the reaction vessel is submerged in an efficient ice-salt bath to bring the temperature down below 5 °C.
-
For Future Experiments:
-
Pre-cool the aniline hydrochloride solution to 0 °C before starting the dropwise addition of the pre-cooled sodium nitrite solution.
-
Add the sodium nitrite solution slowly, drop-by-drop, using an addition funnel. Monitor the internal temperature constantly with a calibrated thermometer. The addition rate should be managed to ensure the temperature never rises above 5 °C.
-
Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath.
-
Question: I experienced a sudden, uncontrollable temperature spike during the reduction of the diazonium salt. What caused this, and what are the safety implications?
Answer: A thermal runaway during the reduction step is a serious safety concern. While the diazotization is famously exothermic, the subsequent reduction can also release significant heat, depending on the reducing agent used (e.g., sodium sulfite, sodium pyrosulfite, stannous chloride).[6][7]
Root Cause Analysis & Solution:
-
Accumulation of Reactants: If the diazonium salt solution is added too quickly to the reducing agent at a temperature that is too low for the reaction to initiate, the reactants can accumulate. A slight increase in temperature can then trigger a rapid, delayed exothermic reaction.
-
Insufficient Cooling: The cooling capacity may be insufficient for the scale of the reaction.
Corrective Actions:
-
Safety First: A runaway reaction can lead to a rapid increase in pressure from boiling solvents and gas evolution. Ensure the reaction is being conducted in a chemical fume hood and that the apparatus is not a sealed system, allowing for emergency venting.[1]
-
Procedural Control:
-
Add the freshly prepared, cold diazonium salt solution to the reducing solution in a controlled, portion-wise manner.
-
Monitor the temperature closely. Some protocols for reduction with reagents like sodium pyrosulfite specify maintaining a temperature of 5-10 °C during the addition, followed by a period of stirring at a slightly elevated temperature (e.g., 15-35 °C) to ensure the reaction goes to completion.[6] Adhere strictly to the validated temperature profile for your specific reducing agent.
-
Question: My final product, this compound, refuses to precipitate out of solution after adding hydrochloric acid. What should I do?
Answer: Failure to crystallize is a common issue in organic synthesis, often related to supersaturation, solvent choice, or product concentration.
Root Cause Analysis & Solution:
-
Supersaturation: The product is dissolved in the reaction medium at a concentration higher than its normal saturation point.
-
Insufficient Acid: The equilibrium may not be fully shifted to the hydrochloride salt.
-
Excess Solvent: The concentration of the product may be too low to allow for crystallization.
Corrective Actions:
-
Induce Crystallization:
-
Gently scratch the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.
-
If you have a small crystal from a previous batch, add it to the solution (seeding) to initiate crystallization.
-
Ensure the solution is thoroughly cooled. Some crystallization processes require incubation at low temperatures (e.g., 5 °C) for 1-2 hours.[5]
-
-
Adjust Concentration: If the above methods fail, you may need to carefully remove some of the solvent under reduced pressure to increase the product concentration. Be cautious not to remove all the solvent.
-
Verify Acidity: Ensure a sufficient amount of concentrated hydrochloric acid was added to fully convert the hydrazine base to its hydrochloride salt, which is typically less soluble.[5][8]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and pressure for each stage of the synthesis?
A1: This synthesis is conducted at atmospheric pressure, but it is critical that the system remains open to the atmosphere (e.g., via a condenser or a drying tube) to safely vent any gases that evolve.[1] Temperature control, however, is paramount and varies by stage.
| Synthesis Stage | Parameter | Optimal Range | Rationale & Criticality |
| Diazotization | Temperature | 0–5 °C | CRITICAL . Prevents the thermal decomposition of the unstable diazonium salt, which would lead to N₂ gas evolution and byproduct formation.[1][2][9] |
| Pressure | Atmospheric (Vented) | Allows for the safe release of any N₂ gas generated from minor decomposition. | |
| Reduction | Temperature | 5–35 °C | HIGHLY IMPORTANT . The specific range depends on the reducing agent. Initial addition is often done at a lower temperature (5-10 °C) to control the exotherm, followed by warming to ensure complete reaction.[6][10] |
| Pressure | Atmospheric (Vented) | Prevents pressure buildup from any potential side reactions or solvent vapor. | |
| Salification | Temperature | 60–70 °C, then cool to 20 °C | IMPORTANT . Initial heating ensures complete formation of the hydrochloride salt, while subsequent cooling is necessary to maximize the precipitation and yield of the final product.[5] |
| Pressure | Atmospheric | Standard atmospheric pressure is sufficient. |
Q2: Why is pressure management, specifically venting, so important?
A2: The primary pressure concern is not from applying vacuum or positive pressure, but from the potential for uncontrolled gas generation. The decomposition of one mole of diazonium salt produces one mole of nitrogen gas, which occupies a large volume (~22.4 L at STP). If the temperature of the diazotization step rises unexpectedly, this gas can be produced very rapidly, leading to a dangerous pressure buildup in a closed system.[1][11] Always ensure your reaction apparatus is safely vented.
Q3: What are the primary safety hazards I should be aware of?
A3: The synthesis involves two main categories of hazards:
-
Reactive Chemical Hazard: Aryl diazonium salts are notoriously unstable and can be explosive in their solid, dry state.[1][2] For this reason, they should never be isolated. The synthesis is designed for the in-situ generation and immediate consumption of the diazonium salt.
-
Toxicological Hazard: Hydrazine and its derivatives are classified as toxic and potentially carcinogenic materials.[12] Acute exposure can cause irritation to the eyes, nose, and throat, while contact can lead to severe skin and eye damage.[13][14] All handling of the final product and its solutions must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13][14][15]
Visualized Workflow: Troubleshooting Low Product Yield
This decision tree provides a logical pathway for diagnosing the root cause of low yields in the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield diagnosis.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, combine 4-bromo-3-fluoroaniline and concentrated hydrochloric acid. Stir the mixture to form a slurry.
-
Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Separately, prepare a solution of sodium nitrite in water and cool it to 0–5 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline slurry via the addition funnel. Crucially, maintain the internal reaction temperature between 0–5 °C throughout the addition. [5][9]
-
After the addition is complete, stir the resulting solution at 0–5 °C for an additional hour to ensure the reaction is complete. The resulting cold solution of the diazonium salt is used immediately in the next step.
Step 2: Reduction to (4-Bromo-3-fluorophenyl)hydrazine
-
In a separate, larger flask, prepare a solution of the chosen reducing agent (e.g., sodium pyrosulfite) in water.[6] Cool this solution to 5–10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing solution. Monitor the temperature and maintain it between 5–10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to stir while warming. Depending on the specific protocol, the temperature may be maintained at 15–35 °C for a period to ensure complete reduction.[6]
Step 3: Salification and Isolation
-
Once the reduction is complete, prepare the mixture for isolation. This may involve filtration to remove any solids.
-
To the resulting solution containing the hydrazine free base, add concentrated hydrochloric acid.
-
Heat the mixture to 60–70 °C and stir until crystallization begins.[5]
-
Slowly cool the mixture to room temperature (e.g., 20 °C) and then further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a suitable solvent, such as cold acetone, to remove impurities.[5]
-
Dry the product under vacuum to obtain this compound.
References
-
Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability? Available at: [Link]
-
Organic Process Research & Development. (2015). Reactive Chemical Hazards of Diazonium Salts. Available at: [Link]
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Chemistry Stack Exchange. (2017). Why should the temperature be maintained at 0–5 °C in a diazotisation? Available at: [Link]
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Organic Process Research & Development. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Available at: [Link]
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ACS Publications. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes | Organic Process Research & Development. Available at: [Link]
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Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Available at: [Link]
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University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. Available at: [Link]
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University of California, Santa Barbara. (n.d.). Hydrazine. Available at: [Link]
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MDPI. (n.d.). Energy-Saving Design of Urea Method for Hydrazine Hydrate Process. Available at: [Link]
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ResearchGate. (2024). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Available at: [Link]
- Google Patents. (n.d.). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
- Google Patents. (n.d.). CN102964270B - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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ResearchGate. (n.d.). Defying thermodynamics to synthetize hydrazine. Available at: [Link]
- Google Patents. (n.d.). CN102382010A - Preparation process for 4- bromo phenyl hydrazine.
- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.
-
Evotec. (n.d.). Buy (2-Bromo-4-fluorobenzyl)hydrazine hydrochloride. Available at: [Link]
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YouTube. (2022). Anhydrous Hydrazine: A Powerful but Extremely Dangerous High-Energy Rocket Fuel. Available at: [Link]
-
MDPI. (n.d.). Exploring Flow Procedures for Diazonium Formation. Available at: [Link]
- Google Patents. (n.d.). WO2007083320A2 - Conversion of aromatic diazonium salt to aryl hydrazine.
-
ResearchGate. (2024). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Available at: [Link]
- Google Patents. (n.d.). EP1981860B1 - Conversion of aromatic diazonium salt to aryl hydrazine.
-
PubChem. (n.d.). (4-Bromo-2-fluorophenyl)hydrazine. Available at: [Link]
-
CNKI. (2024). Synthesis and characterization of N-[(4-Bromo-3, 5-difluorine) phenyl] acrylamide. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-3-fluoroaniline. Available at: [Link]
- Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
-
Chemsrc. (2024). (4-Bromophenyl)hydrazine hydrochloride. Available at: [Link]
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LookChem. (n.d.). Cas 1177361-07-7,(4-broMo-3-chlorophenyl)hydrazine hydrochloride. Available at: [Link]
-
Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Bromo-Fluorophenylhydrazine Isomers
For the discerning researcher in medicinal chemistry and process development, the selection of a starting material is a critical decision point dictating the efficiency, regioselectivity, and overall success of a synthetic campaign. Substituted phenylhydrazines are cornerstone reagents, particularly in the construction of indole scaffolds via the Fischer indole synthesis, a reaction of profound importance in the synthesis of pharmaceuticals like the triptans.[1] This guide provides an in-depth comparison of the reactivity of various bromo-fluorophenylhydrazine isomers, moving beyond a simple catalog of properties to explain the fundamental electronic and steric principles that govern their behavior.
The reactivity of any substituted phenylhydrazine is primarily a function of the nucleophilicity of the terminal nitrogen atom (-NH2) of the hydrazine moiety.[2] This nucleophilicity is modulated by the electronic environment of the phenyl ring. Electron-withdrawing substituents decrease the electron density on the nitrogen lone pair, rendering the hydrazine less nucleophilic, while electron-donating groups have the opposite effect.[2] In bromo-fluorophenylhydrazines, the interplay between the positions of the two halogen atoms creates a nuanced reactivity profile that must be carefully considered.
The Decisive Factors: Electronic and Steric Effects
The reactivity of a bromo-fluorophenylhydrazine isomer is not random; it is a predictable outcome of the cumulative electronic and steric effects exerted by the halogen substituents on the phenyl ring. Understanding these effects is paramount to selecting the optimal isomer for a given transformation.
Electronic Effects: A Tug-of-War
Both bromine and fluorine are more electronegative than carbon and thus exert a powerful electron-withdrawing inductive effect (-I) . This effect deactivates the ring and decreases the electron density on the hydrazine nitrogens, reducing their nucleophilicity. However, as halogens, they also possess lone pairs of electrons that can be donated into the aromatic π-system, a phenomenon known as the resonance effect (+R) .
-
Inductive Effect (-I): Decreases with distance. Its deactivating influence is strongest at the ortho position, weaker at the meta position, and weakest at the para position.
-
Resonance Effect (+R): Operates only from the ortho and para positions. It involves the delocalization of a lone pair from the halogen into the ring, which can partially counteract the inductive effect by increasing electron density at these positions.[2]
For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups overall. However, the subtle interplay between these two opposing forces, dictated by the isomer's specific substitution pattern, is what differentiates their reactivity.
Steric Hindrance: The Ortho Effect
When a bulky substituent like bromine (or even fluorine to a lesser extent) is located at the ortho position relative to the hydrazine group, it can physically obstruct the approach of an electrophile (e.g., a ketone or aldehyde) to the hydrazine's nitrogen atoms.[3][4] This "ortho effect" can significantly retard reaction rates, even if the electronic effects are favorable. In some cases, this steric barrier can be leveraged to achieve specific regioselectivity in subsequent reaction steps.
Below is a diagram illustrating the key factors that determine the reactivity of these isomers.
Caption: Key factors influencing the reactivity of bromo-fluorophenylhydrazine isomers.
Comparative Reactivity Analysis
To provide a tangible comparison, we will analyze the expected reactivity of several commercially available isomers in a model reaction: hydrazone formation with cyclohexanone. The reaction rate in this context serves as a direct proxy for the nucleophilicity of the hydrazine.
| Isomer | Position of Br (relative to -NHNH₂) | Position of F (relative to -NHNH₂) | Key Influences | Predicted Relative Reactivity |
| (4-Bromophenyl)hydrazine (Reference) | Para | - | Strong -I effect, partially offset by +R effect. | Baseline |
| (4-Bromo-2-fluorophenyl)hydrazine [][6] | Para | Ortho | Strong -I from ortho-F dominates. Significant steric hindrance from ortho-F. | Low |
| (2-Bromo-4-fluorophenyl)hydrazine | Ortho | Para | Extreme steric hindrance from ortho-Br. Strong -I effects from both halogens. | Very Low |
| (4-Bromo-3-fluorophenyl)hydrazine [7] | Para | Meta | Cumulative -I effects from both halogens with no +R effect from meta-F to mitigate. | Low-Medium |
| (3-Bromo-4-fluorophenyl)hydrazine | Meta | Para | Strong -I from para-F, partially offset by its +R effect. -I from meta-Br adds deactivation. | Medium |
Analysis of Predicted Reactivity:
-
Ortho-Substituted Isomers (e.g., 4-Bromo-2-fluoro- and 2-Bromo-4-fluoro-): These are predicted to be the least reactive. The presence of a halogen in the ortho position introduces significant steric hindrance, which is often the rate-limiting factor.[8] The 2-bromo isomer is expected to be even less reactive than the 2-fluoro isomer due to the larger atomic radius of bromine.
-
Meta-Substituted Isomers (e.g., 4-Bromo-3-fluoro-): With the fluorine at the meta position, its deactivating influence is purely inductive. This isomer lacks the partial mitigation of the +R effect, leading to a significant decrease in nucleophilicity compared to a para-substituted analogue. Its reactivity is low but likely higher than the sterically hindered ortho isomers.
-
Para/Meta Combination (e.g., 3-Bromo-4-fluoro-): This isomer represents an intermediate case. The para-fluorine's strong -I effect is partially compensated by its +R effect. The meta-bromine adds an additional inductive deactivation. Its reactivity is expected to be moderate, likely higher than isomers with ortho substituents or multiple purely inductive deactivators.
Experimental Protocol: Quantifying Reactivity via Kinetic Analysis
To empirically validate these predictions, a straightforward kinetic experiment can be performed. The formation of a hydrazone from a hydrazine and a carbonyl compound is a classic reaction that can be conveniently monitored using UV-Vis spectroscopy.[2]
Objective: To quantitatively compare the reaction rates of different bromo-fluorophenylhydrazine isomers with benzaldehyde.
Materials:
-
(4-Bromo-2-fluorophenyl)hydrazine hydrochloride[9]
-
(4-Bromo-3-fluorophenyl)hydrazine[7]
-
(3-Bromo-4-fluorophenyl)hydrazine
-
Benzaldehyde (freshly distilled)
-
Methanol (spectroscopic grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
UV-Vis Spectrophotometer with quartz cuvettes (1 cm path length)
Procedure:
-
Preparation of Reagent Solutions:
-
For each isomer, prepare a 0.01 M solution in methanol. If starting from a hydrochloride salt, carefully neutralize the solution to a pH of ~7 using 0.1 M NaOH to liberate the free hydrazine.
-
Prepare a 0.1 M solution of benzaldehyde in methanol. This 10-fold excess ensures pseudo-first-order kinetics with respect to the hydrazine.
-
-
Kinetic Measurement:
-
Determine the λmax (wavelength of maximum absorbance) of the expected hydrazone product for one of the isomers by allowing a sample reaction to go to completion. This λmax will be used for all kinetic runs.
-
Equilibrate the spectrophotometer and a cuvette containing 2.0 mL of the 0.01 M hydrazine solution to a constant temperature (e.g., 25°C).
-
To initiate the reaction, inject 0.2 mL of the 0.1 M benzaldehyde solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the predetermined λmax over time.
-
Continue data collection until the reaction is essentially complete (absorbance plateaus).
-
-
Data Analysis:
-
Plot absorbance versus time for each isomer.
-
Calculate the initial rate of the reaction from the initial slope of the curve.
-
Compare the initial rates. A higher initial rate corresponds to greater nucleophilicity and higher reactivity.
-
-
Validation:
-
Repeat each kinetic run at least three times for each isomer to ensure reproducibility and calculate the standard deviation.
-
The following diagram outlines the experimental workflow for this comparative analysis.
Caption: Experimental workflow for comparing hydrazine reactivity via UV-Vis spectroscopy.
Conclusion and Outlook
The choice of a bromo-fluorophenylhydrazine isomer is a strategic decision that should be guided by a firm understanding of the underlying principles of physical organic chemistry. Reactivity is not an intrinsic, monolithic property but a nuanced outcome of competing electronic and steric effects. Isomers with ortho substituents are generally the least reactive due to steric hindrance, while the reactivity of meta and para isomers is dictated by the balance of inductive and resonance effects. For drug development professionals and synthetic chemists, this understanding allows for the rational selection of reagents, leading to optimized reaction conditions, improved yields, and more efficient synthetic routes. The provided experimental protocol offers a robust and accessible method for empirically determining these reactivity differences, empowering researchers to make data-driven decisions in their synthetic endeavors.
References
- Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis.Semantic Scholar.
- A Comparative Analysis of the Reactivity of (4-methoxycyclohexyl)hydrazine and Phenylhydrazine.Benchchem.
- Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone.Canadian Science Publishing.
- Fischer indole synthesis.Wikipedia.
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction.Green Chemistry (RSC Publishing).
- Fischer Indole Synthesis.
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- (4-Bromo-3-Fluorophenyl)Hydrazine.CymitQuimica.
- 4-Bromo-2-fluorophenylhydrazine Hydrochloride - CAS 502496-24-4.AKos Consulting & Solutions.
- (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902.PubChem.
- Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
- Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides.Organic Chemistry Portal.
- Sterically hindered ortho-substituted phosphatriptycenes as configurationally stable P-chirogenic triarylphosphines.PubMed.
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A Senior Application Scientist's Guide to (4-Bromo-3-fluorophenyl)hydrazine hydrochloride: A Comparative Analysis for Synthetic Strategy
Introduction: The Phenylhydrazine Scaffold in Modern Synthesis
For over a century, since Emil Fischer's seminal discovery in 1883, substituted phenylhydrazines have been indispensable tools in the arsenal of the synthetic chemist.[1][2] These versatile reagents are foundational building blocks for constructing a vast array of nitrogen-containing heterocyclic compounds, which form the core of countless pharmaceuticals, agrochemicals, and functional materials.[3][4][5] Their prominence is most notable in the Fischer indole synthesis for creating indoles and in condensation reactions with 1,3-dicarbonyl compounds to yield pyrazoles.[1][6][7]
The reactivity and utility of a phenylhydrazine are not monolithic; they are exquisitely controlled by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparison of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride with other common halogen-substituted and unsubstituted phenylhydrazines. Our objective is to move beyond a simple catalog of reagents and instead offer a mechanistic and practical understanding of how substituent effects can be leveraged to achieve specific synthetic outcomes. This analysis is designed for researchers, scientists, and drug development professionals who require a nuanced understanding of reagent choice in the synthesis of complex molecules.
Featured Reagent: Deconstructing this compound
This compound is a highly functionalized reagent characterized by two distinct halogen atoms on the phenyl ring.[8][9] This specific substitution pattern creates a unique electronic landscape that dictates its reactivity.
-
Molecular Structure: C₆H₇BrClFN₂[8]
-
Key Features: A phenylhydrazine core substituted with a bromine atom at the C4 (para) position and a fluorine atom at the C3 (meta) position. It is typically supplied as a hydrochloride salt to improve its stability and solubility in polar solvents.[8]
The Causality of Substituent Effects:
The defining characteristic of this reagent is the powerful, cumulative electron-withdrawing nature of the two halogen substituents.
-
Inductive Effect: Both fluorine and bromine are highly electronegative and pull electron density away from the aromatic ring through the sigma bonds. This effect is additive.
-
Resonance Effect: While halogens have lone pairs that can theoretically donate into the ring via resonance (+R effect), this is weak for F and even weaker for Br. The strong inductive withdrawal (-I effect) overwhelmingly dominates, rendering the ring electron-deficient.
-
Impact on the Hydrazine Moiety: The deactivation of the phenyl ring has a direct impact on the hydrazine group. The lone pair of electrons on the nitrogen atom adjacent to the ring (Nα) is less available for donation, as it is delocalized into the electron-poor ring.[10] This significantly reduces the nucleophilicity of the hydrazine compared to its unsubstituted or electron-rich counterparts.
This reduced nucleophilicity is not a drawback but a feature. It means that reactions involving this compound, such as hydrazone formation, may require slightly more forcing conditions or longer reaction times. However, the true value of this reagent lies in its role as a key intermediate for synthesizing complex, high-value molecules, particularly in the pharmaceutical sector for developing therapies targeting cancer and neurological disorders.[8]
Comparative Analysis: Electronic and Steric Fingerprints of Phenylhydrazines
The choice of a substituted phenylhydrazine is a critical decision in reaction design. The electronic nature of the substituent directly influences the nucleophilicity of the hydrazine and the energetics of subsequent cyclization steps.[3]
| Compound | Molecular Weight ( g/mol ) | Key Substituent(s) | Dominant Electronic Effect | Expected Relative Nucleophilicity |
| Phenylhydrazine | 108.14 | None | Neutral (Baseline) | High |
| (4-Fluorophenyl)hydrazine HCl | 162.59 | -F (para) | Electron-Withdrawing (Inductive) | Moderate-High |
| (4-Chlorophenyl)hydrazine HCl | 179.05 | -Cl (para) | Electron-Withdrawing (Inductive) | Moderate |
| (4-Bromophenyl)hydrazine HCl | 223.50 | -Br (para) | Electron-Withdrawing (Inductive) | Moderate |
| (4-Bromo-3-fluorophenyl)hydrazine HCl | 241.49 | -F (meta), -Br (para) | Strongly Electron-Withdrawing | Low |
Data compiled from publicly available sources.[8][9][11]
Expert Insights on Reactivity Trends:
-
Unsubstituted Phenylhydrazine: Serves as our baseline. It is the most nucleophilic and generally reacts under the mildest conditions.[10]
-
Mono-Halogenated Phenylhydrazines (-F, -Cl, -Br): These reagents are all less reactive than phenylhydrazine due to the electron-withdrawing nature of the halogen.[10][12] The reactivity difference between them is often subtle and can be influenced by reaction conditions, but generally, the nucleophilicity decreases slightly as the halogen's electronegativity and inductive effect increase.
-
(4-Bromo-3-fluorophenyl)hydrazine HCl: The presence of two electron-withdrawing groups makes this the least nucleophilic reagent in our comparison set. This decreased reactivity must be accounted for in experimental design, often by increasing temperature, reaction time, or using a stronger acid catalyst.
Application Showcase I: The Fischer Indole Synthesis
The Fischer indole synthesis is the most iconic application of phenylhydrazines, providing access to the indole scaffold, a privileged structure in medicinal chemistry.[1][3][13]
Reaction Mechanism: A Step-by-Step Deconstruction
The reaction proceeds through a well-established pathway involving acid catalysis.[1][14][15] The choice of phenylhydrazine directly impacts the kinetics of several steps, particularly the initial hydrazone formation and the subsequent[6][6]-sigmatropic rearrangement.
Caption: The mechanistic pathway of the Fischer indole synthesis.[3]
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol provides a validated method for the Fischer indole synthesis using this compound and cyclohexanone. It is designed to be self-validating through clear steps and monitoring.
Workflow Overview
Caption: Experimental workflow for the Fischer indole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 2.41 g) and cyclohexanone (1.1 eq).
-
Solvent/Catalyst Addition: Add glacial acetic acid (20 mL) to the mixture. Acetic acid serves as both the solvent and the Brønsted acid catalyst required for the reaction.[3][15]
-
Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. The electron-withdrawing groups on the phenylhydrazine necessitate elevated temperatures to drive the[6][6]-sigmatropic rearrangement.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) every hour until the starting material is consumed (typically 3-5 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice water (100 mL) and slowly neutralize with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final indole product.
Comparative Performance Data (Literature-Derived)
| Phenylhydrazine Reagent | Typical Catalyst | Typical Conditions | Expected Yield Range | Rationale for Performance |
| Phenylhydrazine HCl | Acetic Acid, ZnCl₂ | 80-100 °C, 1-2 h | 75-90% | High nucleophilicity allows for rapid hydrazone formation and efficient cyclization under mild conditions. |
| (4-Chlorophenyl)hydrazine HCl | Acetic Acid, PPA | 100-120 °C, 2-4 h | 60-80% | The -Cl group deactivates the ring, requiring slightly more forcing conditions for the rearrangement step.[3] |
| (4-Bromo-3-fluorophenyl)hydrazine HCl | Polyphosphoric Acid (PPA) | 120-140 °C, 3-6 h | 50-75% | Strong deactivation by two halogens significantly slows the reaction, necessitating higher temperatures and stronger acid catalysts. |
Application Showcase II: Pyrazole Synthesis
Substituted pyrazoles are another class of heterocycles with immense importance in medicinal chemistry, found in drugs like Celecoxib.[6] The most common synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[16][17]
Reaction Mechanism: Condensation-Cyclization
The reaction is a straightforward two-step process: initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: General mechanism for pyrazole synthesis from a 1,3-diketone.
Experimental Protocol: Synthesis of 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
Step-by-Step Methodology:
-
Reagent Combination: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and acetylacetone (a 1,3-diketone, 1.05 eq) in ethanol (25 mL).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reaction: Stir the mixture at room temperature. The reduced nucleophilicity of the hydrazine may lead to a slower reaction compared to unsubstituted phenylhydrazine. Gentle heating (40-50 °C) can be applied to increase the rate.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours at room temperature or 1-2 hours with gentle heating.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates directly from the solution. If not, reduce the solvent volume under vacuum and cool in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure pyrazole.
Comparative Performance Data (Literature-Derived)
| Phenylhydrazine Reagent | Dicarbonyl | Typical Conditions | Expected Yield Range | Rationale for Performance |
| Phenylhydrazine | Acetylacetone | Ethanol, RT, 1-2 h | >90% | High nucleophilicity leads to rapid and clean condensation and cyclization. |
| (4-Bromophenyl)hydrazine HCl | Acetylacetone | Ethanol, 50 °C, 1-2 h | 80-90% | The bromo-substituent slightly slows the initial attack on the carbonyl, but the reaction remains highly efficient. |
| (4-Bromo-3-fluorophenyl)hydrazine HCl | Acetylacetone | Ethanol, 50 °C, 2-4 h | 75-85% | The significantly reduced nucleophilicity requires longer reaction times or gentle heating to achieve high conversion. |
Conclusion and Strategic Outlook
This compound is a specialized and powerful reagent, not a direct drop-in replacement for simpler phenylhydrazines. Its unique characteristic is its significantly attenuated nucleophilicity, a direct and predictable consequence of the two strongly electron-withdrawing halogen substituents.
-
When to Use It: This reagent is ideal for introducing the 4-bromo-3-fluorophenyl moiety into a target molecule, a common strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and receptor binding affinity.[8]
-
What to Expect: Researchers must anticipate the need for more forcing reaction conditions—higher temperatures, stronger acid catalysts, or longer reaction times—compared to reactions with unsubstituted or mono-substituted phenylhydrazines.
-
The Strategic Advantage: The perceived "disadvantage" of lower reactivity is, in fact, an advantage for controlled, late-stage functionalization. Understanding the electronic principles outlined in this guide allows chemists to rationally select the right substituted phenylhydrazine for the task, transforming a potential challenge into a strategic tool for molecular design.
By appreciating the causal link between substituent effects and chemical reactivity, researchers can harness the full potential of this compound and its analogs to accelerate the discovery and development of novel chemical entities.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
NIH. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]
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MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]
-
PubMed. A three-component Fischer indole synthesis. [Link]
-
Solubility of Things. (4-Bromophenyl)hydrazine. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
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NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Royal Society of Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]
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ChemBK. 4-Bromophenyl hydrazide. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. [Link]
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LookChem. Cas 1177361-07-7,(4-broMo-3-chlorophenyl)hydrazine hydrochloride. [Link]
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PubMed. Tuning aryl, hydrazine radical cation electronic interactions using substituent effects. [Link]
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A Comparative Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of key intermediates with high purity and yield is paramount. (4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a crucial building block in the development of a variety of bioactive molecules. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, offering experimental insights and data to inform your selection of the most appropriate method for your research and development needs.
Introduction: The Strategic Importance of this compound
This compound serves as a pivotal precursor in the synthesis of numerous compounds, particularly those containing indole and pyrazole scaffolds, which are prevalent in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring offers unique opportunities for further functionalization through various cross-coupling reactions, making it a versatile intermediate for creating diverse chemical libraries. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its handling and use in subsequent synthetic steps.
The Classical Approach: Diazotization-Reduction of 4-Bromo-3-fluoroaniline
The most well-established and widely practiced method for the synthesis of this compound begins with the diazotization of 4-Bromo-3-fluoroaniline, followed by the reduction of the resulting diazonium salt. This two-step, one-pot procedure is a cornerstone of aromatic chemistry.
Caption: General workflow for the synthesis of this compound via diazotization-reduction.
The critical variable in this classical route is the choice of the reducing agent. This decision significantly impacts the reaction's yield, purity of the final product, cost, safety profile, and environmental footprint. We will now compare two of the most common reducing agents: Stannous Chloride (SnCl₂) and Sodium Sulfite (Na₂SO₃).
Route 1: The Stannous Chloride Reduction Method
Stannous chloride is a powerful and efficient reducing agent for diazonium salts, often providing high yields of the corresponding hydrazine.
Experimental Protocol:
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Bromo-3-fluoroaniline (1.0 eq) in a solution of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the 4-bromo-3-fluorophenyldiazonium chloride.
Step 2: Reduction
-
In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.
Step 3: Work-up and Isolation
-
Filter the precipitated solid and wash it with a small amount of cold water.
-
Suspend the solid in water and basify with a concentrated sodium hydroxide solution to a pH of 10-12 to liberate the free hydrazine base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude hydrazine base in a minimal amount of a suitable solvent (e.g., isopropanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization reaction is performed at low temperatures (0-5 °C) because diazonium salts are thermally unstable and can decompose, leading to side products and reduced yields.[1]
-
Stoichiometry of SnCl₂: An excess of stannous chloride is used to ensure the complete reduction of the diazonium salt.
-
Alkaline Work-up: The hydrazine is initially present as its hydrochloride salt complex. Basification is necessary to deprotonate the hydrazine and allow for its extraction into an organic solvent.
Route 2: The Sodium Sulfite Reduction Method
An alternative and often more cost-effective method involves the use of sodium sulfite as the reducing agent. This method is a classic in organic synthesis for the preparation of phenylhydrazines.[2]
Experimental Protocol:
Step 1: Diazotization
-
Follow the same procedure as described in Route 1 for the preparation of the 4-bromo-3-fluorophenyldiazonium chloride solution.
Step 2: Reduction
-
In a separate, larger flask, prepare a solution of sodium sulfite (Na₂SO₃) (2.5-3.0 eq) in water.
-
Cool the sodium sulfite solution to 5-10 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution with vigorous stirring, maintaining the temperature below 10 °C. An intermediate diazosulfonate is formed.
-
After the addition is complete, slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 1-2 hours. This step facilitates the reduction of the diazosulfonate to the hydrazine sulfonate.
Step 3: Work-up and Isolation
-
Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid. This hydrolyzes the hydrazine sulfonate to the hydrazine hydrochloride.
-
Cool the acidified solution in an ice bath to precipitate the this compound.
-
Filter the solid, wash with a small amount of cold water, and then with a small amount of a cold organic solvent (e.g., ethanol or acetone) to remove impurities.
-
Dry the product under vacuum.
Causality Behind Experimental Choices:
-
Heating Step: Unlike the stannous chloride reduction, the sodium sulfite method requires a heating step to drive the reduction of the intermediate diazosulfonate.
-
Acidification for Hydrolysis: The initial product of the reduction is a hydrazine sulfonate salt. Acid hydrolysis is essential to cleave the sulfonate group and form the desired hydrazine hydrochloride.
Comparative Analysis of the Synthetic Routes
The choice between the stannous chloride and sodium sulfite methods depends on several factors, which are summarized in the table below.
| Parameter | Route 1: Stannous Chloride Reduction | Route 2: Sodium Sulfite Reduction |
| Reported Yield | Generally high, often >80% for similar substrates. | Good to high, typically in the range of 70-85% for analogous compounds.[2] |
| Purity of Crude Product | Can be higher, but may contain tin salt residues that require careful removal. | Generally good, with the product often precipitating directly from the reaction mixture. |
| Cost of Reagents | Stannous chloride is relatively more expensive than sodium sulfite. | Sodium sulfite is a bulk chemical and is more economical for large-scale synthesis. |
| Safety & Handling | Stannous chloride is a corrosive solid. The reaction is typically straightforward to control. | Sodium sulfite is a relatively safe solid. The reaction involves heating, which requires careful temperature monitoring. |
| Environmental Impact | Generates tin-containing waste, which is a heavy metal and requires specialized disposal. | Produces inorganic sulfite and sulfate salts, which are generally less hazardous than heavy metal waste. |
| Work-up Complexity | Involves an extraction step and careful pH adjustment. | More direct, often involving filtration of the precipitated product. |
Validation and Characterization
To validate the successful synthesis of this compound, a combination of spectroscopic techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (N-H, C-H aromatic, C-Br, C-F).
-
Melting Point Analysis: To assess the purity of the final product.
Conclusion and Recommendations
Both the stannous chloride and sodium sulfite reduction methods are viable for the synthesis of this compound.
-
For laboratory-scale synthesis where yield is the primary concern , the stannous chloride method may be preferred due to its often higher reported yields for analogous compounds. However, careful purification is necessary to remove any tin residues.
-
For larger-scale production and in contexts where cost and environmental impact are significant considerations , the sodium sulfite method presents a more attractive option. It is more economical and generates less hazardous waste.
Ultimately, the choice of synthetic route should be guided by the specific requirements of the project, including the desired scale, purity specifications, cost constraints, and available resources for waste disposal. It is always recommended to perform small-scale trial reactions to optimize the conditions for the specific substrate and desired outcome.
References
A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
Abstract
(4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a critical building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other active pharmaceutical ingredients (APIs).[1] The purity of this reagent is not a trivial specification; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent synthetic steps, and the safety and efficacy of the final drug product.[2][3] This guide provides an in-depth, objective comparison of methodologies for assessing the purity of commercially available this compound. We will explore the rationale behind employing a multi-technique, or orthogonal, approach and provide detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Karl Fischer (KF) titration. This document is intended for researchers, scientists, and drug development professionals who rely on the quality of this key starting material.
Introduction: Why Purity Is Paramount
The presence of the hydrazine functional group, combined with a halogenated phenyl ring, makes this compound a versatile reagent for constructing complex heterocyclic scaffolds.[1] However, the inherent reactivity of hydrazines also makes them susceptible to degradation and the formation of impurities during synthesis and storage.[4] Common impurities can include starting materials, regioisomers (e.g., (3-Bromo-4-fluorophenyl)hydrazine), oxidation byproducts, and residual water or solvents. Even seemingly minor impurities can act as potent inhibitors in catalytic reactions or be incorporated into the final product, leading to costly and time-consuming purification challenges.
Furthermore, hydrazine derivatives themselves can be classified as potential genotoxic impurities (PGIs). Regulatory bodies mandate strict control over such impurities, often requiring detection and quantification at parts-per-million (ppm) levels.[5] Therefore, relying solely on a supplier's Certificate of Analysis (CofA) without independent verification is a significant risk in a regulated development environment. A robust, internal purity assessment is a cornerstone of quality control.
Comparative Landscape of Commercial Grades
This compound is available from numerous suppliers, typically with purity specifications ranging from 95% to over 99%.[6][7][8] It is crucial to understand what these percentages represent. Often, the primary assay method is HPLC (UV detection) or titration, which may not account for non-chromophoric or non-reactive impurities.
| Purity Grade | Typical Assay Method(s) on CofA | Potential Unseen Impurities | Recommended Application |
| >95% | HPLC (Area %), Titration | Isomers, inorganic salts, residual starting materials, significant water content. | Early-stage discovery, non-critical applications where rigorous purification is planned. |
| >98% - 99% | HPLC (Area %), Elemental Analysis | Trace isomers, low-level organic impurities, residual water. | Medicinal chemistry, process development, lead optimization. |
| >99.5% | HPLC (with standard), qNMR, Karl Fischer | Trace organic impurities, minimal water content. | GMP synthesis, manufacturing of clinical trial materials, reference standard qualification. |
Expert Insight: A higher price point does not always guarantee higher purity. The key is to employ orthogonal analytical methods that provide a more complete picture of the material's composition, regardless of the supplier's claims.
Orthogonal Analytical Methods for Comprehensive Purity Verification
No single analytical technique can provide a complete purity profile. An orthogonal approach, using multiple techniques that measure different chemical or physical properties, is the most trustworthy strategy.[9] For this compound, we recommend a triad of HPLC, qNMR, and Karl Fischer titration.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse of purity analysis, separating the main compound from its organic, UV-active impurities.[10] For hydrazine compounds, which can exhibit poor peak shape on standard silica-based columns due to interactions with silanol groups, a reversed-phase method with an acidic mobile phase modifier is often employed.[11] Derivatization with an aldehyde (e.g., benzaldehyde or salicylaldehyde) to form a stable hydrazone can also be used to improve chromatography and detection sensitivity.[11][12][13]
Caption: Workflow for HPLC purity determination.
-
Column: C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask and dissolve in 50:50 Acetonitrile/Water.
Data Interpretation: Purity is calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. This method is excellent for detecting and quantifying process-related organic impurities but is blind to water, inorganic salts, and non-UV active compounds.
Quantitative NMR (qNMR)
Principle & Rationale: qNMR is a powerful primary analytical method that determines purity by comparing the integral of a specific analyte signal to the integral of a certified internal standard with a known purity and weight.[3] Its key advantage is that signal intensity is directly proportional to the number of nuclei, making it an absolute quantification technique that does not require a reference standard of the analyte itself.[14] This makes qNMR an ideal orthogonal technique to HPLC.[9]
Caption: The relationship of measured variables in the qNMR purity equation.
-
Internal Standard Selection: Choose a standard with high purity (>99.9%), low hygroscopicity, and signals that do not overlap with the analyte. Maleic acid or 1,4-dinitrobenzene are suitable choices.
-
Sample Preparation:
-
Accurately weigh (~5 mg, to 0.01 mg) the internal standard into a vial.[15]
-
Accurately weigh (~20 mg, to 0.01 mg) the (4-Bromo-3-fluorophenyl)hydrazine HCl into the same vial.
-
Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d6). Ensure complete dissolution.
-
Transfer the solution to an NMR tube.[15]
-
-
NMR Acquisition:
-
Use a spectrometer of 400 MHz or higher.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any peak being integrated (typically 30-60 seconds) to allow for full relaxation of protons. This is critical for accurate quantification.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).[15]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte (e.g., an aromatic proton) and a signal from the internal standard.
-
Data Interpretation: The weight/weight % purity (Purity_ww) is calculated using the standard qNMR equation. This result is an absolute measure of the mass of the target compound relative to the total mass weighed out, accounting for all impurities (organic, inorganic, water, etc.).[15]
Karl Fischer Titration
Principle & Rationale: The Karl Fischer (KF) titration is the gold standard for water content determination.[16][17] It is a specific and highly accurate method based on a stoichiometric reaction between iodine and water.[16] For a hydrochloride salt, which may not readily dissolve in standard methanol-based KF solvents, modifications are necessary.[18] Using a solvent with formamide can improve solubility, or performing the titration at an elevated temperature (e.g., 50°C) can facilitate the release of bound water.[18][19]
-
Instrument Setup: Use a volumetric Karl Fischer titrator.
-
Reagent: Use a one-component or two-component KF reagent system.
-
Solvent: Place a suitable volume of a specialized solvent (e.g., methanol with formamide or a commercial KF solvent for ketones) into the titration vessel.
-
Pre-Titration: Titrate the solvent to a dry endpoint to eliminate any residual moisture.
-
Sample Addition: Accurately weigh (~100-200 mg) of the sample and add it directly to the conditioned titration vessel. Ensure the sample dissolves. If solubility is an issue, gently heat the vessel to 50°C.
-
Titration: Start the titration. The instrument will automatically add the KF reagent until the endpoint is reached.
-
Calculation: The instrument software will calculate the water content as a percentage (w/w).
Data Interpretation: The % water from KF analysis is a critical piece of the puzzle. A high water content can explain a low qNMR purity result even when HPLC purity appears high.
Synthesizing the Data: A Holistic Purity Assessment
By combining the results from these three orthogonal techniques, a comprehensive and trustworthy purity value can be assigned.
| Analytical Method | Result | Interpretation |
| HPLC (Area %) | 99.5% | The sample contains 0.5% of UV-active, organic impurities. |
| qNMR (w/w %) | 97.5% | The actual mass of the target molecule in the sample is 97.5%. |
| Karl Fischer (% H₂O) | 1.8% | The sample contains 1.8% water by mass. |
Final Purity Calculation:
-
Mass Balance: qNMR Purity (97.5%) + Water Content (1.8%) = 99.3%
-
Unaccounted Mass: 100% - 99.3% = 0.7%
Comparison with Alternatives
The primary "alternatives" to using high-purity this compound are:
-
Using a lower-grade material: This is a false economy. The cost savings on the initial purchase are quickly negated by lower reaction yields, complex purifications of subsequent steps, and the risk of introducing unknown impurities into the final product.
-
Using regioisomers (e.g., (3-Bromo-4-fluorophenyl)hydrazine HCl): While structurally similar, these will lead to entirely different product isomers, which may have different biological activity and toxicity profiles. HPLC is essential to confirm isomeric purity.
-
In-house synthesis: This provides full control over the process but requires significant resources for development, optimization, and, crucially, the same rigorous analytical validation described here.
Final Recommendations for Researchers
-
Always Verify: Never solely trust a supplier's CofA for critical applications. At a minimum, perform an in-house HPLC and Karl Fischer analysis. For GMP or late-stage development, qNMR is strongly recommended.
-
Employ Orthogonal Methods: Combine chromatography (HPLC) with an absolute quantification method (qNMR) and a specific content test (Karl Fischer) for a complete and defensible purity assessment.
-
Establish Specifications: Based on your application's sensitivity, establish internal specifications for purity, water content, and individual impurities before releasing a batch of material for use in synthesis.
-
Retain Samples: Always store a retain sample of each batch of starting material in a controlled environment for future investigation if issues arise downstream.
By adhering to these principles, researchers and drug development professionals can mitigate risks associated with reagent quality, ensuring the integrity and reproducibility of their scientific work.
References
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]
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qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. (2020). YouTube. Retrieved from [Link]
-
Purity by Absolute qNMR Instructions. (n.d.). University of Ottawa. Retrieved from [Link]
-
Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. Retrieved from [Link]
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Water Determination by Karl Fischer Titration. (2016). Honeywell. Retrieved from [Link]
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Analytical Methods for Hydrazines. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Kiba, N., & Furusawa, M. (2006). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 61, 809-821. Retrieved from [Link]
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Three Methods of Detection of Hydrazines. (2010). Tech Briefs. Retrieved from [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. Retrieved from [Link]
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Water Content Determination by Karl Fischer. (2011). Pharmaguideline. Retrieved from [Link]
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Karl Fischer water content titration. (n.d.). Scharlab. Retrieved from [Link]
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Kunchithapatham, J., & Thangavel, S. (2006). Hydrazine determination in sludge samples by high-performance liquid chromatography. Journal of Separation Science, 29(3), 460-464. Retrieved from [Link]
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(4-Bromo-3-Chlorophenyl)hydrazine hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]
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HPLC Methods for analysis of Hydrazine. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Method that derivatization HPLC methods determine hydrazine hydrate. (2017). Google Patents.
-
New method development and validation for hydrazine in pantoprazole sodium sesquihydrate using RP-HPLC. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
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A Spectroscopic Journey: Characterizing (4-Bromo-3-fluorophenyl)hydrazine hydrochloride and its Synthetic Precursors
For researchers, scientists, and professionals in drug development, the precise characterization of synthesized molecules is paramount. (4-Bromo-3-fluorophenyl)hydrazine hydrochloride is a key building block in medicinal chemistry, and understanding its spectroscopic signature, along with those of its precursors, is crucial for ensuring purity, confirming identity, and elucidating reaction progression. This guide provides an in-depth spectroscopic comparison of this compound and its precursors, supported by experimental data and protocols. Our narrative will not just present data but will delve into the causal relationships between structural changes and their spectroscopic manifestations, offering field-proven insights into the analytical workflow.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically follows a two-step pathway starting from a commercially available nitrobenzene derivative. This synthetic journey provides a logical framework for our spectroscopic comparison, allowing us to observe the transformation of functional groups and their impact on the NMR, IR, and Mass Spectra of the intermediates and the final product.
Caption: Synthetic route to this compound.
Spectroscopic Comparison of the Synthetic Intermediates
A meticulous, step-by-step spectroscopic analysis at each stage of the synthesis is a self-validating system that ensures the integrity of the final product. By comparing the spectra of the precursors with the final compound, we can confidently attribute specific spectral features to distinct structural moieties.
Precursor 1: 1-Bromo-2-fluoro-4-nitrobenzene
This starting material possesses a rich substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
In the ¹H NMR spectrum, the protons on the aromatic ring will exhibit characteristic splitting patterns due to coupling with each other and with the fluorine atom. The strong electron-withdrawing effect of the nitro group (-NO₂) will deshield the aromatic protons, shifting them to a lower field (higher ppm).
Infrared (IR) Spectroscopy:
The IR spectrum of this precursor is dominated by the strong, characteristic absorptions of the nitro group. The aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry (MS):
The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, a characteristic M+2 peak with an intensity almost equal to the molecular ion peak will be observed, arising from the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Precursor 2: 4-Bromo-3-fluoroaniline
The reduction of the nitro group to an amine (-NH₂) brings about significant changes in the spectroscopic properties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The most notable change in the ¹H NMR spectrum is the appearance of a new signal corresponding to the amine protons (-NH₂). This signal is typically broad and its chemical shift can be concentration and solvent-dependent. The conversion of the electron-withdrawing nitro group to the electron-donating amino group will cause a general upfield shift (lower ppm) of the aromatic proton signals.
Infrared (IR) Spectroscopy:
The IR spectrum will now be characterized by the N-H stretching vibrations of the primary amine, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region. The strong absorptions of the nitro group will be absent.
Mass Spectrometry (MS):
The molecular ion peak will shift to a lower m/z value corresponding to the mass of the aniline derivative. The isotopic pattern of bromine (M and M+2 peaks) will persist.
Target Compound: this compound
The transformation of the aniline to the corresponding hydrazine hydrochloride introduces a new functional group and results in further characteristic spectroscopic changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy):
In the ¹H NMR spectrum, the signals for the hydrazine protons (-NHNH₃⁺) will be observed, often as broad signals due to proton exchange and coupling with ¹⁴N. The aromatic protons will experience a shift in their chemical environment compared to the aniline precursor due to the electronic effects of the hydrazinium group.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic N-H stretching and bending vibrations for the hydrazinium group. These bands are often broad due to hydrogen bonding in the solid state.
Mass Spectrometry (MS):
The mass spectrum of the hydrochloride salt may be challenging to obtain directly. Often, analysis of the free base is performed. The mass spectrum of (4-Bromo-3-fluorophenyl)hydrazine would show a molecular ion peak corresponding to its molecular weight, along with the characteristic bromine isotopic pattern.
Quantitative Spectroscopic Data Summary
| Compound | ¹H NMR (Aromatic Protons, ppm) | Key IR Absorptions (cm⁻¹) | MS (m/z, Key Fragments) |
| 1-Bromo-2-fluoro-4-nitrobenzene | ~7.5 - 8.5 | ~1520 & 1350 (NO₂ stretch) | M⁺ and M⁺+2 (due to Br) |
| 4-Bromo-3-fluoroaniline | ~6.5 - 7.5 | ~3400 & 3300 (N-H stretch) | M⁺ and M⁺+2 (due to Br) |
| This compound | ~7.0 - 8.0 | Broad N-H stretches | M⁺ and M⁺+2 (of free base) |
Experimental Protocols
The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. Below are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts to ensure solubility and allow for the observation of exchangeable protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly positioned within the detection coil.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal homogeneity and spectral resolution.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.
Caption: A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compounds.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This guide has provided a comprehensive spectroscopic comparison of this compound and its synthetic precursors. By understanding the characteristic changes in NMR, IR, and Mass Spectra at each step of the synthesis, researchers can confidently identify and characterize these important chemical entities. The provided experimental protocols offer a robust framework for obtaining high-quality, reliable spectroscopic data, ensuring the integrity and validity of your research and development endeavors.
References
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PubChem Compound Summary for 4-Bromo-3-fluoroaniline. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for 1-Bromo-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]
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Synthesis of Phenylhydrazine Derivatives. Organic Syntheses. [Link]
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Phenylhydrazines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of bioactive scaffolds is paramount to enhancing therapeutic efficacy. Phenylhydrazine and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1][2][3] The introduction of fluorine into these molecules represents a powerful strategy to modulate their pharmacological profiles. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated phenylhydrazines, supported by experimental data, to illuminate the profound impact of this unique halogen on drug design and development.
The Rationale for Fluorination: More Than Just an Atomic Swap
The substitution of hydrogen with fluorine is not a trivial alteration; it imparts significant changes to the physicochemical properties of a molecule.[4] Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to:
-
Enhanced Metabolic Stability: The C-F bond is stronger than the C-H bond, making it more resistant to metabolic degradation by enzymes like cytochrome P-450.[4][5] This can increase the half-life of a drug in the body.
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cell membranes, a critical factor for reaching intracellular targets.[6]
-
Modulated Acidity and Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[7]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape.[6]
These modifications collectively contribute to improved potency, selectivity, and pharmacokinetic properties, making fluorination a favored tool in modern drug discovery.[8]
Antifungal Activity: A Tale of Enhanced Potency
Phenylhydrazine derivatives have shown considerable promise as antifungal agents, particularly against resistant strains of Candida albicans.[9][10] The mechanism of action is often linked to the generation of reactive oxygen species (ROS) that damage fungal cell components.[9][10]
Comparative Analysis:
Studies on N'-phenylhydrazides have demonstrated that the presence of electron-withdrawing groups on the phenyl ring can enhance antifungal activity.[11] Fluorine, being a strong electron-withdrawing group, is a prime candidate for such substitutions.
One study synthesized a series of N'-phenylhydrazides and evaluated their antifungal activity. While a direct comparison of a fluorinated versus non-fluorinated analog with the same core structure is not provided in a single dataset, the structure-activity relationship (SAR) findings are revealing. For instance, compound A11 from a study, which contains a trifluoromethyl group (a fluorinated moiety), exhibited potent activity against both fluconazole-sensitive and resistant C. albicans strains.[9][10]
Table 1: Antifungal Activity of a Phenylhydrazide Derivative [9][10]
| Compound | Fungal Strain | MIC₈₀ (µg/mL) |
| A11 (meta-trifluoromethylphenyl) | C. albicans SC5314 | 1.9 |
| A11 (meta-trifluoromethylphenyl) | C. albicans 4395 (Fluconazole-resistant) | 4.0 |
| A11 (meta-trifluoromethylphenyl) | C. albicans 5272 (Fluconazole-resistant) | 3.7 |
The potent activity of the trifluoromethyl-containing compound underscores the positive influence of fluorine in this context. Further research has synthesized 1,2,3-triazole phenylhydrazone derivatives, with some fluorinated compounds showing excellent antifungal activity.[12][13]
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is based on the methodology described for evaluating the antifungal activity of N'-phenylhydrazides.[9]
-
Preparation of Fungal Inoculum: Candida albicans strains are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10⁶ CFU/mL.
-
Preparation of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10³ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of MIC₈₀: The Minimum Inhibitory Concentration required to inhibit 80% of fungal growth is determined by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity: Targeting Cancer Cells with Fluorinated Precision
The antiproliferative properties of phenylhydrazine derivatives have been explored against various cancer cell lines.[14][15] Fluorination has emerged as a key strategy to enhance the cytotoxicity of these compounds.
Comparative Analysis:
A study investigating fluorinated aminophenylhydrazines on the A549 lung carcinoma cell line provides compelling evidence of the impact of fluorine substitution.[6] The results showed that the cytotoxic and antiproliferative effects were significantly influenced by the number and position of fluorine atoms.[16]
Notably, a compound with five fluorine atoms exhibited the strongest cytotoxic effect, with an IC₅₀ value of 0.64 µM.[6] This highlights a dose-dependent relationship between the degree of fluorination and anticancer activity in this particular series of compounds.
Table 2: Cytotoxic Activity of Fluorinated Aminophenylhydrazines against A549 Lung Cancer Cells [6]
| Compound | Number of Fluorine Atoms | IC₅₀ (µM) |
| Compound 5 | 2 | >10 |
| Compound 6 | 5 | 0.64 |
The proposed mechanism for these compounds involves the induction of apoptosis, as evidenced by chromatin condensation and the expression of cleaved caspase-3.[6]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the colorimetric MTT assay used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]
-
Cell Seeding: A549 cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the fluorinated and non-fluorinated phenylhydrazine derivatives for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Enzyme Inhibition: A Focus on Monoamine Oxidase
Phenylhydrazines are known inhibitors of various enzymes, with monoamine oxidase (MAO) being a notable target.[17] MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for depression and neurodegenerative diseases.
The mechanism of inhibition often involves the enzymatic oxidation of the phenylhydrazine, leading to the formation of reactive species that covalently bind to the enzyme or its cofactor.[17] While direct comparative studies on the MAO inhibitory activity of fluorinated versus non-fluorinated phenylhydrazines are less common in the readily available literature, the principles of fluorine's electronic effects suggest a potential for modulation. The electron-withdrawing properties of fluorine could influence the oxidation potential of the phenylhydrazine moiety, thereby affecting the rate and mechanism of enzyme inactivation.
A Note on Toxicity: The Double-Edged Sword of Phenylhydrazine
It is crucial to acknowledge the inherent toxicity associated with phenylhydrazine and its derivatives. Phenylhydrazine is a well-known hematotoxic agent that induces hemolytic anemia by causing oxidative damage to red blood cells.[18][19][20][21] This process involves the oxidation of hemoglobin to methemoglobin and the generation of ROS, leading to erythrocyte lysis.[22]
The introduction of fluorine can modulate this toxicity. While fluorination can enhance therapeutic activity, it may also alter the toxicological profile. Therefore, a thorough evaluation of the therapeutic index (the ratio of the toxic dose to the therapeutic dose) is essential in the development of any new phenylhydrazine-based drug candidate.
Conclusion: The Strategic Imperative of Fluorination
The comparison between fluorinated and non-fluorinated phenylhydrazines clearly demonstrates the strategic advantage of incorporating fluorine into bioactive molecules. In the realms of antifungal and anticancer activity, fluorination has been shown to significantly enhance potency. This is attributed to the unique physicochemical properties that fluorine imparts, including increased metabolic stability, enhanced lipophilicity, and modulated electronic effects.
While the inherent toxicity of the phenylhydrazine scaffold necessitates careful consideration, the targeted application of fluorination offers a promising avenue for the development of more effective and safer therapeutic agents. As research continues to unravel the complex interplay between chemical structure and biological function, the strategic use of fluorine is set to remain a cornerstone of modern medicinal chemistry.
Experimental Workflows and Signaling Pathways
Caption: Proposed apoptotic pathway induced by fluorinated phenylhydrazines in A549 cancer cells.
References
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Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - PMC. Available at: [Link]
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Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PubMed Central. Available at: [Link]
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Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Available at: [Link]
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Molecular Mechanism of Phenylhydrazine Induced Haematotoxicity: A Review. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - PubMed. Available at: [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - Scirp.org. Available at: [Link]
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Mitochondrial monoamine oxidase. Mechanism of inhibition by phenylhydrazine and by aralkylhydrazines. Role of enzymatic oxidation - PubMed. Available at: [Link]
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Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC - NIH. Available at: [Link]
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Phenylhydrazine haematotoxicity. Available at: [Link]
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Synthesis and antifungal activity of 1,2,3-triazole phenylhydrazone derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
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Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents - International Journal of Organic Chemistry - Scirp.org. Available at: [Link]
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Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC - NIH. Available at: [Link]
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Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem - NIH. Available at: [Link]
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Hematopoietic effect of echinochrome on phenylhydrazine-induced hemolytic anemia in rats. Available at: [Link]
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Biological Activities of Hydrazone Derivatives - PMC - PubMed Central. Available at: [Link]
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Phenylhydrazine-mediated induction of haem oxygenase activity in rat liver and kidney and development of hyperbilirubinaemia. Inhibition by zinc-protoporphyrin - PMC - NIH. Available at: [Link]
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Synthesis and biological activity of some fluorinated arylhydrazotriazoles. Available at: [Link]
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Phenylhydrazine derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]
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A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]
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Chemical properties of the fluorinated aminophenylhydrazines - ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of New Hydrazide-hydrazones and Their Pd(II) Complexes. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of N'-Phenylhydrazides as Potential Antifungal Agents - Preprints.org. Available at: [Link]
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(PDF) Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents - ResearchGate. Available at: [Link]
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Synthesis and Antibacterial Activities of Some New Fluorinated Pyrazoline Derivatives. Available at: [Link]
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Fluorine substituent effects (on bioactivity) - ResearchGate. Available at: [Link]
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Phenylhydrazine – Knowledge and References - Taylor & Francis. Available at: [Link]
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An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - MDPI. Available at: [Link]
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Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities - MDPI. Available at: [Link]
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Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation - Preprints.org. Available at: [Link]
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Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC - PubMed Central. Available at: [Link]
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SYNTHESIS, CHARACTRIZATION AND ANTIBACTERIAL ACTIVITY OF SCHIFF BASES DERIVED FROM PHENYL HYDRAZINE DERIVATIVES AND THEIR Cu (II) and Zn (II) COMPLEXES | Inorganic Chemistry | ChemRxiv | Cambridge Open Engage. Available at: [Link]
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Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones | Request PDF - ResearchGate. Available at: [Link]
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The Importance of Fluorine in the Life Science Industry - CHIMIA. Available at: [Link]
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Smarti, B.E. (2001) Fluorine Substituent Effect (on Bioactivity). Journal of Fluorine Chemistry, 109, 3-11. - References - Scirp.org. Available at: [Link]
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Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction - PubMed. Available at: [Link]
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A Comparative Guide for the Synthetic Chemist: Navigating Alternatives to (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the indole nucleus stands as a privileged scaffold. For decades, the Fischer indole synthesis has been a workhorse for its construction, and reagents like (4-Bromo-3-fluorophenyl)hydrazine hydrochloride are prized for their ability to introduce specific, functionalizable handles onto the indole core. The bromo and fluoro substituents serve as valuable anchor points for further diversification through cross-coupling reactions and for tuning the electronic properties of the final molecule.
However, an over-reliance on a single method or starting material can stifle innovation and present practical challenges. These may include reagent availability, cost, safety concerns associated with hydrazine derivatives[1][2][3][4], and the often harsh, acidic conditions of the Fischer synthesis which may not be tolerated by sensitive substrates. This guide offers a comparative analysis of viable alternatives to this compound, providing researchers with a decision-making framework grounded in experimental data and mechanistic insight. We will explore direct analogues for the Fischer synthesis and delve into orthogonal, non-hydrazine-based strategies that offer unique advantages in constructing highly functionalized indoles.
Part 1: The Benchmark - Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone)[5][6][7]. The reaction's power lies in its simplicity and directness in forming the indole ring.
Mechanism of the Fischer Indole Synthesis: The accepted mechanism involves several key steps:
-
Hydrazone Formation: Reaction between the arylhydrazine and a carbonyl compound.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[5][5]-Sigmatropic Rearrangement: A protonated enamine undergoes a rearrangement, breaking the N-N bond.
-
Cyclization & Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring[5][6][8].
Caption: Key stages of the Fischer Indole Synthesis.
The choice of this compound specifically targets the synthesis of 7-bromo-6-fluoroindoles[9], valuable precursors in drug development.
Part 2: Alternative Reagents and Methodologies
The modern synthetic chemist's toolkit contains a variety of powerful alternatives, which can be broadly classified into two categories: direct analogues for use in the Fischer synthesis and orthogonal synthetic strategies that bypass the hydrazine precursor entirely.
For projects where the Fischer indole synthesis is the preferred route, simply substituting the hydrazine can be a viable strategy. The choice depends on the desired final substitution pattern and the commercial availability of the precursor.
| Hydrazine Reagent | Resulting Indole Substitution | Key Considerations |
| (4-Chloro-3-fluorophenyl)hydrazine HCl | 7-Chloro-6-fluoroindole | Similar reactivity to the bromo-analogue; offers a different halogen handle for orthogonal cross-coupling. |
| (4-Iodo-3-fluorophenyl)hydrazine HCl | 7-Iodo-6-fluoroindole | The C-I bond is more reactive in many Pd-catalyzed cross-coupling reactions than C-Br, which can be an advantage for sequential functionalization. |
| (4-Trifluoromethylphenyl)hydrazine HCl | 7-Trifluoromethylindole | The CF3 group is a common bioisostere for chlorine and methyl groups and can significantly alter the pharmacokinetic properties of a drug candidate. |
| p-Tolylhydrazine HCl | 5-Methylindole or 7-Methylindole | An electron-donating group (EDG) like methyl generally leads to higher yields under milder conditions compared to electron-withdrawing groups (EWGs)[10]. |
Modern catalysis has revolutionized indole synthesis, offering milder conditions, broader functional group tolerance, and novel pathways for ring construction[11][12]. These methods avoid the use of potentially hazardous hydrazines and can often provide access to indole isomers that are difficult to obtain via the Fischer route.
1. The Larock Indole Synthesis
This powerful palladium-catalyzed reaction constructs 2,3-disubstituted indoles from an o-haloaniline and an internal alkyne[12][13]. It is a convergent method that brings two fragments together in a single, often high-yielding, step.
Key Features:
-
Mechanism: Involves a catalytic cycle of oxidative addition of Pd(0) to the aniline, alkyne insertion, and reductive elimination[13].
-
Advantages: High convergence, broad substrate scope, and generally milder conditions than the Fischer synthesis[13][14]. It is particularly useful for preparing complex and unnatural tryptophan derivatives[15][16].
-
Relevance: To synthesize a 7-bromo-6-fluoroindole derivative, one would start with 2,3-dibromo-4-fluoroaniline.
Caption: Workflow for the Larock Indole Synthesis.
2. The Bartoli Indole Synthesis
The Bartoli synthesis is a highly effective method for preparing 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents[17][18][19]. The reaction is notable for its tolerance of sterically hindered ortho-substituents.
Key Features:
-
Mechanism: The reaction proceeds through the addition of the Grignard reagent to the nitro group, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization[17][18][19]. Three equivalents of the Grignard reagent are typically required[17][19].
-
Advantages: A direct and flexible route to 7-substituted indoles, which can be challenging to access with other methods[17][18]. The reaction works well with sterically bulky ortho groups[17][19].
-
Relevance: To synthesize a 7-bromo-6-fluoroindole, the starting material would be 1-bromo-2-fluoro-3-nitrobenzene.
3. Palladium-Catalyzed C-H Activation/Annulation
A frontier in organic synthesis, C-H activation strategies offer an elegant and atom-economical approach to building heterocyclic rings[20][21]. These methods can construct indoles from simpler arene precursors without the need for pre-installed leaving groups like halogens.
Key Features:
-
Mechanism: Varies widely but often involves a directing group to position a palladium catalyst for C-H cleavage, followed by coupling with a reaction partner (e.g., an alkyne) and subsequent cyclization[20].
-
Advantages: High atom economy, reduces the need for pre-functionalized starting materials, and opens up novel disconnections for retrosynthetic analysis[21].
-
Relevance: Could potentially form a 6-fluoroindole from 3-fluoroaniline through a directed C-H functionalization at the 2-position, followed by annulation.
Part 3: Comparative Analysis and Experimental Protocols
Choosing the optimal synthetic route requires a careful evaluation of several factors. The following table provides a head-to-head comparison of the discussed methods.
| Feature | Fischer Synthesis | Larock Synthesis | Bartoli Synthesis |
| Starting Materials | Arylhydrazine, Ketone/Aldehyde | o-Haloaniline, Alkyne | o-Substituted Nitroarene, Vinyl Grignard |
| Key Reagent | Hydrazine (potential carcinogen)[2][4] | Palladium Catalyst | Grignard Reagent (moisture sensitive) |
| Conditions | Often harsh (strong acid, high temp)[5][6] | Mild to moderate (60-110 °C)[13][16] | Low temperature (-20 to 0 °C)[18] |
| Primary Product | Variably substituted indoles | 2,3-Disubstituted indoles[13] | 7-Substituted indoles[17][19] |
| Functional Group Tolerance | Moderate (sensitive groups may degrade in acid) | Good to Excellent | Good |
| Key Advantage | Operationally simple, well-established | Convergent, builds complexity quickly | Excellent for sterically hindered 7-position |
Detailed Experimental Protocols
To provide a practical context, detailed protocols for the synthesis of a representative 7-bromo-6-fluoroindole derivative are presented below.
Protocol 1: Fischer Indole Synthesis of 7-Bromo-6-fluoro-2-methylindole
This protocol is a representative procedure based on established Fischer synthesis principles.
Materials:
-
This compound (1.0 eq)
-
Acetone (1.2 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend this compound in ethanol. Add acetone and stir the mixture at room temperature for 2 hours. The formation of the hydrazone can be monitored by TLC.
-
Cyclization: Remove the ethanol under reduced pressure. To the crude hydrazone, add polyphosphoric acid. Heat the mixture with stirring to 100-120 °C for 1-2 hours. The reaction will turn dark.
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the title compound.
Protocol 2: Larock Indole Synthesis of a 7-Bromo-6-fluoroindole Derivative
This protocol is adapted from general procedures for the Larock indole synthesis[15][22].
Materials:
-
2,3-Dibromo-4-fluoroaniline (1.0 eq)
-
A disubstituted alkyne (e.g., 1-phenyl-1-propyne) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,3-dibromo-4-fluoroaniline, the alkyne, Pd(OAc)₂, and K₂CO₃.
-
Reaction Execution: Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous DMF via syringe. Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 2,3-disubstituted 7-bromo-6-fluoroindole.
Conclusion and Future Outlook
While this compound remains a valuable reagent for the Fischer indole synthesis, the demands of modern chemistry necessitate a broader portfolio of synthetic strategies. For directness in synthesizing 7-bromo-6-fluoroindoles, the Fischer method is reliable. However, when faced with sensitive substrates, or the need for more complex substitution patterns, methods like the Larock and Bartoli syntheses offer superior flexibility and milder conditions. The continued development of C-H activation methodologies promises even more efficient and environmentally benign routes in the future[23]. The judicious selection of a synthetic strategy, based on a clear understanding of the mechanism, scope, and limitations of each alternative, is paramount to achieving research and development goals efficiently and safely.
References
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Bartoli, G., et al. (1989). The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: a new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]
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Grokipedia. Bartoli indole synthesis. Available at: [Link]
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Wikipedia. Fischer indole synthesis. Available at: [Link]
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National Institutes of Health (NIH). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Available at: [Link]
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J&K Scientific LLC. Bartoli Indole Synthesis. (2021). Available at: [Link]
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MDPI. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2022). Available at: [Link]
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Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]
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Química Organica.org. Bartoli (Indole Synthesis). Available at: [Link]
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National Institutes of Health (NIH). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). Available at: [Link]
-
ScienceDirect. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2022). Available at: [Link]
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National Institutes of Health (NIH). Indole synthesis: a review and proposed classification. (2006). Available at: [Link]
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ACS Publications. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. (2016). Available at: [Link]
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Defense Technical Information Center. Safety and Handling of Hydrazine. Available at: [Link]
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Grokipedia. Larock indole synthesis. Available at: [Link]
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Royal Society of Chemistry. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (2012). Available at: [Link]
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University of New Mexico. Hydrazine Standard Operating Procedure Template. Available at: [Link]
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ACS Publications. Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. (2008). Available at: [Link]
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Bohrium. A review on indoles synthesis from nitroarenes: classical to modern approaches. (2025). Available at: [Link]
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National Institutes of Health (NIH). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). Available at: [Link]
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ACS Publications. Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. (2017). Available at: [Link]
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University of California, Santa Barbara. Hydrazine Standard Operating Procedure. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry and Synthesis of 6-Fluoroindole (CAS 399-51-9). (2025). Available at: [Link]
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ResearchGate. One‐pot synthesis of 5‐, 6‐, and 7‐bromoindole, respectively, by sequential combination of halogenase and tryptophanase. Available at: [Link]
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with (4-Bromo-3-fluorophenyl)hydrazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and metabolic research, the ability to trace, quantify, and elucidate the fate of molecules is paramount. Isotopic labeling, a technique where an atom in a molecule is replaced by its isotope, stands as a cornerstone of these investigations. The introduction of a stable or radioactive isotope provides a unique signature, allowing researchers to follow a compound through complex biological systems or chemical reactions. Among the myriad of reagents employed for this purpose, substituted phenylhydrazines, particularly (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, have carved a significant niche, primarily through their application in the Fischer indole synthesis to create labeled indole-containing compounds.
This guide provides an in-depth, comparative analysis of this compound for isotopic labeling studies. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare its performance with viable alternatives, and provide the detailed experimental data and workflows necessary for you to make informed decisions in your research.
The Strategic Importance of the Indole Scaffold and the Power of the Fischer Indole Synthesis
The indole ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Prominent examples include the neurotransmitter serotonin, the anti-inflammatory drug indomethacin, and the anti-migraine triptan class of drugs.[2][3][4] The ability to introduce isotopic labels into this core structure is therefore of immense value for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for elucidating reaction mechanisms.
The Fischer indole synthesis, discovered in 1883, remains one of the most robust and widely utilized methods for constructing the indole nucleus.[2][3][5] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or a ketone.[3] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the resulting indole ring, making isotopically labeled phenylhydrazines ideal precursors for synthesizing labeled indoles.[2][3]
Profiling this compound: A Versatile Reagent for Isotopic Labeling
This compound is a substituted phenylhydrazine that offers several advantages for isotopic labeling studies via the Fischer indole synthesis. The presence of both bromo and fluoro substituents on the phenyl ring provides unique properties that can be leveraged in various applications.
Key Attributes:
-
Halogen Tags for Analytical Detection: The bromine and fluorine atoms serve as heavy-atom tags, facilitating detection and characterization by mass spectrometry and X-ray crystallography.
-
Modulation of Reactivity: The electron-withdrawing nature of the halogen substituents can influence the electronic properties of the resulting indole, potentially affecting its biological activity and metabolic stability.
-
Site for Further Functionalization: The bromo group can act as a handle for further synthetic modifications through cross-coupling reactions, allowing for the introduction of additional functional groups or isotopic labels.
Comparative Performance Analysis: this compound vs. Alternative Reagents
The choice of a labeling reagent is dictated by several factors, including reaction efficiency, cost, availability of the isotopically labeled precursor, and the desired properties of the final labeled molecule. Here, we compare the anticipated performance of this compound with other commonly used substituted phenylhydrazines in the context of the Fischer indole synthesis.
While direct comparative studies under identical isotopic labeling conditions are scarce, we can extrapolate performance based on reported yields and reaction conditions for the synthesis of various substituted indoles.
Table 1: Comparative Yields of Indole Synthesis with Various Substituted Phenylhydrazines
| Phenylhydrazine Derivative | Ketone/Aldehyde | Catalyst/Solvent | Reported Yield (%) | Reference |
| 4-Methylphenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea (Mechanochemical) | 56 | [6] |
| 4-Methoxyphenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea (Mechanochemical) | 79 | [6] |
| 4-Chlorophenylhydrazine | Propiophenone | Oxalic acid/Dimethylurea (Mechanochemical) | Low conversion | [6] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid/HCl | 30 | [2] |
| o,m-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Acetic acid | High | [2] |
| 2-Methoxyphenylhydrazone | Ethyl pyruvate | HCl/EtOH | Main product is an abnormal chlorinated indole | [7] |
Analysis of Performance:
-
Electron-donating vs. Electron-withdrawing Groups: Phenylhydrazines with electron-donating groups (e.g., methyl, methoxy) on the aromatic ring generally tend to give higher yields in the Fischer indole synthesis compared to those with electron-withdrawing groups (e.g., chloro, nitro).[6] This is attributed to the increased nucleophilicity of the enamine intermediate, which facilitates the key[6][6]-sigmatropic rearrangement.
-
Impact of Halogen Substituents: The presence of a chlorine atom in the para position of the phenylhydrazine has been shown to have a detrimental effect on the reaction outcome, leading to low conversion.[6] This suggests that (4-Bromo-3-fluorophenyl)hydrazine, with two electron-withdrawing halogens, might require more forcing reaction conditions or result in lower yields compared to activated phenylhydrazines. However, the specific positions of the bromo and fluoro groups can also influence the regioselectivity of the cyclization.
-
Catalyst and Reaction Conditions: The choice of acid catalyst and solvent system is crucial for the success of the Fischer indole synthesis.[2][5] While traditional methods often employ strong acids like HCl, H2SO4, or Lewis acids like ZnCl2 at elevated temperatures,[3][5] newer methods utilizing mechanochemistry or milder catalysts are being developed to improve yields and reduce environmental impact.[6] For a less reactive substrate like (4-Bromo-3-fluorophenyl)hydrazine, a stronger acid catalyst or higher temperatures might be necessary to achieve good conversion.
Experimental Protocols for Isotopic Labeling
The following protocols provide a detailed, step-by-step methodology for the synthesis of an isotopically labeled indole using a substituted phenylhydrazine. These are generalized protocols that can be adapted for specific substrates and isotopic labels (e.g., ¹³C, ²H, ¹⁵N).
Isotopic Labeling Workflow
Caption: General workflow for isotopic labeling via Fischer indole synthesis.
Protocol 1: Synthesis of a ¹³C-Labeled Indole Derivative
This protocol describes the synthesis of a ¹³C-labeled indole using a commercially available ¹³C-labeled ketone and this compound.
Materials:
-
This compound
-
¹³C-labeled ketone (e.g., [2-¹³C]-cyclohexanone)
-
Glacial acetic acid
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Add the ¹³C-labeled ketone (1.05 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is often indicated by a color change or the precipitation of a solid.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.
-
-
Fischer Indole Synthesis (Cyclization):
-
To the crude ¹³C-labeled phenylhydrazone, add a suitable solvent such as glacial acetic acid or ethanol.
-
Add a strong acid catalyst, for example, a few drops of concentrated HCl or a catalytic amount of ZnCl₂.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Carefully neutralize the acidic mixture by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ¹³C-labeled indole derivative.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure labeled indole.
-
Protocol 2: Synthesis of a Deuterated Indole Derivative
This protocol outlines the synthesis of a deuterated indole using a deuterated phenylhydrazine. The deuterated phenylhydrazine can be prepared from the corresponding aniline through diazotization followed by reduction.
Materials:
-
Deuterated this compound (e.g., with deuterium on the phenyl ring)
-
Ketone or aldehyde
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Hydrazone Formation:
-
Follow the procedure described in Protocol 1 to form the deuterated phenylhydrazone.
-
-
Fischer Indole Synthesis (Cyclization with PPA):
-
Place the crude deuterated phenylhydrazone in a round-bottom flask.
-
Add polyphosphoric acid (PPA) to the flask (typically 5-10 times the weight of the hydrazone).
-
Heat the mixture with stirring at 100-150 °C for 1-3 hours. The reaction mixture will become viscous.
-
Monitor the reaction by TLC by taking a small aliquot, quenching it with water, and extracting with an organic solvent.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mechanistic Insights and Causality
The success of the Fischer indole synthesis is highly dependent on the electronic nature of the substituents on the phenylhydrazine ring.
Caption: Influence of substituents on the Fischer indole synthesis mechanism.
-
The Rate-Determining Step: The[6][6]-sigmatropic rearrangement is generally considered the rate-determining step of the Fischer indole synthesis.[2]
-
Role of Electron-Donating Groups: Electron-donating substituents on the phenyl ring increase the electron density of the enamine intermediate, which in turn stabilizes the positively charged transition state of the rearrangement, thereby increasing the reaction rate and often the yield.[6]
-
Role of Electron-Withdrawing Groups: Conversely, electron-withdrawing groups, such as the bromo and fluoro substituents in (4-Bromo-3-fluorophenyl)hydrazine, decrease the electron density, destabilize the transition state, and thus slow down the reaction. This necessitates the use of stronger acid catalysts or higher reaction temperatures to drive the reaction to completion.
Conclusion and Future Outlook
This compound is a valuable reagent for the synthesis of isotopically labeled indole derivatives, particularly when the introduction of halogen atoms is desired for analytical purposes or as a handle for further functionalization. While its inherent electronic properties may lead to slower reaction rates and potentially lower yields compared to phenylhydrazines bearing electron-donating groups, these challenges can often be overcome by careful optimization of reaction conditions, including the choice of a potent acid catalyst and appropriate thermal conditions.
The future of isotopic labeling with substituted phenylhydrazines will likely focus on the development of milder and more efficient catalytic systems. Innovations in catalysis, such as the use of novel Lewis acids, organocatalysts, and mechanochemical approaches, will be instrumental in expanding the scope of the Fischer indole synthesis to include a wider range of functionalized and electronically diverse phenylhydrazines, including those with multiple electron-withdrawing groups. This will ultimately provide researchers with a more versatile toolkit for the synthesis of complex isotopically labeled molecules for advanced studies in drug metabolism, proteomics, and mechanistic chemistry.
References
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Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H labeled indoles for use as tryptophan precursors for protein NMR spectroscopy. Organic & Biomolecular Chemistry, 19(23), 5133–5147. [Link]
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Sajjadifar, S., Vahedi, H., & Massoudi, A. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
-
Cravotto, G., Carnaroglio, D., Riente, P., & Orio, L. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4047–4054. [Link]
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Ishii, H., Murakami, Y., & Takeda, H. (1988). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical & Pharmaceutical Bulletin, 36(1), 1–13. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Yamada, T., et al. (2021). Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5. ACS Omega, 6(30), 19956–19963. [Link]
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Schörghuber, J., et al. (2015). Novel approaches in selective tryptophan isotope labeling by using Escherichia coli overexpression media. Chembiochem, 16(5), 746-51. [Link]
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Chaly, T., & Diksic, M. (1988). Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan. Journal of Nuclear Medicine, 29(3), 370-4. [Link]
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Milcendeau, P., et al. (2024). Au(I)-catalysis Enables Regioselective Hydrogen Isotope Labeling of Indoles. ChemRxiv. [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
This guide provides a detailed, safety-first protocol for the proper handling and disposal of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride. As a halogenated hydrazine derivative, this compound presents multiple hazards that necessitate rigorous adherence to established safety and waste management procedures. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established regulatory standards from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure both personnel safety and environmental protection.
Hazard Assessment & Risk Mitigation
Understanding the inherent risks of this compound is the foundation of its safe management. The primary hazards are associated with its corrosivity, toxicity, and irritant properties.
Summary of Hazards
This chemical is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The key hazards are summarized below:
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage | Category 1 | Danger | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation.[1][2][3] |
Upon thermal decomposition, this compound may generate highly toxic and corrosive gases, including carbon oxides, nitrogen oxides, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[4]
Chemical Incompatibilities
To prevent dangerous reactions, this compound waste must be segregated from the following materials:
-
Strong Oxidizing Agents: Can cause violent reactions, leading to fire or explosion.
-
Bases: May neutralize the hydrochloride salt, releasing the free hydrazine base which can have different reactivity and toxicity profiles.
Required Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted while wearing appropriate PPE to minimize exposure risk. The OSHA Laboratory Standard requires employers to provide, and employees to use, adequate protective equipment.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Eye/Face Protection: Use safety glasses with side shields and a face shield.[4]
-
Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.
-
Respiratory Protection: All handling of the solid material or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
Waste Segregation & Collection Protocol
Proper segregation is the most critical step in the disposal process. This compound is classified as a halogenated organic chemical, which dictates its disposal pathway under EPA regulations.
Waste Stream Identification
All waste containing this compound must be designated as "Hazardous Halogenated Organic Waste." This includes:
-
Unused or expired pure chemical.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Solutions containing the dissolved compound.
-
Contaminated PPE that is not decontaminated.
Container Selection and Labeling
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. Ensure the container is clean, dry, and in good condition.[7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Corrosive," "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
-
Step-by-Step Waste Collection Procedure
-
Designated Area: Perform all weighing and solution preparation within a designated area, preferably inside a chemical fume hood, to contain any minor spills.
-
Solid Waste:
-
Carefully place all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) directly into the labeled hazardous waste container.
-
Minimize dust generation.[4]
-
-
Liquid Waste:
-
Collect all solutions containing the compound in a separate, appropriately labeled liquid hazardous waste container.
-
Do not mix this waste stream with non-halogenated solvents or other incompatible chemical wastes.[7]
-
-
Container Management:
-
Keep the waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from drains and sources of ignition.
-
Once the container is full, or if work with the chemical is complete, contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal.
-
Emergency Procedures for Spills & Exposures
In the event of an accidental release or exposure, immediate and correct action is crucial.
Spill Containment and Cleanup
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the chemical fume hood is operating or that the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material using spark-proof tools and place it into the designated hazardous waste container. Avoid creating dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the waste container.[4][8]
-
Decontaminate: Clean the spill area with an appropriate solvent (consult your institution's Chemical Hygiene Plan), followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]
Final Disposal Pathway
The ultimate disposal of this compound is governed by federal and local regulations and must be handled by a licensed hazardous waste disposal facility.
Regulatory Framework
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP).[6][9] Your CHP is the primary document outlining specific procedures for safe handling and waste disposal within your institution.
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[10] As a halogenated organic compound, this chemical waste may fall under the F-listed codes for spent halogenated solvents (e.g., F001, F002) if mixed with them, or it may be classified based on its characteristics of toxicity and corrosivity.[11][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste generated from this compound.
Caption: Decision workflow for proper segregation and disposal.
Working with Your Environmental Health & Safety (EHS) Department
Your institution's EHS department is your primary resource for waste disposal. They are responsible for:
-
Providing compliant hazardous waste containers and labels.
-
Training personnel on proper waste handling procedures as part of the Chemical Hygiene Plan.[5]
-
Collecting properly labeled and sealed waste containers from laboratory SAAs.
-
Ensuring the waste is transported to and processed by a licensed and approved waste disposal facility, typically via high-temperature incineration with flue gas scrubbing to neutralize hazardous decomposition products.[7][8]
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of hazard assessment, proper PPE usage, stringent waste segregation, and collaboration with institutional EHS, researchers can effectively mitigate the risks associated with this compound. Always prioritize safety and consult your institution's Chemical Hygiene Plan and EHS professionals for guidance.
References
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OSHA Compliance For Laboratories - US Bio-Clean. (n.d.). Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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Missouri University of Science and Technology. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). OSHA FactSheet. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Environmental Protection Agency. (1978). Hazardous Waste: Guidelines and Regulations. Federal Register Notice. Retrieved from [Link]
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Environmental Protection Agency. (n.d.). Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. Retrieved from [Link]
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Navigating the Safe Handling of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is a routine yet critical task. Among the vast array of reagents utilized, hydrazine derivatives play a pivotal role. However, their inherent reactivity and potential toxicity demand a meticulous and informed approach to laboratory safety. This guide provides an in-depth, practical framework for the safe handling, use, and disposal of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Understanding the Inherent Risks: A Proactive Stance on Safety
This compound, like many hydrazine derivatives, is a reactive chemical that presents several potential hazards. While specific toxicity data for this compound is limited, the known risks of hydrazine and its class of compounds provide a strong basis for a cautious approach. Hydrazines are known to be corrosive, potentially carcinogenic, and can be readily absorbed through the skin.[1][2][3][4] Inhalation of dust or aerosols can also lead to respiratory irritation.[5][6] The hydrochloride salt form generally offers greater stability and solubility.[7]
The primary hazards associated with this compound include:
-
Corrosivity: Direct contact can cause severe burns to the skin and eyes.[8][9][10][11][12]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[6] Long-term or repeated exposure to hydrazine compounds may have systemic effects, including potential damage to the liver and kidneys.[1][2]
-
Irritation: May cause significant irritation to the respiratory system.[5][6]
A thorough understanding of these risks is the first step in mitigating them. Every researcher handling this compound must internalize the "why" behind each safety protocol, fostering a proactive rather than reactive safety mindset.
Core Safety Directives: Personal Protective Equipment (PPE)
The selection and consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling this compound in any capacity.
| PPE Component | Specifications & Rationale |
| Hand Protection | Double-gloving with nitrile gloves is strongly recommended. Nitrile provides good resistance to a range of chemicals.[3][4] For prolonged handling or in situations with a high risk of splashing, consider a more robust glove material such as butyl rubber or neoprene.[13][14] The rationale for double-gloving is to provide a secondary barrier in case the outer glove is compromised. Always inspect gloves for any signs of degradation or perforation before use. |
| Eye & Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes and airborne particles.[3][4][15] When there is a significant risk of splashing, a face shield worn in conjunction with goggles is required to provide full facial protection.[3][4] |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement.[4] For procedures with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat is advised.[13][14] All protective clothing should be buttoned completely, and sleeves should be of an appropriate length to cover the wrists. |
| Respiratory Protection | All handling of this compound powder must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][15] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, based on a formal respiratory protection program.[16] |
Operational Blueprint: From Receipt to Disposal
A systematic and well-documented workflow is paramount for ensuring safety and experimental reproducibility. The following procedural steps provide a comprehensive guide for the entire lifecycle of this compound in the laboratory.
Pre-Operational Protocol: Preparation is Key
-
Designated Work Area: All work with this compound must be performed in a designated area within a chemical fume hood.[4][15] This area should be clearly marked with appropriate hazard signage.
-
Emergency Equipment Check: Before commencing any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8] Have an appropriate spill kit readily available.
-
Review Safety Data Sheet (SDS): Always review the most current SDS for this compound or a closely related analogue before beginning work.[5][10][11][12]
-
Pre-weighing Strategy: Whenever possible, plan experiments to use the entire contents of a pre-weighed vial to avoid generating excess waste and minimize handling.
Step-by-Step Handling Procedure
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Working in the Fume Hood: Place all necessary equipment and the chemical container inside the chemical fume hood before opening.
-
Dispensing the Chemical:
-
Carefully open the container, avoiding any sudden movements that could generate dust.
-
Use a clean, dedicated spatula for transferring the solid.
-
If weighing is necessary, do so within the fume hood on a tared weigh boat or directly into the reaction vessel.
-
-
Closing and Storing: Securely close the container immediately after use. Wipe the exterior of the container with a damp cloth to remove any residual powder before returning it to its designated storage location.
-
Post-Handling:
Disposal Plan: A Responsible Conclusion
All waste containing this compound, including empty containers, contaminated gloves, and weigh boats, must be treated as hazardous waste.[4]
-
Waste Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[17] Do not mix hydrazine-containing waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.
Emergency Response: Preparedness and Action
In the event of an exposure or spill, immediate and correct action is critical to minimizing harm.
Exposure Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][11] Rinse the mouth with water and seek immediate medical attention.
Spill Response
-
Minor Spill (within a fume hood):
-
Ensure the fume hood is functioning correctly.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill (outside of a fume hood):
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram illustrates the key decision points and actions for safely handling this compound.
Caption: A flowchart outlining the key stages of safely handling this compound.
By adhering to these comprehensive guidelines, researchers can confidently and safely utilize this compound in their vital work, ensuring both personal safety and the integrity of their research.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels. In PubChem. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
(n.d.). Chemical Label: (4-bromo-3-fluorophenyl)hydrazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromophenylhydrazine hydrochloride. In PubChem. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Retrieved from [Link]
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(2018, July 16). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 4-Bromophenylhydrazine hydrochloride. Retrieved from [Link]
-
University of North Carolina Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS. Retrieved from [Link]
-
LookChem. (n.d.). (4-broMo-3-chlorophenyl)hydrazine hydrochloride. Retrieved from [Link]
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CORE Scholar. (2016, July 26). Best Practices: Emergency Medical Management to Hydrazine Exposure. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
